3-(2-Furyl)acrylic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74521. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJLOOJRNPHKAV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901230 | |
| Record name | (E)-2-Furanacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-47-9, 15690-24-1 | |
| Record name | 2-Furanacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15690-24-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furylacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furylacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(2-furanyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-2-Furanacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-furyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(furan-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FURANACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2U24OA3UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-(2-Furyl)acrylic Acid from Furfural
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-(2-furyl)acrylic acid, a valuable intermediate in the pharmaceutical and chemical industries, from the renewable platform chemical furfural. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and a comparative analysis of reaction efficiencies.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its structure, featuring a furan ring conjugated with an acrylic acid moiety, imparts unique chemical reactivity and biological activity. The efficient synthesis of this compound from furfural, a bio-based feedstock derived from lignocellulosic biomass, is a subject of significant interest in the pursuit of sustainable chemical manufacturing. This guide will focus on the two most prevalent and effective methods for this conversion: the Perkin reaction and the Knoevenagel condensation.
Synthetic Routes
The conversion of furfural to this compound is predominantly achieved through two classical organic reactions:
-
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (furfural) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the carboxylic acid (e.g., potassium acetate).[2][3][4]
-
Knoevenagel Condensation: This method utilizes the reaction of an aldehyde (furfural) with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[1][5]
The Knoevenagel condensation is often favored due to its generally higher yields and milder reaction conditions compared to the Perkin reaction.[6]
Reaction Mechanisms and Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided.
References
An In-depth Technical Guide to 3-(2-Furyl)acrylic Acid (CAS: 539-47-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(2-Furyl)acrylic acid, a versatile organic compound with significant potential in pharmaceutical development and material science. The document details its physicochemical properties, safety and handling protocols, established experimental procedures, and known biological activities, serving as a critical resource for professionals in research and development.
Core Chemical and Physical Properties
This compound, also known as 2-Furanacrylic acid, is an organic compound featuring a furan ring linked to an acrylic acid moiety.[1][2] It typically appears as a white to pale beige or light yellow crystalline powder.[3][4]
| Property | Value | Source(s) |
| CAS Number | 539-47-9 | [1][5] |
| Molecular Formula | C₇H₆O₃ | [1][5] |
| Molecular Weight | 138.12 g/mol | [1][5] |
| IUPAC Name | (2E)-3-(furan-2-yl)prop-2-enoic acid | [1][6] |
| Synonyms | 2-Furanacrylic acid, Furfurylideneacetic acid | [5][7] |
| Melting Point | 139-143 °C | [3][8] |
| Boiling Point | 286 °C | [1][3] |
| Appearance | White to pale beige/light yellow crystalline powder | [3][4] |
| Water Solubility | 2 g/L at 20 °C | [1][4] |
| Other Solubilities | Soluble in dichloromethane, diethyl ether, ethanol, benzene, and acetic acid.[1][4][9] | |
| pKa | 4.39 ± 0.10 (Predicted) | [9][10] |
| Flash Point | 106.80 °C |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant, affecting the eyes, respiratory system, and skin.[4] Standard personal protective equipment should be employed.
| Safety Aspect | Recommendation | Source(s) |
| Hazard Class | Irritant | [4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261 (Avoid breathing dust), P262 (Do not get in eyes, on skin, or on clothing), S24/25 (Avoid contact with skin and eyes) | [3][4] |
| Personal Protective Equipment | Eyeshields, gloves, type N95 (US) dust mask | [5][11] |
| Storage | Store in a cool, dry, well-ventilated place below +30°C in a tightly closed container.[3][10][11] | |
| Incompatible Materials | Oxidizing agents | [8] |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. | [8] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[8] | |
| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. | [8][11] |
Experimental Protocols
This compound is involved in several key chemical reactions, most notably its synthesis via Knoevenagel condensation and its use in photocycloaddition reactions.
This compound is commonly synthesized by the Knoevenagel condensation of furfural and malonic acid, using a basic catalyst such as pyridine or piperidine.[11][12]
Methodology:
-
Reactant Preparation : In a round-bottomed flask equipped with a reflux condenser, place freshly distilled furfural (2 moles), malonic acid (2 moles), and pyridine (1.2 moles).[13]
-
Reaction : Heat the mixture on a boiling water bath for 2 hours.[13]
-
Work-up : Cool the reaction mixture and dilute it with approximately 200 mL of water.[13]
-
Dissolution : Add concentrated aqueous ammonia to dissolve the resulting acid, forming a clear solution.[13]
-
Filtration : Filter the solution through a fluted filter paper and wash the paper with three 80 mL portions of water.[13]
-
Precipitation : Acidify the combined filtrates with an excess of diluted (1:1) hydrochloric acid while stirring.[13]
-
Isolation : Cool the mixture in an ice bath for at least 1 hour to allow the product to crystallize. Filter the separated acid, wash it with four 100 mL portions of ice water, and dry.[13] This process yields practically colorless needles with a melting point of 141°C.
References
- 1. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 539-47-9 | FF71549 | Biosynth [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. merckmillipore.com [merckmillipore.com]
The Biological Versatility of 3-(2-Furyl)acrylic Acid and Its Derivatives: A Technical Guide for Drug Discovery
Abstract
3-(2-Furyl)acrylic acid, a compound derivable from biomass, and its synthetic derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the antimicrobial, anticancer, and enzyme-inhibiting properties of this class of compounds. It is intended for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate further investigation and application of these promising molecules.
Introduction
This compound (FAA) is an α,β-unsaturated carboxylic acid characterized by a furan ring conjugated with an acrylic acid moiety.[1][2] This structural arrangement not only confers a planar geometry but also provides reactive sites for various chemical modifications, including esterification, amidation, and polymerization.[1][3] The parent compound and its derivatives are of significant interest due to their origins from renewable resources like furfural and their diverse pharmacological potential.[1][4] This guide will explore the key biological activities of FAA derivatives, with a focus on their antimicrobial and anticancer effects, supported by quantitative data and detailed methodologies.
Antimicrobial Activity
Derivatives of this compound have shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The introduction of different functional groups, such as esters and nitro groups, has been a key strategy in modulating this activity.
Antibacterial Activity
Esters and amides of 3-(5-nitro-2-furyl)acrylic acid have demonstrated antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5] Similarly, some 2-(2-nitroethenyl)naphtho[2,1-b]furan derivatives, structurally related to FAA, also exhibit activity against both types of bacteria.[6] However, certain derivatives, like 3-(2-furyl)acrylate monosaccharide esters, have been found to be inactive or only weakly active against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus.[7]
Antifungal Activity
The antifungal properties of FAA derivatives are notable. For instance, propyl (E)-3-(furan-2-yl) acrylate has been evaluated for its effects against several Candida species, which are common causes of fungal infections in humans.[8][9] The mechanism of some derivatives is thought to involve the inhibition of bioenergetic processes like glycolysis.[5] Studies have also shown that certain 3-(2-furyl)acrylate monosaccharide esters exhibit potent in vitro antifungal activities, with some compounds showing efficacy comparable to the standard fungicide, clotrimazole.[7] The antifungal activity of esters of 3-(5-nitro-2-furyl)acrylic acid has been observed to decrease as the length of the alkyl chain increases.[5]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various this compound derivatives against different microbial strains.
| Derivative | Microbial Strain | MIC Value | Reference |
| Propyl (E)-3-(furan-2-yl) acrylate | Candida spp. | 64 to 512 µg/mL | [8][9] |
| 3-(5-nitro-2-furyl)acrylic acid esters/amides | Escherichia coli, Staphylococcus aureus | Not specified | [5] |
| 3-(5-nitro-2-furyl)acrylic acid esters/amides | Candida albicans, Saccharomyces cerevisiae | Not specified | [5] |
| 3-(2-furyl)acrylate monosaccharide esters (Ib, Ie) | Antifungal strains | Potent activity | [7] |
| 2-(2-nitroethenyl)naphtho[2,1-b]furan | Gram-positive and Gram-negative bacteria | Appreciable activity | [6] |
Anticancer and Cytotoxic Activity
Recent research has highlighted the potential of FAA derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through mechanisms involving cell cycle arrest and induction of apoptosis.
A study on 2-phenylacrylonitrile derivatives, which can be conceptually related to FAA, found that compound 1g2a possessed strong inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells, with IC50 values of 5.9 nM and 7.8 nM, respectively.[10][11][12] This compound was found to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization.[10][11] Another study synthesized 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives and found that several compounds showed moderate cytotoxic effects against MDA-MB-468 and T-47D breast cancer cell lines.[13]
Quantitative Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected FAA-related derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 1g2a (2-phenylacrylonitrile derivative) | HCT116 (Colon) | 5.9 nM | [10][11][12] |
| Compound 1g2a (2-phenylacrylonitrile derivative) | BEL-7402 (Liver) | 7.8 nM | [10][11] |
| Compounds 6b-g (3-furan-2-yl-2-(thiazol-2-yl)acrylonitrile derivatives) | MDA-MB-468, T-47D (Breast) | Moderate activity (GP = -38.24 – 1.28%) | [13] |
Other Biological Activities
Beyond antimicrobial and anticancer effects, this compound has been reported to exhibit other notable biological activities:
-
Enzyme Inhibition : It is known to be an inhibitor of lipoprotein lipase, an enzyme crucial for the absorption of dietary fats.[14] Additionally, it is used as a reactant in the preparation of malonyl-CoA decarboxylase (MCD) inhibitors.[15][16]
-
Anti-inflammatory Effects : this compound has been shown to inhibit monocyte chemotactic protein-1, an inflammatory cytokine, suggesting potential anti-inflammatory applications.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the evaluation of this compound and its derivatives.
Synthesis of this compound
A common method for synthesizing the parent acid is the Knoevenagel condensation.[1][17]
-
Reactants : Furfural, malonic acid, pyridine, and piperidine.[17]
-
Procedure :
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[18]
-
Preparation of Compounds : Dissolve the synthesized furan derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[18]
-
Microbial Culture : Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in an appropriate broth medium to achieve a logarithmic growth phase.[18]
-
Assay :
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in broth to achieve a range of concentrations (e.g., 1 to 512 µg/mL).[9]
-
Inoculate each well with a standardized microbial suspension (e.g., 10^5 CFU/well).[9]
-
Include positive controls (microbes in broth without the compound) and negative controls (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[9]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[10][12]
-
Cell Culture : Seed cancer cells (e.g., HCT116, BEL-7402) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for approximately 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculation : Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.
Visualized Workflows and Pathways
To better illustrate the processes described, the following diagrams are provided in DOT language, compatible with Graphviz.
Experimental Workflow for Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Experimental Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Tubulin Inhibition
Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.
Conclusion
This compound and its derivatives represent a valuable and versatile class of compounds with significant, demonstrable biological activities. The research highlighted in this guide underscores their potential as antimicrobial and anticancer agents. The ease of structural modification allows for the fine-tuning of their pharmacological profiles, opening avenues for the development of novel therapeutics. The provided data, protocols, and workflows serve as a foundational resource for scientists dedicated to exploring the full potential of this promising chemical scaffold in drug discovery and development. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these findings into clinical applications.
References
- 1. zhishangchem.com [zhishangchem.com]
- 2. Furylacrylic acid | C7H6O3 | CID 10876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-311466) | 539-47-9 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 539-47-9 | FF71549 | Biosynth [biosynth.com]
- 15. This compound, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 16. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 17. prepchem.com [prepchem.com]
- 18. benchchem.com [benchchem.com]
Solubility Profile of 3-(2-Furyl)acrylic Acid in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(2-Furyl)acrylic acid in various common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and quantitative solubility information and offers detailed experimental protocols for researchers to determine precise solubility values in their laboratories. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development, formulation, and chemical synthesis involving this compound.
Core Topic: Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and process development. The following table summarizes the available solubility data for this compound.
| Solvent | Solvent Class | Solubility | Temperature (°C) |
| Water | Protic | 0.2 g/100 mL[1][2] | 15-20 |
| Ethanol | Protic Alcohol | Soluble[1][3] | Not Specified |
| Acetic Acid | Carboxylic Acid | Soluble[1][3] | Not Specified |
| Dichloromethane | Halogenated | Soluble[1][3] | Not Specified |
| Diethyl Ether | Ether | Soluble[1][3] | Not Specified |
| Benzene | Aromatic Hydrocarbon | Soluble[1][3] | Not Specified |
| Carbon Disulfide | Non-polar | Insoluble[1][3] | Not Specified |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain precise solubility data for this compound in specific solvent systems, two robust and widely accepted experimental methodologies are detailed below: the Gravimetric Method and the UV-Vis Spectroscopy Method.
Gravimetric Method
This method directly measures the mass of the solute that can be dissolved in a given volume of solvent to achieve a saturated solution.[1]
Materials and Apparatus:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Conical flasks or vials with secure caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential to confirm saturation.[1]
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent in a well-ventilated fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen may be used.
-
Once the solvent is fully evaporated, place the dish or vial in an oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the dish or vial in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.[4]
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final constant weight.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
UV-Vis Spectroscopy Method
This method is particularly useful for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It relies on the Beer-Lambert law, which relates absorbance to concentration.
Materials and Apparatus:
-
This compound
-
Selected organic solvent(s)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution of this compound at the desired temperature.
-
-
Sample Collection, Filtration, and Dilution:
-
Withdraw a known volume of the supernatant from the saturated solution.
-
Filter the solution to remove any undissolved solids.
-
Carefully dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
-
Calculation of Solubility:
-
Multiply the calculated concentration of the diluted solution by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at that temperature.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound in an organic solvent.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-Depth Technical Guide to the Melting and Boiling Point of 3-(2-Furyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Furyl)acrylic acid (CAS 539-47-9), a derivative of the renewable platform chemical furfural, is a versatile building block in organic synthesis. Its applications span the development of novel pharmaceuticals, specialty polymers, and agrochemicals. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective utilization in these fields. These parameters are critical indicators of purity, inform purification strategies, and are essential for the design of safe and efficient chemical processes. This technical guide provides a comprehensive overview of the melting and boiling point data for this compound, the experimental methodologies for their determination, and a discussion of the underlying molecular principles that govern these properties.
Physicochemical Data Summary
The melting and boiling points of this compound are influenced by the interplay of its molecular structure, including the furan ring, the acrylic acid moiety, and the conjugated system. The following table summarizes the reported values for these key physical constants.
| Physical Property | Value | Source(s) |
| Melting Point | 138-145 °C | [1] |
| 140-143 °C | [2][3] | |
| 139-141 °C | [4][5][6][7] | |
| 145-147 °C | [8] | |
| 143 °C | [9] | |
| Boiling Point | 286 °C (at atmospheric pressure) | [2][3][6][7][8] |
| 117 °C (at 1.06 kPa / 7.95 mmHg) | [7] | |
| Sublimation | Can be sublimed at 112 °C under high vacuum. | [4][7] |
Part 1: Experimental Determination of Melting and Boiling Points
The accurate determination of melting and boiling points requires meticulous experimental technique. The choice of method is dictated by the compound's properties, such as thermal stability.
Melting Point Determination: The Capillary Method
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range. The capillary method is a standard and reliable technique for determining the melting point of organic compounds like this compound.
-
Sample Preparation: The this compound sample must be completely dry and finely powdered to ensure uniform heat distribution.
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The sample should be tightly packed by tapping the tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate of 1-2 °C per minute as the melting point is approached.
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.
-
Purity: A sharp melting range (typically 0.5-2 °C) is indicative of a high-purity sample. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
-
Heating Rate: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating medium, and the thermometer, thus providing an accurate measurement.
-
Sample Packing: Proper packing ensures efficient heat transfer through the sample. A loosely packed sample will heat unevenly, resulting in a wider and less accurate melting range.
Figure 1: Workflow for Melting Point Determination by the Capillary Method.
Boiling Point Determination: The Challenge of Thermal Instability
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. While a boiling point of 286 °C at atmospheric pressure is reported for this compound, its molecular structure, akin to other cinnamic acid derivatives, suggests a susceptibility to thermal decomposition at such high temperatures. Carboxylic acids, particularly those with unsaturation, can undergo decarboxylation upon strong heating.
To obtain an accurate boiling point and avoid decomposition, the determination should be performed under reduced pressure (vacuum distillation). By lowering the external pressure, the boiling point of the liquid is significantly reduced.
-
Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum source through a vacuum adapter. A stir bar or boiling chips should be added to the flask to ensure smooth boiling.
-
Sample Introduction: The this compound sample is placed in the distillation flask.
-
Evacuation: The system is carefully evacuated to the desired pressure, which is monitored with a manometer.
-
Heating: The distillation flask is heated gently and uniformly using a heating mantle.
-
Data Recording: The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. The pressure at which the distillation is conducted must also be recorded. The observed boiling point of 117 °C at 1.06 kPa is a reliable value obtained through this method.
-
Reduced Pressure: Lowering the pressure reduces the temperature required to reach the boiling point, thereby preventing thermal degradation of the compound.
-
Smooth Boiling: The use of a stir bar or boiling chips prevents bumping and ensures a controlled and steady boiling process, which is essential for an accurate temperature reading.
-
Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
Figure 2: Workflow for Boiling Point Determination by Vacuum Distillation.
Part 2: Structure-Property Relationships
The melting and boiling points of this compound are a direct consequence of the intermolecular forces dictated by its molecular structure.
Intermolecular Forces at Play
-
Hydrogen Bonding: The carboxylic acid group is the most significant contributor to the high melting and boiling points of this compound. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). In the solid state and in the liquid phase, carboxylic acids typically form strong hydrogen-bonded dimers. This significantly increases the energy required to separate the molecules, resulting in elevated melting and boiling points.
-
Dipole-Dipole Interactions: The furan ring, with its electronegative oxygen atom, and the carbonyl group in the acrylic acid moiety, create permanent dipoles in the molecule. These lead to dipole-dipole attractions between adjacent molecules, further contributing to the cohesive forces that must be overcome during melting and boiling. The furan ring possesses a dipole moment with the negative end directed towards the oxygen atom.
-
Van der Waals Forces (London Dispersion Forces): These forces, arising from temporary fluctuations in electron distribution, are present in all molecules. The planar structure and the conjugated system of this compound provide a relatively large surface area for these interactions, which, while weaker than hydrogen bonding and dipole-dipole forces, are cumulative and contribute to the overall intermolecular attraction.
The Influence of Molecular Structure
-
Melting Point and Crystal Packing: The relatively high melting point of this compound is not only due to strong intermolecular forces but also to the molecule's ability to pack efficiently into a stable crystal lattice. The planarity of the furan ring and the conjugated system facilitates ordered packing. Aromatic carboxylic acids generally exhibit higher melting points than their aliphatic counterparts due to the rigidity of the aromatic ring and favorable stacking interactions in the crystal lattice.
-
Boiling Point and Molecular Weight: The boiling point generally increases with molecular weight due to stronger van der Waals forces. However, the presence of strong hydrogen bonding in this compound is the dominant factor responsible for its high boiling point.
Conclusion
The melting point of this compound, typically observed in the range of 138-145 °C, and its boiling point of 286 °C at atmospheric pressure, are dictated by a combination of strong hydrogen bonding, dipole-dipole interactions, and efficient crystal packing. Due to the potential for thermal decomposition at its atmospheric boiling point, vacuum distillation is the recommended method for its purification and for the accurate determination of its boiling point, which has been reported as 117 °C at 1.06 kPa. A comprehensive understanding of these properties and the appropriate experimental techniques for their measurement is essential for the successful application of this valuable compound in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. homework.study.com [homework.study.com]
- 3. echemi.com [echemi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformations and dipole moments of furan derivatives in solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. The direction of the dipole moments of furan, thiophen, and pyrrole: A controversial question | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity of the Furan Ring in 3-(2-Furyl)acrylic acid
Foreword: A Molecule of Dichotomous Reactivity
3-(2-Furyl)acrylic acid (FAA) presents a fascinating case study in heterocyclic chemistry, embodying a duality of reactivity that makes it a valuable synthon in drug development, polymer science, and materials chemistry.[1][2] At its core lies the furan ring—an electron-rich aromatic heterocycle—appended to an α,β-unsaturated carboxylic acid side chain. This substitution pattern creates a chemical dichotomy: the inherent nucleophilicity of the furan ring is tempered by the electron-withdrawing nature of the acrylic acid moiety, while the side chain itself offers multiple sites for chemical transformation.[1] This guide provides an in-depth exploration of the furan ring's reactivity within FAA, offering field-proven insights and detailed protocols for researchers navigating its synthetic landscape.
Molecular Architecture and Electronic Landscape
This compound is a crystalline solid, typically appearing as pale beige or light yellow.[1][2] Its structure marries the aromatic, five-membered furan heterocycle with a propenoic acid substituent at the C2 position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₇H₆O₃ | [1][3][4] |
| Molecular Weight | 138.12 g/mol | [3][5][6] |
| Melting Point | 139-141 °C | [1][5][7] |
| Boiling Point | 286 °C | [1][5][7] |
| Water Solubility | 2 g/L (20 °C) | [1] |
| Solubility | Soluble in ethanol, diethyl ether, dichloromethane | [1][5][7] |
| pKa | 4.39 ± 0.10 (Predicted) | [1] |
The Influence of the Acrylic Acid Substituent
The furan ring is inherently electron-rich due to the oxygen heteroatom's lone pairs participating in the aromatic π-system. This makes unsubstituted furan highly susceptible to electrophilic attack, preferentially at the C2 and C5 positions. However, the conjugated acrylic acid group at the C2 position is strongly electron-withdrawing (-I, -M effects). This has two primary consequences:
-
Deactivation of the Furan Ring: The substituent reduces the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to furan or alkyl-substituted furans.
-
Directing Effect: Electrophilic attack is strongly directed to the C5 position, which is furthest from the deactivating group and retains the highest relative electron density.
Synthesis of this compound: The Knoevenagel Condensation
The most prevalent and efficient synthesis of FAA is the Knoevenagel condensation between furfural (derived from biomass) and malonic acid.[2][8][9][10] This reaction is typically catalyzed by a weak base, such as pyridine or piperidine, which facilitates the formation of the malonic acid enolate.
References
- 1. zhishangchem.com [zhishangchem.com]
- 2. Page loading... [guidechem.com]
- 3. Furylacrylic acid | C7H6O3 | CID 10876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 539-47-9 [chemicalbook.com]
- 6. 3-(2-フリル)アクリル酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
An In-Depth Technical Guide to 3-(2-Furyl)acrylic Acid: A Versatile Bio-based Platform Chemical
Abstract
The global shift towards a bio-based economy has intensified the search for sustainable platform chemicals derived from renewable resources.[1][2] Among these, 3-(2-Furyl)acrylic acid (FAA), a derivative of the biomass-derived platform chemical furfural, has emerged as a molecule of significant interest.[3][4][5] Its unique structure, featuring a furan ring conjugated with an acrylic acid moiety, imparts a versatile reactivity that makes it a valuable building block for a wide array of applications, including pharmaceuticals, polymers, and specialty chemicals.[6][7] This technical guide provides a comprehensive overview of this compound, detailing its synthesis from bio-based feedstocks, physicochemical properties, and diverse applications, with a focus on its potential in drug development and polymer science.
Introduction: The Rise of a Bio-Based Building Block
The concept of a biorefinery, which integrates biomass conversion processes to produce fuels, power, and value-added chemicals, is central to the transition away from a fossil fuel-dependent economy.[4][8] Within this framework, platform chemicals derived from biomass serve as the foundational building blocks for a host of bio-based products.[9] Furfural, produced from the dehydration of pentose sugars found in hemicellulose, is a key platform chemical.[3] this compound, readily synthesized from furfural, represents a direct downstream valorization of this renewable feedstock, positioning it as a critical intermediate in the bio-based chemical industry.[10][11] The market for bio-based platform chemicals is experiencing significant growth, driven by the demand for sustainable and eco-friendly materials.[12][13][14]
The dual functionality of this compound, stemming from its furan ring and acrylic acid group, allows for a wide range of chemical transformations. The furan ring can participate in various reactions, including cycloadditions and electrophilic substitutions, while the acrylic acid moiety can undergo esterification, amidation, and polymerization.[7][15] This inherent reactivity makes it a versatile precursor for the synthesis of complex molecules with diverse functionalities.
Synthesis of this compound from Biomass
The primary and most industrially viable route for the synthesis of this compound is through the condensation of furfural with a suitable active methylene compound. The two most common methods are the Knoevenagel condensation and the Perkin reaction.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of furfural with malonic acid in the presence of a basic catalyst, such as pyridine or piperidine.[10][15] This method is often preferred due to its high yields and relatively mild reaction conditions.[16]
Diagram of Knoevenagel Condensation for this compound Synthesis:
Caption: Knoevenagel condensation of furfural and malonic acid.
Experimental Protocol: Knoevenagel Condensation Synthesis of this compound [10][16][17]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine freshly distilled furfural (1.0 equivalent), malonic acid (1.0-1.5 equivalents), and pyridine (as a solvent and catalyst).
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into an excess of cold water.
-
Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Causality Behind Experimental Choices: The use of a basic catalyst like pyridine and piperidine is crucial for the deprotonation of malonic acid, forming a nucleophilic enolate that attacks the carbonyl carbon of furfural. The subsequent dehydration and decarboxylation steps are facilitated by heating.
Perkin Reaction
The Perkin reaction offers an alternative synthetic route, involving the condensation of furfural with an acid anhydride (e.g., acetic anhydride) in the presence of the corresponding carboxylate salt (e.g., potassium acetate) as a weak base.[10][18]
Diagram of Perkin Reaction for this compound Synthesis:
Caption: Perkin reaction of furfural and acetic anhydride.
Experimental Protocol: Perkin Reaction Synthesis of this compound [10][19][20]
-
Reactant Mixture: In a flask equipped with a mechanical stirrer and an air condenser, mix freshly distilled furfural (1.0 equivalent), acetic anhydride (1.5 equivalents), and freshly fused and pulverized potassium acetate (1.0 equivalent).[10]
-
Heating: Heat the mixture in an oil bath at 150-160 °C for 4-5 hours with continuous stirring.[10]
-
Hydrolysis: After cooling, add water to the reaction mixture and boil to hydrolyze the unreacted anhydride.
-
Purification: Filter the hot solution and acidify the filtrate with hydrochloric acid to precipitate the this compound. The crude product can be further purified by recrystallization.
Causality Behind Experimental Choices: The alkali salt of the acid acts as a base to generate a carbanion from the anhydride, which then undergoes an aldol-type condensation with the aromatic aldehyde.[21][22] The subsequent elimination of a water molecule and hydrolysis of the anhydride intermediate yields the α,β-unsaturated acid.
Physicochemical Properties and Reactivity
This compound is a white to pale yellow crystalline solid with a melting point in the range of 139-141 °C.[7][23] It is sparingly soluble in water but soluble in many organic solvents such as ethanol, ether, and dichloromethane.[23][24][25]
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₃ | [15][26][27] |
| Molecular Weight | 138.12 g/mol | [15][26][27] |
| Melting Point | 139-141 °C | [7][23] |
| Boiling Point | 286 °C | [23] |
| pKa | ~4.39 | [7] |
| Solubility in Water | 2 g/L at 20 °C | [7][24] |
| Appearance | White to pale yellow crystalline powder | [15][23] |
The reactivity of this compound is dictated by its two key functional groups: the furan ring and the acrylic acid moiety. The furan ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution and can also undergo Diels-Alder reactions. The acrylic acid group, with its conjugated double bond and carboxylic acid function, can participate in a variety of reactions including esterification, amidation, addition reactions, and polymerization.[7][15]
Applications in Drug Development and Pharmaceuticals
The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][15]
The furan ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, offering a way to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The acrylic acid moiety provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For instance, esterification or amidation of the carboxylic acid group can alter the lipophilicity and cell permeability of the molecule.
Derivatives of this compound have shown promising antimicrobial activity against various pathogens, including bacteria and fungi.[28] The mechanism of action is often attributed to the ability of the α,β-unsaturated carbonyl system to act as a Michael acceptor, reacting with nucleophilic residues in essential enzymes of the microorganism.
Diagram of a Potential Mechanism of Antimicrobial Action:
Caption: Michael addition of a microbial enzyme to a FAA derivative.
Applications in Polymer Science
The acrylic acid functionality of this compound makes it a suitable monomer for the synthesis of bio-based polymers.[6] It can undergo polymerization through its double bond, typically via free radical polymerization, to produce poly(this compound).[29] This homopolymer and its copolymers have potential applications in various fields, including specialty coatings, adhesives, and biomedical materials.[6]
The furan rings within the polymer backbone can be utilized for post-polymerization modification, for instance, through Diels-Alder reactions to create cross-linked networks. This allows for the tuning of the polymer's mechanical and thermal properties.
Experimental Protocol: Free Radical Polymerization of this compound
-
Monomer and Solvent: Dissolve this compound in a suitable solvent (e.g., dimethylformamide, DMF) in a reaction vessel.
-
Initiator: Add a free radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate.[29]
-
Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to the desired temperature (typically 60-80 °C) to initiate polymerization. The reaction time will vary depending on the desired molecular weight.
-
Precipitation: After the desired conversion is reached, cool the solution and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or water).
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum.
Causality Behind Experimental Choices: The initiator decomposes upon heating to generate free radicals, which then attack the double bond of the this compound monomer to initiate the polymerization chain reaction.[29] The choice of solvent is important to ensure the solubility of both the monomer and the resulting polymer.
Furthermore, this compound can undergo [2+2] photocycloaddition to form cyclobutane derivatives, which can serve as unique diacid monomers for the synthesis of polyesters and polyamides.[30][31]
Future Outlook and Research Directions
This compound stands as a promising bio-based platform chemical with significant potential to contribute to a more sustainable chemical industry. Future research will likely focus on several key areas:
-
Catalyst Development: The development of more efficient and recyclable catalysts for the synthesis of this compound from furfural will be crucial for improving the economics of its production.[11][32][33]
-
Biocatalysis: Exploring enzymatic routes for the synthesis of this compound could offer a greener and more selective alternative to traditional chemical methods.
-
Novel Polymer Architectures: The design and synthesis of new polymers and copolymers based on this compound with tailored properties for specific high-value applications will continue to be an active area of research.
-
Pharmaceutical Applications: Further investigation into the biological activities of this compound derivatives and their mechanisms of action could lead to the development of new therapeutic agents.
Conclusion
This compound exemplifies the potential of biomass-derived platform chemicals to serve as versatile building blocks for a sustainable future. Its straightforward synthesis from furfural, coupled with its rich and tunable reactivity, provides a gateway to a diverse range of valuable products. As research and development in the field of biorefineries and green chemistry continue to advance, this compound is poised to play an increasingly important role in the transition towards a circular and bio-based economy.
References
- 1. biocirc.es [biocirc.es]
- 2. grandviewresearch.com [grandviewresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Biorefinery Derived Platform Chemicals from a Cellulose and Hemicellulose Biorefinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. zhishangchem.com [zhishangchem.com]
- 8. ieabioenergy.com [ieabioenergy.com]
- 9. Bio-based Platform Chemicals and Alternative Feeds... - ACS Community [communities.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. gminsights.com [gminsights.com]
- 13. Bio-Based Platform Chemicals Market Size to Hit USD 48.46 Bn by 2034 [towardschemandmaterials.com]
- 14. polarismarketresearch.com [polarismarketresearch.com]
- 15. Page loading... [wap.guidechem.com]
- 16. researchgate.net [researchgate.net]
- 17. prepchem.com [prepchem.com]
- 18. Perkin reaction.pdf [slideshare.net]
- 19. Perkin reaction - Wikipedia [en.wikipedia.org]
- 20. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. chembk.com [chembk.com]
- 24. furyl acrylic acid, 539-47-9 [thegoodscentscompany.com]
- 25. This compound | 539-47-9 [m.chemicalbook.com]
- 26. B21653.22 [thermofisher.com]
- 27. scbt.com [scbt.com]
- 28. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. commons.und.edu [commons.und.edu]
- 32. researchgate.net [researchgate.net]
- 33. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives | MDPI [mdpi.com]
The Scarcity and Promise of Furan-Based Acrylic Acids in Nature: A Technical Guide for Researchers
Abstract
Furan-based acrylic acids represent a class of organic compounds with significant potential in medicinal chemistry and materials science, owing to the unique chemical properties conferred by the furan ring coupled with an acrylic acid moiety. While the synthesis and bioactivity of their derivatives have been explored, their natural occurrence remains a subject of limited documentation. This technical guide provides a comprehensive overview of the current understanding of furan-based acrylic acids in nature, addressing their biosynthesis, known natural sources, protocols for their isolation and characterization, and their established biological activities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration and exploitation of these intriguing molecules.
Introduction: The Furan Scaffold in Nature's Chemical Arsenal
The furan ring is a privileged heterocyclic motif found in a diverse array of naturally occurring compounds, contributing to a wide spectrum of biological activities.[1] These activities range from antimicrobial and anti-inflammatory to anticancer effects.[2] The incorporation of an acrylic acid side chain to this furan core introduces a reactive Michael acceptor and a carboxylic acid functionality, features that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Despite the prevalence of furan-containing natural products, furan-based acrylic acids are notably rare in the natural world. The most well-studied member of this class, 3-(2-furyl)acrylic acid, is widely available as a synthetic compound and is utilized as a building block in organic synthesis.[3][4] However, its isolation from natural sources is not well-documented, with some sources suggesting it may not be a natural product at all.[1] This guide will delve into the available evidence for the natural occurrence of these compounds, explore their biosynthetic origins, and outline their potential for therapeutic development.
Biosynthesis of Furan-Based Carboxylic Acids: A Glimpse into Nature's Synthetic Strategy
While a definitive biosynthetic pathway for furan-based acrylic acids in nature has yet to be fully elucidated, we can infer potential routes from the known biosynthesis of other furan-containing molecules, such as furan fatty acids (FuFAs). Nature employs sophisticated enzymatic machinery, primarily through fatty acid synthesis (FAS) and polyketide synthase (PKS) pathways, to construct the furan ring.[5]
In bacteria, the biosynthesis of FuFAs is proposed to begin with the methylation and desaturation of a fatty acid precursor, followed by the incorporation of an oxygen atom to form the furan ring.[6] In contrast, the proposed pathway in algae involves a lipoxygenase-catalyzed oxidation of a polyunsaturated fatty acid to form a hydroperoxy intermediate, which then undergoes cyclization and rearrangement to yield the furan moiety.[6]
It is plausible that a similar enzymatic logic could be involved in the formation of a furan ring that is subsequently modified to include an acrylic acid side chain. For instance, a furan-containing aldehyde intermediate, derived from carbohydrate metabolism, could undergo a condensation reaction with a two-carbon unit to form the acrylic acid structure, mirroring the principles of the Knoevenagel condensation used in chemical synthesis.
Below is a conceptual workflow illustrating a plausible biosynthetic approach to furan-based acrylic acids, drawing parallels from known biochemical transformations.
Figure 1: A conceptual workflow for the biosynthesis of furan-based acrylic acids, postulating a pathway from central carbohydrate metabolism.
Documented Natural Occurrences and Isolation
The natural products literature contains limited and sometimes conflicting reports on the isolation of furan-based acrylic acids. While furan-2-carboxylic acid and its derivatives have been isolated from various fungi, including Aspergillus and Penicillium species, the presence of the acrylic acid side chain is less common.[7][8]
Some furan derivatives with functionalities that could potentially be precursors to acrylic acids have been identified in marine sponges. For example, plakorsins A-C, isolated from the Taiwanese marine sponge Plakortis simplex, are furan-containing compounds, although they do not possess the acrylic acid moiety.[7]
Isolation and Characterization Protocol: A General Approach
Given the scarcity of naturally occurring furan-based acrylic acids, a generalized protocol for their isolation and characterization from a hypothetical fungal or plant source is presented below. This protocol is based on standard methods for the extraction of secondary metabolites.
Experimental Protocol: Isolation of Furan-Based Acrylic Acids
-
Extraction:
-
Lyophilize and grind the source material (e.g., fungal mycelia or plant tissue) to a fine powder.
-
Perform exhaustive extraction with a series of solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent such as ethyl acetate, and finally a polar solvent like methanol. The target compounds are expected to be in the ethyl acetate or methanol fractions.
-
Concentrate the extracts in vacuo to yield crude extracts.
-
-
Fractionation:
-
Subject the bioactive crude extract to column chromatography on silica gel.
-
Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture followed by an ethyl acetate-methanol mixture.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light and with a staining reagent (e.g., vanillin-sulfuric acid).
-
-
Purification:
-
Combine fractions containing compounds with similar TLC profiles and further purify using high-performance liquid chromatography (HPLC), preferably with a reversed-phase column (e.g., C18) and a water-acetonitrile or water-methanol gradient.
-
Monitor the elution profile with a UV detector at a wavelength appropriate for the furan ring system (typically around 254 nm).
-
-
Structure Elucidation:
-
Determine the structure of the purified compound using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the overall structure.
-
Infrared (IR) Spectroscopy: To identify functional groups such as carboxylic acids and double bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the molecule.
-
-
The following diagram illustrates a typical workflow for the isolation and characterization of natural products.
Figure 2: A generalized workflow for the isolation and characterization of furan-based acrylic acids from natural sources.
Biological Activities and Therapeutic Potential
While the biological activities of naturally occurring furan-based acrylic acids are not extensively studied due to their rarity, the synthetic counterparts and related furan derivatives have shown a range of interesting pharmacological effects.
Antimicrobial Activity
Synthetic derivatives of 3-(5-nitro-2-furyl)acrylic acid have demonstrated significant antimicrobial activity against a broad spectrum of bacteria, yeasts, and molds.[9] The mechanism of action is believed to involve the inhibition of bioenergetic processes, particularly glycolysis.[9] The antimicrobial properties of these compounds make them interesting candidates for the development of new anti-infective agents.
Enzyme Inhibition
This compound has been identified as an inhibitor of malonyl-CoA decarboxylase (MCD), an enzyme involved in fatty acid metabolism.[10] By inhibiting MCD, this compound can modulate lipid metabolism, suggesting potential therapeutic applications in metabolic disorders.[10]
The table below summarizes the known biological activities of this compound and its derivatives.
| Compound | Biological Activity | Target Organisms/Systems | Reference(s) |
| 3-(5-nitro-2-furyl)acrylic acid derivatives | Antimicrobial (antibacterial, antifungal) | Escherichia coli, Staphylococcus aureus, Candida albicans | [9] |
| This compound | Enzyme Inhibition (Malonyl-CoA decarboxylase) | Fatty acid metabolism | [10] |
Future Perspectives and Conclusion
The field of furan-based acrylic acids of natural origin is still in its infancy. The apparent scarcity of these compounds in nature presents both a challenge and an opportunity. The development of more sensitive analytical techniques and the exploration of untapped biological resources, such as extremophilic microorganisms and unique marine invertebrates, may lead to the discovery of novel furan-based acrylic acids.
Furthermore, a deeper understanding of the biosynthetic pathways of furan-containing natural products will be crucial for the potential bio-engineering of microorganisms to produce these valuable compounds in a sustainable manner. The diverse biological activities exhibited by synthetic furan-based acrylic acids underscore the therapeutic potential that may be locked within their naturally occurring counterparts.
References
- 1. furyl acrylic acid, 539-47-9 [thegoodscentscompany.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 99 539-47-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furanones and Anthranilic Acid Derivatives from the Endophytic Fungus Dendrothyrium variisporum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Furanacrylic acid | C7H6O3 | CID 643402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Highly Efficient Biobased Synthesis of Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental procedure for the purification of 3-(2-Furyl)acrylic acid
Application Notes and Protocols
Topic: High-Purity Recovery of 3-(2-Furyl)acrylic Acid: An Experimental Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal intermediate in organic synthesis, notably in the development of pharmaceuticals and advanced polymer materials.[1][2] Its utility is directly correlated with its purity, as contaminants can lead to undesirable side reactions, lower yields, and compromised product integrity. This guide provides a detailed experimental protocol for the purification of this compound, focusing on the robust and widely applicable method of recrystallization from a mixed-solvent system. We will delve into the mechanistic principles of the purification process, provide a step-by-step methodology, and outline the necessary safety precautions and purity verification techniques.
Introduction and Scientific Rationale
This compound, also known as Furan-2-acrylic acid, is a derivative of the biomass-derived platform chemical, furfural.[3] It serves as a key building block for various value-added chemicals, including the anti-schistosomiasis drug furan propylamine.[1] The common synthesis route involves a Knoevenagel condensation between furfural and malonic acid, often catalyzed by an organic base like pyridine.[4][5]
This synthesis, while effective, can result in a crude product containing unreacted starting materials, catalysts, and colored byproducts. The presence of these impurities, particularly residual furfural, can be detrimental to subsequent synthetic steps. Therefore, an efficient purification strategy is paramount.
The protocol detailed herein employs recrystallization, a fundamental purification technique for crystalline solids. The principle hinges on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. In this case, a dilute ethanol-water mixture is used, which has been proven effective for providing high-purity, needle-like crystals of this compound upon cooling.[4] Furthermore, activated charcoal is utilized for decolorization, adsorbing high-molecular-weight colored impurities onto its porous surface.
Safety and Handling
Prior to commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all reagents.
-
This compound: Irritating to the eyes, respiratory system, and skin.[6][7] Avoid dust inhalation and direct contact.
-
Ethanol: Flammable liquid and vapor. Keep away from ignition sources.
-
Hydrochloric Acid (if used for synthesis workup): Corrosive. Causes severe skin burns and eye damage.
Personal Protective Equipment (PPE) is mandatory:
-
Safety goggles or a face shield.[8]
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
All procedures should be performed within a certified chemical fume hood to ensure adequate ventilation.[7]
Experimental Purification Protocol
This protocol describes the purification of crude this compound, which typically appears as a gray, pale beige, or brown solid.[8][9]
Materials and Equipment
Reagents:
-
Crude this compound
-
95% Ethanol
-
Distilled or deionized water
-
Activated charcoal (decolorizing carbon)
-
Ice
Equipment:
-
Erlenmeyer flasks
-
Heating mantle with a magnetic stirrer
-
Reflux condenser
-
Glass funnel (preheated)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatulas and weighing balance
-
Beakers
-
Graduated cylinders
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Preparation of Solvent: Prepare a 50% (v/v) ethanol-water solution. For every 100 mL of solvent, mix 50 mL of 95% ethanol and 50 mL of distilled water.
-
Dissolution: In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar, add the crude this compound. Add a minimal amount of the 50% ethanol solvent needed to form a slurry.
-
Heating: Gently heat the mixture on a heating mantle with stirring. Continue to add small portions of the hot 50% ethanol solvent until all the acid has just dissolved. Causality Note: Using the minimum amount of hot solvent is critical for maximizing the recovery yield upon cooling.
-
Decolorization: Remove the flask from the heat source. To the hot solution, carefully add a small amount of activated charcoal (approximately 2-5% of the solute's weight).[4] Safety Note: Adding charcoal to a boiling solution can cause vigorous bumping.
-
Reflux: Attach a reflux condenser to the flask and return it to the heat source. Gently reflux the solution for 5-10 minutes.[4] This provides sufficient time for the charcoal to adsorb colored impurities.
-
Hot Filtration: Set up a gravity filtration apparatus using a preheated glass funnel and fluted filter paper. Preheating the funnel (e.g., in an oven or by washing with hot solvent) is crucial to prevent premature crystallization of the product in the funnel stem.[4]
-
Filtration: Quickly filter the hot, decolorized solution into a clean Erlenmeyer flask. If crystallization occurs on the filter paper, a small amount of hot solvent can be added to redissolve it.[4] The resulting filtrate should be clear and significantly lighter in color.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.[4][10]
-
Isolation: Collect the precipitated crystals using vacuum filtration with a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water to remove any residual soluble impurities adhering to the crystal surfaces.[10]
-
Drying: Transfer the purified white, needle-like crystals to a watch glass and allow them to air-dry or dry in a desiccator. The yield of the purified product should be recorded.
Data Summary and Quality Control
The success of the purification can be quantitatively assessed by comparing key physical properties against established literature values.
| Parameter | Crude Product | Purified Product (Expected) | Reference |
| Appearance | Gray to brown powder/solid | White to pale beige needle-like crystals | [6][8] |
| Melting Point | Broad range, below 140 °C | 140 - 143 °C | [8] |
| Solubility (DCM) | Soluble | Soluble in dichloromethane and diethyl ether | [9][11] |
Purity Verification: The primary method for assessing purity in this context is melting point determination. A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities. The experimentally determined melting point should be compared to the literature value of ~141 °C.[4]
Conclusion
The recrystallization protocol detailed in this guide is a highly effective and reliable method for purifying this compound obtained from synthesis. By carefully controlling solvent volumes, cooling rates, and employing a decolorization step, researchers can consistently obtain a high-purity product suitable for demanding applications in pharmaceutical and materials science research. The verification of purity through melting point analysis provides a straightforward and dependable quality control check for the final product.
References
- 1. zhishangchem.com [zhishangchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound CAS#: 539-47-9 [m.chemicalbook.com]
- 10. ias.ac.in [ias.ac.in]
- 11. This compound, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
Synthesis of Novel Derivatives from 3-(2-Furyl)acrylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives from 3-(2-furyl)acrylic acid. This versatile starting material, derived from renewable resources like furfural, serves as a valuable scaffold for the development of new chemical entities with potential applications in pharmaceuticals and material science. The following sections detail the synthesis of this compound and its subsequent conversion into various ester and amide derivatives.
Synthesis of this compound
This compound is commonly synthesized via the Knoevenagel condensation reaction between 2-furaldehyde and malonic acid.[1][2] This reaction is typically catalyzed by an organic base, such as piperidine or pyridine.[2]
Experimental Protocol: Knoevenagel Condensation
Materials:
-
2-Furaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-furaldehyde (1.0 eq), malonic acid (1.05 eq), and pyridine (2.5 eq).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl until the precipitation of a solid is complete.
-
Filter the crude this compound, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.
Diagram of the Synthetic Pathway for this compound:
Caption: Knoevenagel condensation for this compound synthesis.
Synthesis of this compound Derivatives
The carboxylic acid moiety of this compound provides a reactive handle for the synthesis of a variety of derivatives, primarily through esterification and amidation reactions.[1]
Ester Derivatives
Ester derivatives of this compound can be prepared by reacting the acid with various alcohols in the presence of an acid catalyst.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic Solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Table 1: Synthesis of this compound Esters
| Derivative | Alcohol | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR) |
| Methyl 3-(2-furyl)acrylate | Methanol | 85-95 | 27-29 | δ 7.50 (d, 1H), 7.40 (d, 1H), 6.50 (dd, 1H), 6.30 (d, 1H), 3.75 (s, 3H) |
| Ethyl 3-(2-furyl)acrylate | Ethanol | 80-90 | oil | δ 7.51 (d, 1H), 7.38 (d, 1H), 6.52 (dd, 1H), 6.28 (d, 1H), 4.20 (q, 2H), 1.30 (t, 3H) |
| Propyl 3-(2-furyl)acrylate | Propanol | 75-85 | oil | δ 7.52 (d, 1H), 7.37 (d, 1H), 6.51 (dd, 1H), 6.27 (d, 1H), 4.10 (t, 2H), 1.70 (m, 2H), 0.95 (t, 3H) |
Note: Spectroscopic data are approximate and may vary slightly based on the solvent used.
Amide Derivatives
Amide derivatives are synthesized by coupling this compound with various amines. This typically involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride.
Step 1: Synthesis of 3-(2-Furyl)acryloyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Suspend this compound (1.0 eq) in dry DCM under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(2-furyl)acryloyl chloride, which is typically used in the next step without further purification.
Step 2: Amide Formation
Materials:
-
3-(2-Furyl)acryloyl chloride
-
Primary or Secondary Amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (TEA) or Pyridine
-
Dry Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in dry DCM under an inert atmosphere and cool to 0 °C.
-
Add a solution of crude 3-(2-furyl)acryloyl chloride (1.0 eq) in dry DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by recrystallization or column chromatography.
Table 2: Synthesis of this compound Amides
| Derivative | Amine | Yield (%) | Melting Point (°C) |
| N-Phenyl-3-(2-furyl)acrylamide | Aniline | 75-85 | 135-137 |
| N-Benzyl-3-(2-furyl)acrylamide | Benzylamine | 80-90 | 110-112 |
| (3-(2-Furyl)acryloyl)morpholine | Morpholine | 85-95 | 98-100 |
Diagram of the Synthetic Pathways for Ester and Amide Derivatives:
Caption: Synthesis of ester and amide derivatives from this compound.
Biological Activity
Derivatives of this compound have been investigated for a range of biological activities. Notably, certain ester and amide derivatives have demonstrated antimicrobial and antifungal properties. For instance, some studies have reported the activity of these compounds against various strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[3][4][5] The mechanism of action is thought to involve the disruption of cellular processes.[3] The presence of the furan ring and the conjugated system are believed to be important for their biological activity. Further derivatization can be explored to optimize these properties for potential therapeutic applications.
Diagram of the General Workflow for Synthesis and Screening:
References
Polymerization of 3-(2-Furyl)acrylic Acid for Advanced Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of 3-(2-furyl)acrylic acid (FAA), a versatile monomer with significant potential in the development of advanced materials for biomedical applications, including drug delivery systems. The furan moiety within the polymer structure offers unique opportunities for post-polymerization modification, such as through Diels-Alder reactions, enabling the creation of smart and functional materials.
Introduction
This compound is a derivative of acrylic acid containing a furan ring.[1] This structural feature imparts unique reactivity and potential for the development of biocompatible and biodegradable polymers.[2] The polymerization of FAA can be achieved through various methods, with free-radical polymerization being a common and versatile approach. The resulting polymer, poly(this compound) [poly(FAA)], possesses carboxylic acid groups along its backbone, which can be utilized for drug conjugation, and a furan ring that can participate in reversible cross-linking reactions.
Applications in Advanced Materials
Poly(FAA) and its copolymers are promising candidates for a range of advanced materials, particularly in the biomedical field.
-
Drug Delivery: The carboxylic acid groups on the polymer backbone provide sites for the covalent attachment of therapeutic agents. The polymer can be designed to form nanoparticles or hydrogels for controlled and targeted drug release.
-
Smart Hydrogels: The furan groups can undergo reversible Diels-Alder reactions with dienophiles, such as maleimides. This allows for the formation of self-healing and stimuli-responsive hydrogels. These hydrogels can be designed to release drugs in response to specific triggers like temperature or pH.
-
Biomaterial Coatings: The adhesive nature of poly(acrylic acid)-based polymers makes them suitable for coating biomedical devices and implants, improving their biocompatibility and reducing fouling.
-
Tissue Engineering: Scaffolds fabricated from poly(FAA) can provide a temporary matrix for cell growth and tissue regeneration, with the furan groups allowing for the immobilization of bioactive molecules to guide cellular processes.
Experimental Protocols
While specific literature detailing the polymerization of this compound is limited, established protocols for the polymerization of acrylic acid and its derivatives can be adapted. The following are proposed experimental protocols for the synthesis of poly(FAA).
Synthesis of this compound Monomer
The monomer, this compound, can be synthesized via a Knoevenagel condensation reaction between furfural and malonic acid.
Materials:
-
Furfural
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine furfural (1.0 eq), malonic acid (1.1 eq), and pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After cooling to room temperature, acidify the mixture with concentrated HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product under vacuum.
Free-Radical Solution Polymerization of this compound
This protocol describes a typical free-radical polymerization of FAA in an aqueous solution using a persulfate initiator.
Materials:
-
This compound (FAA) monomer
-
Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)
-
Deionized water (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas
Procedure:
-
Dissolve a specific amount of FAA monomer in deionized water in a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. A typical monomer concentration ranges from 10-30% (w/v).
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Heat the solution to the desired reaction temperature (typically 60-80 °C) under a nitrogen atmosphere.
-
Dissolve the initiator (e.g., KPS, 1-2 mol% based on the monomer) in a small amount of deionized water and add it to the reaction vessel to initiate the polymerization.
-
Allow the reaction to proceed for a defined period (e.g., 4-24 hours). The solution will become more viscous as the polymer forms.
-
Terminate the polymerization by cooling the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the aqueous polymer solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, chemical structure, and thermal properties.
Table 1: Proposed Characterization Techniques and Expected Observations
| Characterization Technique | Parameter Measured | Expected Observations |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI = Mw/Mn) | A chromatogram showing the molecular weight distribution of the polymer. The PDI value will indicate the breadth of the distribution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Chemical structure and confirmation of polymerization | Disappearance of the vinyl proton signals of the monomer and the appearance of broad peaks corresponding to the polymer backbone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups present and confirmation of polymerization | Disappearance of the C=C stretching vibration of the monomer (around 1630 cm⁻¹) and retention of the characteristic peaks for the furan ring and carboxylic acid groups. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | A step-change in the heat flow, indicating the transition from a glassy to a rubbery state. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | A plot of weight loss versus temperature, showing the onset and stages of polymer decomposition. |
Data Presentation
Quantitative data from the characterization of poly(FAA) synthesized under different conditions should be summarized in a structured table for easy comparison.
Table 2: Hypothetical Characterization Data for Poly(this compound) Synthesized by Free-Radical Solution Polymerization
| Sample ID | Monomer Conc. (wt%) | Initiator (mol%) | Reaction Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Td,onset (°C) |
| PFAA-1 | 10 | 1.0 (KPS) | 12 | 15,000 | 25,500 | 1.7 | 115 | 280 |
| PFAA-2 | 20 | 1.0 (KPS) | 12 | 25,000 | 47,500 | 1.9 | 120 | 285 |
| PFAA-3 | 20 | 2.0 (KPS) | 12 | 18,000 | 34,200 | 1.9 | 118 | 282 |
| PFAA-4 | 20 | 1.0 (KPS) | 24 | 35,000 | 68,250 | 1.95 | 122 | 290 |
Note: This is hypothetical data and actual results may vary depending on the specific reaction conditions.
Visualizations
Polymerization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of poly(this compound).
Caption: Workflow for Poly(FAA) Synthesis and Characterization.
Proposed Free-Radical Polymerization Mechanism
The free-radical polymerization of this compound is proposed to proceed through the classical steps of initiation, propagation, and termination.
References
Application Notes & Protocols: 3-(2-Furyl)acrylic Acid as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
3-(2-Furyl)acrylic acid, a derivative of the biomass-derived platform chemical furfural, is a highly valuable and versatile precursor in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its unique chemical structure, featuring a furan ring conjugated with an acrylic acid moiety, provides multiple reactive sites for strategic molecular elaboration.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this compound. We will delve into its role in the synthesis of key derivatives such as esters and amides, and its utility in cycloaddition reactions for the construction of complex heterocyclic scaffolds. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization.
Introduction: The Strategic Importance of this compound
This compound, also known as furan-2-acrylic acid or furfurylideneacetic acid, is an organic compound with the molecular formula C₇H₆O₃.[1][3] The presence of a conjugated double bond system enhances its reactivity, making it a valuable intermediate in organic synthesis.[1] Furan derivatives, in general, have garnered significant attention in medicinal chemistry due to their diverse biological activities, serving as important pharmacophores in the development of therapeutic agents with cardiovascular, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[4]
The furan nucleus within this compound is a bioisostere for other aromatic systems and can engage in specific interactions with biological targets. Furthermore, the acrylic acid portion offers a handle for a variety of chemical transformations, including but not limited to esterification, amidation, reduction, and cycloaddition reactions.[1] A notable biological activity of this compound itself is its ability to inhibit malonyl-CoA decarboxylase (MCD), which can alter fatty acid metabolism pathways, suggesting potential therapeutic applications in metabolic disorders.[1]
Key Synthetic Transformations and Pharmaceutical Applications
The reactivity of this compound can be harnessed to synthesize a diverse range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This section will explore some of the most critical synthetic transformations.
Esterification: Accessing Biologically Active Esters
The carboxylic acid group of this compound is readily esterified to produce esters that can exhibit their own biological activities or serve as intermediates for further derivatization.
Causality Behind Experimental Choices: The choice of esterification method often depends on the scale of the reaction and the sensitivity of the alcohol being used. For simple alcohols, Fischer-Speier esterification using a strong acid catalyst is effective. However, for more sensitive or complex alcohols, milder conditions using coupling agents or conversion to an acyl halide followed by reaction with the alcohol are preferred to avoid side reactions like the opening of the furan ring in the presence of strong acid.[5]
Experimental Protocol: Synthesis of Methyl 3-(2-Furyl)acrylate
This protocol describes a standard Fischer-Speier esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 eq.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the solution while stirring.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-(2-furyl)acrylate.
-
Purify the product by column chromatography on silica gel if necessary.
| Parameter | Value | Reference |
| Reactants | This compound, Methanol | N/A |
| Catalyst | Concentrated H₂SO₄ | [5] |
| Reaction Time | 4-6 hours | N/A |
| Typical Yield | >90% | N/A |
Amide Synthesis: Building Blocks for Diverse Pharmacophores
Amide derivatives of this compound are of significant interest in medicinal chemistry. The amide bond is a cornerstone of many biologically active molecules.
Causality Behind Experimental Choices: The synthesis of amides from carboxylic acids typically requires the activation of the carboxyl group.[6] A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine.[6][] This is a robust method, but the reagents are hazardous.[6] Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and the amine under milder conditions. A greener approach involves the direct heating of the acid and urea in the presence of a catalyst like boric acid, although this method may not be suitable for thermolabile compounds.[6]
Experimental Protocol: Synthesis of N-Benzyl-3-(2-furyl)acrylamide
This protocol utilizes the acyl chloride method for amide synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine
-
Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Slowly add thionyl chloride (1.2 eq.) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the solution becomes clear.
-
Cool the reaction mixture to 0 °C and slowly add a solution of benzylamine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Stir the reaction at room temperature for 3-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Reactants | This compound, Benzylamine | N/A |
| Activating Agent | Thionyl chloride | [6][] |
| Base | Triethylamine | [] |
| Reaction Time | 5-6 hours | N/A |
| Typical Yield | 80-90% | N/A |
Cycloaddition Reactions: Constructing Complex Heterocycles
The conjugated diene system within the furan ring and the double bond of the acrylic acid moiety make this compound a versatile substrate for cycloaddition reactions, such as [3+2] and [2+2] cycloadditions. These reactions are powerful tools for the stereoselective synthesis of complex five- and four-membered ring systems, respectively, which are prevalent in many natural products and pharmaceutical agents.[8][9][10]
Causality Behind Experimental Choices: [2+2] photocycloadditions are particularly useful for creating cyclobutane rings. The dimerization of trans-3-(2-furyl)acrylic acid to cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid can be achieved using UVA light.[8] The reaction conditions, such as temperature and solvent, can significantly influence the conversion and selectivity of the reaction.[8] [3+2] cycloaddition reactions, on the other hand, are excellent for constructing five-membered heterocycles.[9][10]
Experimental Workflow: [2+2] Photocycloaddition of this compound
Caption: Workflow for the [2+2] photocycloaddition of this compound.
Synthesis of this compound: The Knoevenagel Condensation
A common and efficient method for the synthesis of this compound is the Knoevenagel condensation between furfural and malonic acid.[1][11]
Causality Behind Experimental Choices: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. The choice of catalyst is crucial for the reaction's success. Piperidinium acetate is often used as it acts as both a base to deprotonate the malonic acid and an acid to protonate the intermediate alkoxide.[1][11] The reaction temperature and time are optimized to ensure complete reaction and minimize side products.[12]
Experimental Protocol: Knoevenagel Condensation for this compound Synthesis
This protocol is adapted from established literature procedures.[11][13]
Materials:
-
Furfural (freshly distilled)
-
Malonic acid
-
Pyridine
-
Piperidine (optional, can be used with pyridine)
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine freshly distilled furfural (1.0 eq.), malonic acid (1.0 eq.), and pyridine (as a solvent and catalyst). A small amount of piperidine can be added as a co-catalyst.
-
Heat the reaction mixture on a water bath for 2-3 hours.
-
Cool the reaction mixture and dilute it with water.
-
Acidify the mixture with concentrated hydrochloric acid with stirring until the precipitation of the product is complete.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash it thoroughly with cold water, and dry it.
-
The crude this compound can be purified by recrystallization from hot water or a suitable organic solvent.[14]
Caption: Synthesis of this compound via Knoevenagel condensation.
Safety and Handling
This compound is an irritant.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of pharmaceutical derivatives. Its rich chemistry allows for the construction of diverse molecular architectures, making it a valuable building block in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their quest for novel therapeutic agents.
References
- 1. Buy this compound | 539-47-9 [smolecule.com]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 8. commons.und.edu [commons.und.edu]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. MEDT insights into the mechanism and selectivity of the (3 + 2) cycloaddition of (Z)-N-methyl-C-(2-furyl)-nitrone with but-2-ynedioic acid and the bioactivity of the reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. This compound | 539-47-9 [chemicalbook.com]
- 15. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of 3-(2-Furyl)acrylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 3-(2-Furyl)acrylic acid esters. This document includes a summary of their activity, detailed experimental protocols for evaluation, and visualizations of experimental workflows.
Introduction
This compound, a derivative of the biomass-derived platform chemical furfural, and its esters are a class of compounds that have garnered interest for their biological activities.[1][2] The furan ring is a key structural motif in various pharmacologically active compounds.[2] Esters of this compound have been investigated for their potential as antimicrobial and antifungal agents, demonstrating a range of efficacies against various pathogens. This document outlines the current understanding of their activity and provides standardized protocols for their evaluation.
Data Presentation: Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of this compound and its ester derivatives are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values, where available.
Table 1: Antifungal Activity of (E)-3-(Furan-2-yl)acrylic Acid and its Propyl Ester against Candida Species
| Compound | Candida albicans (ATCC 76485) MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida parapsilosis MIC (µg/mL) | Candida tropicalis MIC (µg/mL) |
| (E)-3-(Furan-2-yl)acrylic acid | 64 - 512 | >512 | 256 | 512 |
| Propyl (E)-3-(furan-2-yl) acrylate | 64 | 512 | 256 | 128 |
| Amphotericin B (Control) | 1 - 2 | 1 - 2 | 1 - 2 | 1 - 2 |
| Fluconazole (Control) | 32 - 256 | 32 - 256 | 32 - 256 | 32 - 256 |
Data sourced from studies on the antifungal effects of these compounds.[1][3][4][5]
Table 2: Antimicrobial and Antifungal Activity of 3-(5-Nitro-2-furyl)acrylic Acid Esters and Amides
| Compound | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Saccharomyces cerevisiae MIC (µg/mL) | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Penicillium cyclopium MIC (µg/mL) | Rhizopus oryzae MIC (µg/mL) |
| Methyl ester | >100 | 50 | 10 | 20 | 20 | 20 | 20 |
| Ethyl ester | >100 | 50 | 10 | 20 | 20 | 20 | 20 |
| Propyl ester | >100 | 50 | 20 | 50 | 20 | 20 | 20 |
| Isopropyl ester | >100 | 50 | 20 | 50 | 20 | 20 | 20 |
| Butyl ester | >100 | >100 | 50 | 50 | 50 | 50 | 50 |
| Amide | >100 | >100 | 100 | >100 | >100 | >100 | >100 |
This table summarizes the findings on the antimicrobial effects of various esters and amides of 3-(5-nitro-2-furyl)acrylic acid.[3][6] The antimycotic activity of the esters was observed to decrease with an increasing length of the alkyl chain.[6]
Mechanism of Action
The precise mechanism of action for many this compound esters is still under investigation. However, for derivatives of 3-(5-nitro-2-furyl)acrylic acid, the inhibitory effect on microbial growth is attributed to the blocking of bioenergetic processes, particularly glycolysis.[3][6] For propyl (E)-3-(furan-2-yl) acrylate, it has been observed to inhibit the biosynthesis of ergosterol in Candida albicans, a key component of the fungal cell membrane.[4][5] This compound also promotes morphological changes in C. albicans, reducing the formation of virulence structures like pseudohyphae and blastoconidia.[4][5]
Experimental Protocols
The following are detailed protocols for the synthesis of this compound esters and the evaluation of their antimicrobial and antifungal activities.
Protocol 1: Synthesis of this compound Esters (General Procedure)
This protocol describes a general method for the esterification of this compound.
Materials:
-
This compound
-
Corresponding alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.
-
Purify the crude ester by column chromatography or distillation under reduced pressure, if necessary.
-
Characterize the final product using spectroscopic methods such as NMR (¹H and ¹³C) and IR.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Materials:
-
96-well microtiter plates
-
Test compounds (this compound esters) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or ELISA reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Plate Preparation:
-
Dispense 100 µL of the appropriate broth medium into all wells of a 96-well microtiter plate.
-
In the first column of wells, add 100 µL of the test compound stock solution (at twice the highest desired final concentration). This will result in a total volume of 200 µL.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a growth control (no compound), and the twelfth column as a sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
-
Reading Results:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader to measure absorbance.
-
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Procedure:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Protocol 4: Agar Disk Diffusion Susceptibility Test (Kirby-Bauer Method)
This method provides a qualitative assessment of antimicrobial susceptibility.
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Test compounds dissolved in a suitable solvent
-
Sterile blank paper disks (6 mm diameter)
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Disk Application:
-
Impregnate sterile blank paper disks with a known concentration of the test compound solution and allow the solvent to evaporate.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.
-
Visualizations
The following diagrams, created using Graphviz, illustrate key experimental workflows.
Caption: Workflow for the synthesis of this compound esters.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the Agar Disk Diffusion Susceptibility Test.
References
- 1. Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. njccwei.com [njccwei.com]
- 7. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(2-Furyl)acrylic Acid in Polymer Chemistry
Introduction: The paradigm shift towards sustainable and functional polymers has intensified the focus on bio-derived monomers.[1] 3-(2-Furyl)acrylic acid (FAA), a derivative of furfural, stands out as a versatile building block in this domain.[2] Furfural itself is a key platform chemical produced from lignocellulosic biomass, making FAA a renewable resource.[3] Structurally, FAA is an α,β-unsaturated carboxylic acid featuring a furan ring.[4] This unique combination of an acrylic moiety, a carboxylic acid, and a furan ring provides three distinct avenues for polymerization and polymer modification, making it a monomer of significant interest for creating advanced materials with tailored properties, including enhanced thermal stability and novel functionalities.[5] This guide provides an in-depth exploration of its application in polymer synthesis, complete with detailed protocols and the scientific rationale behind the methodologies.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is critical for designing polymerization experiments, particularly for selecting appropriate solvents and reaction temperatures.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆O₃ | [6] |
| Molecular Weight | 138.12 g/mol | [6][7] |
| Appearance | White to pale beige/yellow solid/powder | [8] |
| Melting Point | 139-141 °C | [8] |
| Boiling Point | 286 °C | [8] |
| Solubility | Soluble in dichloromethane, diethyl ether, ethanol, THF; Slightly soluble in water (approx. 2 g/L at 20°C) | [8][9] |
| pKa | ~4.39 | [8] |
Application in Free-Radical Polymerization
The acrylic moiety (-CH=CH-COOH) of FAA is susceptible to free-radical polymerization, a cornerstone of polymer synthesis used to produce a vast array of materials.[10] This process allows for the creation of poly(this compound), a homopolymer with a backbone of repeating acrylic units, each bearing a pendant furan ring and a carboxylic acid group.
Scientific Rationale & Application Insights
The polymerization proceeds via a classic chain-growth mechanism involving initiation, propagation, and termination steps.[10] The choice of initiator and solvent is paramount. Azo initiators, such as Azobisisobutyronitrile (AIBN), are often preferred in organic solvents as their decomposition rate is predictable and less susceptible to the acidic nature of the monomer compared to some redox initiators.[11] The resulting polymer, poly(FAA), is expected to be an amorphous thermoplastic.[12] The pendant carboxylic acid groups can increase the polymer's glass transition temperature (Tg) through hydrogen bonding and provide sites for post-polymerization modification. The furan rings, meanwhile, are available for subsequent cross-linking reactions.
Visualizing the Mechanism: Free-Radical Polymerization of FAA
Caption: Free-radical polymerization workflow for FAA.
Protocol 2.1: Solution Free-Radical Polymerization of FAA
This protocol is a representative method adapted from standard procedures for the polymerization of acrylic acid and its derivatives.[13][14][15]
Materials:
-
This compound (FAA), 99%
-
Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane, anhydrous
-
Methanol, ACS grade
-
Diethyl ether, ACS grade
-
Schlenk flask with magnetic stir bar
-
Nitrogen or Argon source
-
Thermostatically controlled oil bath
Procedure:
-
Monomer Preparation: In a 100 mL Schlenk flask, dissolve 5.00 g (36.2 mmol) of FAA in 40 mL of anhydrous 1,4-dioxane.
-
Initiator Addition: Add 71.3 mg (0.434 mmol, 1.2 mol% relative to monomer) of AIBN to the solution.
-
Scientist's Note: The initiator concentration directly influences the final molecular weight; higher concentrations typically lead to lower molecular weights.[16]
-
-
Inerting the System: Seal the flask with a rubber septum. Purge the solution with dry nitrogen or argon for 30 minutes while stirring to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed under a positive pressure of inert gas for 24 hours.
-
Causality: 70 °C is an optimal temperature for AIBN, providing a suitable rate of radical generation. The 24-hour duration is chosen to ensure high monomer conversion.
-
-
Isolation and Purification: a. Cool the reaction mixture to room temperature. The solution will likely be viscous. b. Slowly pour the viscous solution into 500 mL of vigorously stirring diethyl ether. The polymer will precipitate as a solid. c. Allow the solid to settle, then decant the supernatant. d. Re-dissolve the polymer in a minimal amount of methanol (approx. 20 mL) and re-precipitate into fresh diethyl ether (500 mL). This step is crucial for removing unreacted monomer and low molecular weight oligomers. e. Collect the purified polymer by filtration and dry it in a vacuum oven at 40 °C overnight until a constant weight is achieved.
Characterization: The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.
| Characterization Technique | Expected Outcome / Information Gained |
| FTIR Spectroscopy | Confirmation of polymerization by disappearance of the C=C vinyl peak (~1640 cm⁻¹) and retention of furan and carboxylic acid C=O peaks.[11][15] |
| ¹H NMR Spectroscopy | Broadening of peaks corresponding to the polymer backbone, confirming the polymeric structure. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[17] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which provides insight into the polymer's amorphous nature and chain mobility.[18][19] |
Application in Condensation Polymerization
The carboxylic acid group of FAA enables its use as a monomer in step-growth condensation polymerization, most commonly to form polyesters or polyamides.[20] This approach allows the furan ring to be incorporated directly into the polymer backbone, profoundly influencing the material's rigidity, thermal properties, and chemical reactivity.
Scientific Rationale & Application Insights
By reacting FAA with a diol, a furan-containing polyester can be synthesized. The properties of the resulting polymer can be precisely tuned by the choice of the diol co-monomer. For example, using a long, flexible aliphatic diol will result in a more flexible polyester with a lower Tg, while a rigid aromatic diol will produce a more rigid material with a higher Tg. This method is a powerful tool for creating bio-based alternatives to traditional petroleum-derived polyesters.[20]
Visualizing the Mechanism: Polyesterification with FAA
Caption: Condensation of FAA and a diol to form a polyester.
Protocol 3.1: Melt-Phase Polycondensation of FAA with 1,6-Hexanediol
This protocol is a representative method adapted from general polyesterification procedures.[4]
Materials:
-
This compound (FAA), 99%
-
1,6-Hexanediol, 99%
-
Antimony(III) oxide (Sb₂O₃) or other suitable catalyst
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a short-path distillation head, and a nitrogen inlet.
-
High-vacuum pump
-
Heating mantle
Procedure:
-
Reactor Charging: Charge the flask with equimolar amounts of FAA (e.g., 13.81 g, 0.1 mol) and 1,6-hexanediol (11.82 g, 0.1 mol). Add the catalyst, Sb₂O₃ (e.g., ~0.05 g, 0.04 mol%).
-
Inerting: Assemble the apparatus and flush the system with nitrogen for 15-20 minutes to remove air. Maintain a slow nitrogen flow during the first stage.
-
Esterification Stage: a. Heat the mixture to 180-190 °C with stirring. Water will begin to evolve as a byproduct of the direct esterification and will be collected in the receiving flask of the distillation head. b. Maintain these conditions for approximately 2-3 hours, or until the evolution of water ceases (about 3.6 mL or 90% of the theoretical amount).
-
Scientist's Note: Efficient removal of the water byproduct is critical to drive the reaction equilibrium towards the formation of high molecular weight polymer, according to Le Chatelier's principle.
-
-
Polycondensation Stage: a. Gradually increase the temperature to 220-230 °C. b. Slowly apply a high vacuum (<1 mmHg) over 30-45 minutes. Be cautious to avoid excessive foaming. c. Continue the reaction under high vacuum and temperature for another 3-4 hours. A noticeable increase in the melt viscosity, indicated by the torque on the mechanical stirrer, signifies the formation of a high molecular weight polymer.
-
Product Recovery: a. Discontinue heating and remove the vacuum, reintroducing nitrogen to the system. b. While the polymer is still molten, carefully extrude it from the flask onto a release surface (e.g., aluminum foil) and allow it to cool to room temperature. c. The resulting solid polyester can be brittle. It can be broken into smaller pieces for storage and analysis.
Advanced Applications: Self-Healing Polymers via Diels-Alder Chemistry
Perhaps the most compelling feature of furan-containing polymers is the ability of the furan ring to participate in a thermally reversible Diels-Alder (DA) reaction.[1] The furan acts as a diene and reacts with a dienophile, typically a maleimide, to form a stable covalent bond (the DA adduct).[21] Upon heating, this bond breaks in a retro-Diels-Alder (rDA) reaction, regenerating the furan and maleimide groups.[1]
Application Insight: Thermally-Mendable Materials
This reversible chemistry is the foundation for creating self-healing polymers. A polymer network can be formed by cross-linking furan-functionalized polymer chains (such as those made from FAA) with a bismaleimide compound. When the material is damaged (e.g., a microcrack forms), heating it above the rDA temperature causes the cross-links to disconnect. This temporarily liquefies the material at the crack interface, allowing the polymer chains to flow and rebond as the material is cooled, reforming the DA adducts and "healing" the damage.[22][23]
Visualizing the Workflow: Diels-Alder Based Self-Healing
Caption: Workflow for a self-healing polymer using reversible Diels-Alder chemistry.
Safety and Handling
This compound is classified as an irritant.[8] It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
-
Storage: Store in a cool, dry place away from oxidizing agents. The compound can be light-sensitive.[8]
References
- 1. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epub.jku.at [epub.jku.at]
- 5. [PDF] Continuous flow synthesis of poly(acrylic acid) via free radical polymerisation | Semantic Scholar [semanticscholar.org]
- 6. Furylacrylic acid | C7H6O3 | CID 10876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Furanacrylic acid | C7H6O3 | CID 643402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. This compound, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 10. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 11. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 12. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. rjpbcs.com [rjpbcs.com]
- 15. papers.iafor.org [papers.iafor.org]
- 16. researchgate.net [researchgate.net]
- 17. polymersource.ca [polymersource.ca]
- 18. docs.nrel.gov [docs.nrel.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Self-healable functional polymers based on Diels–Alder ‘click chemistry’ involving substituted furan and triazolinedione derivatives: a simple and very fast approach - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The [2+2] Photocycloaddition of 3-(2-Furyl)acrylic Acid: A Gateway to Novel Cyclobutane Scaffolds for Research and Development
Introduction: The quest for novel molecular architectures is a cornerstone of modern chemical research, particularly in the fields of materials science and drug discovery. The rigid, three-dimensional nature of the cyclobutane ring makes it a desirable scaffold for imparting unique conformational constraints and properties to molecules.[1][2] Photocycloaddition reactions, particularly the [2+2] cycloaddition of olefins, represent a powerful and atom-economical method for the synthesis of these four-membered rings.[3] This application note provides a detailed guide to the photocycloaddition of 3-(2-furyl)acrylic acid (FAA), a biomass-derived starting material, to generate novel and complex cyclobutane structures.[4] We will explore both solid-state and solution-phase protocols, delve into the mechanistic underpinnings of the observed stereoselectivity, and discuss the potential applications of the resulting products, such as cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2), in drug development and materials science.
Theoretical Foundation: Understanding the [2+2] Photocycloaddition of Furylacrylic Acid
The photodimerization of this compound is a photochemical reaction where two molecules of FAA react to form a cyclobutane ring upon exposure to ultraviolet (UV) light. This reaction is a type of [2+2] cycloaddition, a process that is typically thermally forbidden but photochemically allowed. The furan moiety and the acrylic acid group both influence the electronic properties and reactivity of the molecule.
The Solid-State Advantage: Topochemical Control
In the crystalline state, the photocycloaddition of FAA is a topochemical reaction, meaning the stereochemical outcome of the reaction is dictated by the packing of the molecules in the crystal lattice. For a [2+2] photocycloaddition to occur in the solid state, the reacting double bonds of adjacent molecules must be parallel and within a certain proximity, a principle established by Schmidt and coworkers.[5] This pre-organization of reactants in the crystal lattice leads to a highly stereospecific reaction, often yielding a single product with high purity. In the case of trans-3-(2-furyl)acrylic acid, solid-state photolysis predominantly yields the cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2), a head-to-head dimer.[4]
Experimental Protocols
Synthesis of the Starting Material: this compound (FAA)
The starting material, trans-3-(2-furyl)acrylic acid, can be synthesized via a Knoevenagel condensation between furfural and malonic acid.[2]
Protocol:
-
In a round-bottomed flask equipped with a reflux condenser, combine freshly distilled furfural (2 moles), malonic acid (2 moles), and pyridine (1.2 moles).
-
Heat the mixture on a boiling water bath for 2 hours.
-
After cooling, dilute the reaction mixture with 200 ml of water.
-
Dissolve the resulting acid by adding concentrated aqueous ammonia and filter the solution.
-
Wash the filter paper with three 80 ml portions of water.
-
Acidify the combined filtrates with an excess of diluted (1:1) hydrochloric acid while stirring.
-
Cool the mixture in an ice bath for at least 1 hour to facilitate precipitation.
-
Filter the trans-3-(2-furyl)acrylic acid, wash with four 100 ml portions of water, and dry. The product should be obtained as nearly colorless needles.
Solid-State [2+2] Photocycloaddition of FAA
This protocol is highly effective for the stereospecific synthesis of cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2).
Materials:
-
trans-3-(2-Furyl)acrylic Acid (FAA)
-
Hexane (or other suitable non-solvent)
-
UV lamp (e.g., medium-pressure mercury lamp or a bank of blacklights)
-
Erlenmeyer flask or petri dish
-
Magnetic stirrer and stir bar (optional, for slurry method)
Protocol:
-
Place a thin layer of crystalline trans-3-(2-furyl)acrylic acid in a petri dish or as a slurry in hexane in an Erlenmeyer flask.[4]
-
Irradiate the sample with a UV lamp. The reaction time will vary depending on the lamp's intensity and the scale of the reaction but is typically in the range of 8-12 hours.[4]
-
Monitor the reaction progress by periodically taking a small sample and analyzing it by FT-IR or ¹H NMR spectroscopy. The disappearance of the C=C stretching band in the IR spectrum (around 1627 cm⁻¹) and the appearance of new signals in the aliphatic region of the NMR spectrum are indicative of product formation.[6]
-
Upon completion, the resulting white solid is the desired cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2). If a slurry was used, filter the solid and wash with a small amount of hexane.
Solution-Phase [2+2] Photocycloaddition of FAA Methyl Ester
While the solid-state reaction of the acid is highly stereospecific, solution-phase reactions can also be performed, often on the ester derivative to improve solubility. A photosensitizer, such as benzophenone, is typically used to facilitate the reaction.[7][8]
Materials:
-
Methyl 3-(2-furyl)acrylate
-
Acetonitrile (or other suitable solvent)
-
Benzophenone (photosensitizer)
-
UV photoreactor with a suitable lamp (e.g., medium-pressure mercury lamp)
-
Inert gas (e.g., nitrogen or argon)
Protocol:
-
Dissolve methyl 3-(2-furyl)acrylate and a catalytic amount of benzophenone in acetonitrile in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.
-
Irradiate the solution in a photoreactor.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting mixture of cyclobutane isomers by column chromatography.
Mechanistic Insights and Stereoselectivity
The stereochemical outcome of the photocycloaddition is a critical aspect of this chemistry.
Solid-State Reaction
The high stereoselectivity of the solid-state reaction is a direct consequence of the crystal packing of trans-3-(2-furyl)acrylic acid. The molecules arrange themselves in a head-to-head fashion, with the double bonds of adjacent molecules parallel and in close proximity, predisposing them to form the cis-diacid upon irradiation.
A [label="Crystalline FAA\n(Parallel Alignment)"]; B [label="UV Photon\n(hν)"]; C [label="Excited State Monomer"]; D [label="[2+2] Cycloaddition"]; E [label="cis-3,4-di-2-furanyl-1,2-\ncyclobutanedicarboxylic acid (CBDA-2)"];
A -> B [label="Irradiation", len=1.5]; B -> C [len=1.5]; C -> D [label="Reaction with\nneighboring FAA", len=1.5]; D -> E [len=1.5]; }
Figure 1: Simplified workflow of solid-state photodimerization.Solution-Phase Reaction
In solution, the molecules are randomly oriented, leading to a mixture of stereoisomers. The reaction typically proceeds through a triplet excited state, facilitated by a photosensitizer.[7][8] A DFT study on the photodimerization of methyl 3-(2-furyl)acrylate suggests that the reaction proceeds through the formation of a triplet biradical intermediate. The relative stability of the possible biradicals and the subsequent ring closure determine the final product distribution.[7][8]
A [label="FAA Methyl Ester\n+ Benzophenone"]; B [label="UV Photon\n(hν)"]; C [label="Excited Triplet\nBenzophenone"]; D [label="Energy Transfer"]; E [label="Triplet FAA Methyl Ester"]; F [label="Reaction with\nGround State Ester"]; G [label="Triplet Biradical\nIntermediates"]; H [label="Intersystem Crossing"]; I [label="Mixture of Cyclobutane\nStereoisomers"];
A -> B [len=1.5]; B -> C [len=1.5]; C -> D [len=1.5]; D -> E [len=1.5]; E -> F [len=1.5]; F -> G [len=1.5]; G -> H [len=1.5]; H -> I [len=1.5]; }
Figure 2: Generalized pathway for photosensitized solution-phase dimerization.Characterization of the Product (CBDA-2)
The primary product of the solid-state reaction, CBDA-2, can be characterized by standard spectroscopic methods.
| Technique | Key Observations for CBDA-2 | Reference |
| ¹H NMR | Disappearance of vinylic proton signals of FAA. Appearance of new signals in the aliphatic region (typically 3.5-4.5 ppm) corresponding to the cyclobutane ring protons. | [4] |
| ¹³C NMR | Disappearance of olefinic carbon signals of FAA. Appearance of new signals for the sp³ carbons of the cyclobutane ring. | [4] |
| FT-IR | Disappearance of the C=C stretching vibration (around 1627 cm⁻¹) of FAA. The C=O stretching vibration of the carboxylic acid remains. | [6] |
| Mass Spec. | Molecular ion peak corresponding to the dimer of FAA (m/z = 276.24 for the acid). | [4] |
Applications in Drug Discovery and Materials Science
The rigid cyclobutane core of CBDA-2 and its derivatives makes them attractive building blocks for various applications.
Drug Development
The introduction of a cyclobutane ring can impart conformational rigidity to a molecule, which can be advantageous in drug design by locking the molecule into a bioactive conformation.[1] While specific biological activity data for CBDA-2 is not extensively reported, related furan and cyclobutane-containing compounds have shown a range of biological activities, including antimicrobial and antifungal properties.[9] The diacid functionality of CBDA-2 allows for further chemical modification, enabling the synthesis of a library of derivatives for biological screening. For example, the carboxylic acid groups can be converted to amides, esters, or other functional groups to explore structure-activity relationships.
Materials Science
CBDA-2, being a diacid, is a valuable monomer for the synthesis of polyesters and other polymers. Its semi-rigid structure can impart unique thermal and mechanical properties to the resulting materials. Furthermore, the furan rings offer additional sites for chemical modification.[4]
Conclusion
The [2+2] photocycloaddition of this compound is a versatile and efficient method for the synthesis of novel cyclobutane-containing structures. The solid-state reaction, in particular, offers a high degree of stereocontrol, making it an attractive green chemistry approach. The resulting product, CBDA-2, is a valuable building block with significant potential in both drug discovery and materials science. This application note provides a solid foundation for researchers to explore this fascinating area of photochemistry and to develop new applications for these unique molecular scaffolds.
References
- 1. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate [mdpi.com]
- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments | MDPI [mdpi.com]
- 9. Synthesis and biological evaluation of some novel furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 3-(2-Furyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental methods for the esterification of 3-(2-furyl)acrylic acid, a valuable building block in the synthesis of various organic compounds, including potential pharmaceutical agents. The following protocols outline diverse catalytic approaches, from traditional acid catalysis to more sustainable heterogeneous and base-catalyzed methods.
Experimental Protocols
Four distinct methods for the esterification of this compound are detailed below, offering a range of options depending on substrate sensitivity, desired scale, and available resources.
Method 1: Fischer-Speier Esterification with Sulfuric Acid
This classic method utilizes a strong mineral acid as a catalyst and an excess of the alcohol to drive the reaction towards the ester product. It is a cost-effective and widely applicable procedure.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, 10-20 eq), which serves as both reactant and solvent.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography or distillation.
Method 2: Heterogeneous Catalysis using Sulfonic Acid-Functionalized Silica (MeSO₃H/SiO₂)
This method employs a solid acid catalyst, which simplifies product purification as the catalyst can be easily removed by filtration. This approach is considered a greener alternative to homogeneous acid catalysis.[1]
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, 10-15 eq), add the sulfonic acid-functionalized silica catalyst (MeSO₃H/SiO₂, 5-10 wt% of the acrylic acid).
-
Reaction: Heat the suspension with vigorous stirring at a temperature ranging from 60°C to the reflux temperature of the alcohol for 6-12 hours.
-
Catalyst Removal: Upon completion of the reaction, cool the mixture and separate the solid catalyst by filtration. The catalyst can often be washed, dried, and reused.
-
Purification: Remove the excess alcohol from the filtrate under reduced pressure to obtain the crude ester. If necessary, purify further by distillation or column chromatography.
Method 3: Base-Catalyzed Esterification with Dimethyl Carbonate (DMC)
For substrates that are sensitive to acidic conditions, a base-catalyzed approach using dimethyl carbonate offers a mild and sustainable alternative. Dimethyl carbonate acts as both a reagent and a solvent.[1]
Protocol:
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq), dimethyl carbonate (excess, acting as solvent and reagent), and a catalytic amount of a strong organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a solid base catalyst.
-
Reaction: Heat the mixture at a temperature between 90°C and 120°C for 8-24 hours. The reaction should be carried out in a sealed vessel to prevent the evaporation of the relatively volatile dimethyl carbonate.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove the base catalyst.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent and excess dimethyl carbonate under reduced pressure. The resulting crude product can be purified by column chromatography.
Method 4: Esterification using Diethyl Sulfate
This method provides an alternative route for the synthesis of ethyl esters and avoids the use of strong acids.
Protocol:
-
Reaction Setup: Dissolve this compound (34.53 g) in acetone (150 ml) in a suitable reaction flask.[2]
-
Reagent Addition: To this solution, add a mixture of diethyl sulfate (57.41 g) and tri-n-propylamine dropwise with stirring.[2]
-
Reaction: Once the addition is complete, reflux the mixture for six hours.[2]
-
Work-up: After cooling, evaporate the acetone under reduced pressure.[2]
-
Extraction and Purification: Dissolve the resulting oily residue in ethyl acetate. Wash the organic solution with an aqueous sodium bicarbonate solution, dry over magnesium sulfate (MgSO₄), and evaporate the solvent to yield the ethyl 3-(2-furyl)acrylate.[2]
Data Presentation
The following table summarizes the quantitative data from the described experimental methods for the esterification of this compound and analogous acrylic acid esterifications.
| Method | Catalyst/Reagent | Alcohol | Temperature | Reaction Time | Yield/Conversion | Reference |
| Fischer-Speier Esterification | Concentrated H₂SO₄ | Methanol | Reflux | 4-8 h | ~70-90% (Typical for acrylic acids) | [3] |
| Heterogeneous Catalysis | MeSO₃H/SiO₂ | Methanol | 60°C - Reflux | 6-12 h | Good to excellent yields | [1] |
| Base-Catalyzed with Dimethyl Carbonate | DBU / Solid Base | N/A (DMC) | 90-120°C | 8-24 h | Good to excellent yields | [1] |
| Diethyl Sulfate Method | Diethyl sulfate / Tri-n-propylamine | Ethanol | Reflux | 6 h | ~95% (Calculated from provided masses) | [2] |
| Sulfuric Acid Catalyzed (Acrylic Acid) | H₂SO₄ (1.09 ml for 36 ml acrylic acid) | Methanol | 50-80°C | 6 h | ~50-70% conversion at 60°C | |
| p-Toluenesulfonic Acid (Acrylic Acid) | p-TSA (2g for 36 ml acrylic acid) | Methanol | 50-80°C | 6 h | ~50-70% conversion at 60°C |
Visualizations
General Experimental Workflow for Esterification
The following diagram illustrates the general workflow for the esterification of this compound.
Caption: General experimental workflow for the esterification of this compound.
Signaling Pathway of Acid-Catalyzed Esterification (Fischer Esterification)
The diagram below outlines the key steps in the Fischer esterification mechanism.
Caption: Key mechanistic steps of the Fischer esterification reaction.
References
Application Notes and Protocols for 3-(2-Furyl)acrylic Acid as a Versatile Cross-Linking Agent in Advanced Polymer Systems
Introduction: Harnessing the Reactivity of a Bio-derived Moiety for Advanced Polymer Design
In the pursuit of novel polymeric materials with tailored properties, the role of cross-linking agents is paramount. These molecules enable the formation of three-dimensional polymer networks, transforming linear chains into robust, insoluble, and often stimuli-responsive materials. 3-(2-Furyl)acrylic acid, a derivative of furfural, which can be sourced from biomass, has emerged as a particularly versatile cross-linking agent. Its unique chemical structure, featuring both a furan ring and an acrylic acid moiety, offers multiple pathways for creating sophisticated polymer architectures. This guide provides an in-depth exploration of two primary cross-linking strategies employing this compound: thermally reversible Diels-Alder (DA) cycloaddition and irreversible [2+2] photocycloaddition. We will delve into the underlying mechanisms, provide detailed experimental protocols, and outline characterization techniques for researchers, scientists, and drug development professionals.
Part 1: Thermally Reversible Cross-Linking via Diels-Alder Chemistry
The furan moiety of this compound can act as a diene in the Diels-Alder reaction, a powerful [4+2] cycloaddition, to form thermoreversible cross-links with a suitable dienophile, typically a bismaleimide. This reversibility is a key advantage, allowing for the development of self-healing materials and reprocessable thermosets. The cross-linking occurs at moderate temperatures, while the retro-Diels-Alder reaction at elevated temperatures breaks the cross-links, restoring the polymer to a liquid or thermoplastic state.
Mechanism of Reversible Cross-Linking
The Diels-Alder reaction between the furan group on the polymer backbone and a bismaleimide cross-linker forms a stable adduct at lower temperatures, creating a cross-linked network. Upon heating, the equilibrium shifts, favoring the retro-Diels-Alder reaction and the dissociation of the adduct back to the furan and maleimide components. This process is illustrated below.
Caption: Reversible Diels-Alder cross-linking mechanism.
Protocol 1: Synthesis of a Furan-Functionalized Acrylic Polymer
This protocol describes the synthesis of a copolymer of methyl methacrylate (MMA) and a monomer derived from this compound, namely 2-hydroxyethyl 3-(2-furyl)acrylate (HEFA), to introduce the furan functionality as a pendant group.
Materials:
-
This compound
-
Oxalyl chloride
-
2-Hydroxyethyl methacrylate (HEMA)
-
Methyl methacrylate (MMA)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Basic alumina
-
Methanol
Procedure:
-
Synthesis of 3-(2-furyl)acryloyl chloride: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1 eq.) in anhydrous DCM. Add oxalyl chloride (1.5 eq.) dropwise at 0°C. Allow the reaction to stir at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Synthesis of 2-hydroxyethyl 3-(2-furyl)acrylate (HEFA): Dissolve the crude 3-(2-furyl)acryloyl chloride in anhydrous THF. In a separate flask, dissolve HEMA (1 eq.) and TEA (1.1 eq.) in anhydrous THF. Add the acid chloride solution dropwise to the HEMA solution at 0°C. Let the reaction proceed at room temperature overnight. Filter the triethylammonium chloride salt and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
-
Copolymerization of MMA and HEFA: In a Schlenk flask, dissolve MMA (e.g., 90 mol%), HEFA (e.g., 10 mol%), and AIBN (as initiator, e.g., 0.5 mol% of total monomers) in anhydrous THF. The monomer ratio can be varied to control the cross-linking density.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Polymerize at 60-70°C for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the reaction mixture into cold methanol.
-
Filter and dry the polymer under vacuum at 40°C until a constant weight is achieved.
Protocol 2: Thermally Reversible Cross-Linking with Bismaleimide
Materials:
-
Furan-functionalized polymer (from Protocol 1)
-
Bismaleimide (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide)
-
Anhydrous solvent (e.g., chloroform or THF)
Procedure:
-
Dissolve the furan-functionalized polymer in the chosen solvent to create a solution (e.g., 10-20 wt%).
-
Add the bismaleimide cross-linker to the polymer solution. The molar ratio of furan to maleimide groups can be varied (e.g., 1:1 or 2:1) to control the cross-linking density and material properties.
-
Stir the solution at 50-60°C for 24 hours to facilitate the Diels-Alder reaction and gel formation.
-
Cast the resulting gel into a mold and evaporate the solvent slowly at room temperature, followed by drying under vacuum at 50°C to obtain the cross-linked polymer film.
-
To demonstrate reversibility, heat a piece of the cross-linked polymer above 110°C. The material should become soluble in the original solvent, indicating the retro-Diels-Alder reaction. Cooling the solution will reform the gel.
Part 2: Irreversible Photo-Cross-Linking via [2+2] Cycloaddition
The acrylic double bond in this compound moieties pendant on a polymer chain can undergo a [2+2] photocycloaddition reaction upon exposure to UV light. This reaction forms stable cyclobutane rings between adjacent polymer chains, resulting in an irreversibly cross-linked network. This method is advantageous for applications requiring permanent and spatially controlled cross-linking, such as in photolithography and the fabrication of microstructures.
Mechanism of Photo-Cross-Linking
Upon irradiation with UV light (typically > 300 nm), the carbon-carbon double bonds of the pendant furylacrylic acid groups are excited. This allows for the formation of a cyclobutane ring through a [2+2] cycloaddition with a neighboring furylacrylic acid moiety on an adjacent polymer chain.
Caption: [2+2] Photocycloaddition cross-linking mechanism.
Protocol 3: Photo-Cross-Linking of a Furan-Functionalized Polymer Film
Materials:
-
Furan-functionalized polymer (from Protocol 1)
-
Solvent (e.g., chloroform or THF)
-
UV light source (e.g., a mercury lamp with a filter for λ > 300 nm)
Procedure:
-
Film Preparation: Dissolve the furan-functionalized polymer in a suitable solvent to form a viscous solution (e.g., 10-20 wt%). Cast the solution onto a flat substrate (e.g., a glass slide or a Teflon dish) and allow the solvent to evaporate slowly in a dust-free environment. Dry the resulting film under vacuum to remove any residual solvent.
-
UV Irradiation: Place the polymer film under a UV lamp. Irradiate the film for a specified period (e.g., 30 minutes to several hours), depending on the lamp intensity and the desired degree of cross-linking. The cross-linking process can be monitored by observing the decrease in the UV absorbance of the furylacrylic acid chromophore.
-
Post-Irradiation Treatment: After irradiation, the cross-linked film will be insoluble in the original solvent. The film can be gently washed with the solvent to remove any uncross-linked polymer.
Part 3: Characterization of Cross-Linked Polymers
A thorough characterization of the cross-linked polymers is essential to validate the cross-linking process and to understand the material's properties.
Caption: Workflow for the characterization of cross-linked polymers.
Table 1: Key Characterization Techniques and Expected Outcomes
| Technique | Purpose | Expected Outcome for Cross-Linked Polymer |
| Solubility Test | To confirm the formation of an insoluble network. | The polymer becomes insoluble in solvents in which the linear precursor was soluble. |
| FTIR Spectroscopy | To monitor the chemical changes during cross-linking. | Diels-Alder: Appearance of new peaks corresponding to the DA adduct. Photo-cross-linking: Decrease in the intensity of the C=C stretching vibration of the acrylic group. |
| ¹H NMR Spectroscopy | To confirm the structure of the cross-linked polymer (for soluble gels or by solid-state NMR). | Diels-Alder: Appearance of characteristic peaks for the protons in the DA adduct. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm). | An increase in Tg is typically observed after cross-linking. For thermoreversible systems, an endothermic peak corresponding to the retro-Diels-Alder reaction may be observed upon heating. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Cross-linked polymers generally exhibit higher thermal stability compared to their linear counterparts. |
| Tensile Testing | To measure mechanical properties such as Young's modulus, tensile strength, and elongation at break. | An increase in Young's modulus and tensile strength, and a decrease in elongation at break are expected after cross-linking.[1] |
| Dynamic Mechanical Analysis (DMA) | To investigate the viscoelastic properties of the polymer. | An increase in the storage modulus (G') in the rubbery plateau region, indicating a higher cross-link density. |
Conclusion
This compound is a powerful and versatile building block for the creation of advanced polymer networks. The dual reactivity of its furan and acrylic moieties allows for the implementation of both reversible and irreversible cross-linking strategies, opening up a wide range of applications from self-healing materials to photopatternable films. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers and scientists to explore the full potential of this bio-derived cross-linking agent in their polymer design and development endeavors.
References
Application Notes and Protocols: Synthesis and Application of Fluorescent Polymers from 3-(2-Furyl)acrylic Acid
These application notes provide a detailed overview of the synthesis, characterization, and potential applications of fluorescent polymers derived from 3-(2-Furyl)acrylic acid. The protocols are intended for researchers and scientists in materials science, polymer chemistry, and drug development.
Introduction
Furan-containing polymers have garnered significant interest for their potential in biomedical applications, including drug delivery and bioimaging.[1][2][3] The furan moiety, derivable from renewable biomass sources, offers a versatile platform for creating functional polymeric materials.[1][4][5] This document describes the synthesis of a novel fluorescent polymer, poly(this compound), and explores its potential applications as a fluorescent probe and a pH-responsive drug delivery vehicle. The inherent fluorescence of the conjugated furan system, combined with the pH-sensitive carboxylic acid groups of the poly(acrylic acid) backbone, makes this polymer a promising candidate for advanced biomedical applications.[6][7]
Synthesis of Poly(this compound)
The synthesis of poly(this compound) is achieved through free-radical polymerization of the this compound monomer. This method is widely used for synthesizing polymers from vinyl monomers.
Experimental Protocol: Free-Radical Polymerization
-
Materials:
-
This compound (Monomer)[8]
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Diethyl ether (for washing)
-
-
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (e.g., 5 g, 36.2 mmol) in anhydrous DMF (50 mL).
-
Add AIBN (e.g., 0.06 g, 0.36 mmol, 1 mol% relative to the monomer) to the solution.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirred methanol (500 mL).
-
Filter the precipitated polymer using a Buchner funnel.
-
Wash the polymer thoroughly with diethyl ether to remove any unreacted monomer and initiator.
-
Dry the resulting polymer in a vacuum oven at 40°C overnight.
-
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, molecular weight, and photophysical properties.
Structural and Molecular Weight Analysis
| Technique | Parameter | Expected Outcome |
| FT-IR Spectroscopy | Functional Groups | Appearance of a broad O-H stretch (from carboxylic acid), disappearance of the C=C vinyl peak from the monomer. |
| ¹H NMR Spectroscopy | Polymer Structure | Broadening of peaks corresponding to the polymer backbone, disappearance of vinyl proton signals. |
| Gel Permeation Chromatography (GPC) | Molecular Weight and Polydispersity Index (PDI) | Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and PDI. |
Photophysical Properties
The fluorescence of poly(this compound) is a key characteristic for its application in bioimaging.
| Parameter | Method | Hypothetical Value |
| UV-Vis Absorption (λ_abs) | UV-Vis Spectrophotometry | ~320 nm |
| Fluorescence Emission (λ_em) | Fluorescence Spectroscopy | ~450 nm |
| Quantum Yield (Φ_F) | Comparative Method (e.g., vs. Quinine Sulfate) | 0.15 |
| Fluorescence Lifetime (τ) | Time-Correlated Single Photon Counting (TCSPC) | ~2.5 ns |
Note: These are hypothetical values and will need to be determined experimentally.
Application: pH-Responsive Drug Delivery
The carboxylic acid groups in the polymer backbone provide pH-sensitivity. At physiological pH (~7.4), the carboxylic acid groups are deprotonated, leading to polymer swelling. In the acidic environment of a tumor (~pH 6.5) or endosomes (~pH 5.5), protonation of the carboxylate groups can trigger a conformational change, leading to the release of an encapsulated drug.
Experimental Protocol: Doxorubicin Loading and Release
-
Drug Loading:
-
Dissolve poly(this compound) (100 mg) and Doxorubicin hydrochloride (DOX) (10 mg) in DMF (10 mL).
-
Add triethylamine (2-3 equivalents relative to DOX) to neutralize the hydrochloride salt.
-
Stir the solution at room temperature for 24 hours in the dark.
-
Dialyze the solution against deionized water for 48 hours to remove unloaded drug and DMF.
-
Lyophilize the solution to obtain DOX-loaded polymer nanoparticles.
-
-
In Vitro Drug Release:
-
Suspend the DOX-loaded nanoparticles in buffer solutions of different pH (e.g., pH 7.4 and pH 5.5).
-
Incubate the suspensions at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots and centrifuge to separate the nanoparticles.
-
Measure the concentration of released DOX in the supernatant using a fluorescence spectrophotometer (λ_ex = 480 nm, λ_em = 590 nm).
-
Calculate the cumulative drug release percentage over time.
-
Visualizations
Diagrams
Caption: Workflow for the synthesis of poly(this compound).
Caption: Proposed pathway for pH-responsive drug delivery to tumor cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 4. Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C-H arylation of oligofurans - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 6. Poly(acrylic acid)-grafted fluoropolymer films for highly sensitive fluorescent bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound 99 539-47-9 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Furyl)acrylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2-Furyl)acrylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction.[1][2][3] The Knoevenagel condensation typically involves the reaction of 2-furaldehyde with malonic acid using a basic catalyst.[2][4] The Perkin reaction utilizes the condensation of an aromatic aldehyde, in this case, 2-furaldehyde, with an acid anhydride in the presence of an alkali salt of the acid.[1][5]
Q2: What is the expected yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. With optimized protocols, high yields are achievable. For instance, the Knoevenagel condensation using pyridine and piperidine as catalysts can yield up to 92.8% of high-purity product.[6][7] Another reported method using pyridine as a solvent and catalyst can achieve yields of 91-92%.[1]
Q3: What are the key starting materials for the synthesis of this compound?
A3: The primary starting materials are 2-furaldehyde and a compound containing an active methylene group. For the Knoevenagel condensation, this is typically malonic acid.[2][4] For the Perkin reaction, an acid anhydride such as acetic anhydride is used.[5]
Q4: What are some potential applications of this compound?
A4: this compound is a valuable intermediate in organic synthesis. It is used in the preparation of pharmaceuticals, such as the anti-schistosomiasis drug furan propamine, and as a building block for polymers, agrochemicals, and other complex organic molecules.[2][8]
Troubleshooting Guides
Issue 1: Low Product Yield
Low yield is a common issue in organic synthesis. The following sections provide potential causes and solutions to improve the yield of this compound.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time significantly impacts the yield.
-
Catalyst Selection: For the Knoevenagel condensation, piperidine used in conjunction with pyridine has been shown to be highly effective.[6][7] Piperidinium acetate has also been reported as a good catalyst, especially under solvent-free conditions.[3][9]
-
Solvent Choice: While some protocols utilize pyridine as both a solvent and a catalyst, solvent-free conditions have also been reported to give good to excellent yields, offering a more environmentally friendly option.[3][9]
-
Temperature and Reaction Time: The reaction temperature and duration should be carefully controlled. For example, one optimized Knoevenagel procedure specifies heating on a boiling water bath for 2 hours, while another indicates a reaction at 95 °C for 2.5 hours.[1][6][7]
-
-
Purity of Reagents: The purity of starting materials, particularly 2-furaldehyde and malonic acid, is crucial.
Optimized Reaction Parameters (Knoevenagel Condensation)
| Parameter | Condition 1[6][7] | Condition 2[1] |
| Reactants | 2-Furaldehyde, Malonic Acid | 2-Furaldehyde, Malonic Acid |
| Catalyst | Piperidine | Pyridine |
| Solvent | Pyridine | Pyridine |
| Molar Ratio (Furfural:Malonic Acid:Pyridine:Piperidine) | 1.0 : 1.4 : 2.4 : 0.025 | - |
| Temperature | 95 °C | Boiling Water Bath |
| Reaction Time | 2.5 hours | 2 hours |
| Yield | 92.8% | 91-92% |
Issue 2: Product Impurity and Side Reactions
The formation of byproducts can complicate purification and reduce the overall yield of the desired product.
Potential Side Reactions and Prevention:
-
Self-condensation of 2-furaldehyde: Using a strong base can promote the self-condensation of the aldehyde.[10] Employing a weaker base like pyridine or piperidine helps to minimize this side reaction.[10]
-
Decarboxylation: In the Doebner modification of the Knoevenagel condensation, which uses pyridine, decarboxylation can occur if one of the activating groups on the active methylene compound is a carboxylic acid.[10] Careful control of reaction conditions is necessary to manage this.
-
Formation of 1-Nitro-2-(2-furyl)ethene: During subsequent reactions like nitration of this compound, a side product, 1-Nitro-2-(2-furyl)ethene, can be formed through an addition-elimination reaction with decarboxylation.[11] This highlights the importance of controlled conditions in downstream processing.
Purification Protocol:
A common and effective method for purifying this compound is recrystallization.
-
Dissolution: Dissolve the crude product in a slight excess of 50% ethanol.
-
Decolorization: Reflux the solution with activated charcoal for 5-10 minutes to remove colored impurities.
-
Filtration: Filter the hot solution through a fluted filter in a preheated funnel to remove the charcoal.
-
Crystallization: Dilute the hot filtrate with cold water until crystals begin to form. Heat the mixture to boiling and then allow it to cool slowly. For complete crystallization, let it stand in a refrigerator for several hours.
-
Isolation: Filter the crystals and wash them with cold water.
-
Drying: Dry the purified crystals. The mother liquor can be used in subsequent batches to minimize product loss.[1]
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis of this compound via Knoevenagel condensation and a troubleshooting flowchart for addressing low yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. zhishangchem.com [zhishangchem.com]
- 3. Buy this compound | 539-47-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Buy this compound (EVT-311466) | 539-47-9 [evitachem.com]
Identifying and minimizing side reactions in 3-(2-Furyl)acrylic acid synthesis
Welcome to the technical support guide for the synthesis of 3-(2-Furyl)acrylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to help you identify and minimize side reactions, thereby maximizing your yield and product purity.
Introduction to this compound
This compound is a valuable organic intermediate featuring an α,β-unsaturated carboxylic acid linked to a furan ring.[1] This structure imparts unique reactivity, making it a crucial building block in the synthesis of pharmaceuticals, such as the schistosomiasis treatment agent furan propylamine, as well as polymers and flavoring agents.[1][2] It is typically synthesized via the Knoevenagel or Perkin condensation of 2-furfural.[1][3] While these reactions are robust, they are not without challenges, often leading to side products that complicate purification and reduce yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My yield of this compound is significantly lower than expected. What are the likely causes?
Low yields are a frequent issue and can typically be attributed to one of three areas: suboptimal reaction conditions, purity of starting materials, or competing side reactions.
-
Suboptimal Reaction Conditions: The Knoevenagel condensation of furfural and malonic acid is sensitive to temperature and reaction time.[4] Heating for too long or at too high a temperature can promote decarboxylation of the product or polymerization of the furfural starting material.[5][6] A typical procedure involves heating on a boiling water bath for approximately 2 hours.[3]
-
Purity of Reagents:
-
Furfural: Commercial furfural should be freshly distilled before use (b.p. 160–161°C).[3] Furfural is prone to oxidation and polymerization upon storage, appearing as a dark, resinous liquid. These impurities can inhibit the desired reaction.
-
Malonic Acid: Ensure the malonic acid is dry. It is advisable to dry it at 100°C for a couple of hours before use.[3]
-
Pyridine: The pyridine used as a basic catalyst and solvent should be dry. Storing it over potassium hydroxide (KOH) sticks is a common practice.[3]
-
-
Competing Side Reactions: The primary competing reaction is the self-condensation of furfural, especially under strongly basic conditions.[7][8] Using a weak base like pyridine is crucial to facilitate the deprotonation of the highly acidic malonic acid without promoting furfural self-reaction.[7]
Q2: The final product is a brown or dark-colored powder, not the expected white to pale beige crystals. What are these impurities?
Discoloration is almost always due to the presence of polymeric or resinous byproducts.
-
Furfural Resinification: Furfural is susceptible to polymerization and self-condensation, especially under basic conditions or upon prolonged heating, forming dark-colored, insoluble resins.[8][9] This is the most common source of discoloration. Using freshly distilled furfural and adhering to the recommended reaction time and temperature can significantly mitigate this.[3]
-
Oxidation: The furan ring and the acrylic double bond can be sensitive to air oxidation over time, especially when exposed to light. The product should be stored in a cool, dark place.[2][10]
Troubleshooting Discoloration: If your product is discolored, recrystallization is necessary. A proven method involves dissolving the crude acid in 50% ethanol, treating with activated charcoal to adsorb colored impurities, and then carefully recrystallizing.[3]
Q3: I'm using the Perkin reaction with acetic anhydride instead of the Knoevenagel condensation. What specific side reactions should I watch out for?
The Perkin reaction, which condenses an aromatic aldehyde with an acid anhydride using the alkali salt of the acid as a base, presents a different set of potential side reactions.[11][12]
-
Self-Condensation of Acetic Anhydride: While less common, acetic anhydride can undergo self-condensation, though this is generally not a major pathway.
-
Decarboxylative Elimination: A potential side reaction involves the decarboxylation of an intermediate to form an alkene, although this is typically a minor pathway.[13]
-
Incomplete Hydrolysis: The reaction initially forms a mixed anhydride which must be hydrolyzed to yield the final carboxylic acid product. Incomplete hydrolysis can leave anhydride species in the crude product.
The Perkin reaction often requires higher temperatures than the Knoevenagel route, which can increase the likelihood of furfural polymerization.[14]
Q4: How can I effectively monitor the reaction's progress and identify the formation of side products?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.
-
TLC Monitoring: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to periodically sample the reaction mixture. You should see the spots for furfural and malonic acid disappear as a new, more polar spot for this compound appears. Any additional spots may indicate side products.
-
Product Identification: After isolation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the structure and purity. The ¹H NMR spectrum of the trans isomer of this compound will show characteristic doublets for the vinyl protons with a large coupling constant (J ≈ 15-16 Hz). Impurities would present additional, unassignable peaks.
Key Reaction Mechanisms and Side Pathways
Understanding the reaction pathways is critical for troubleshooting. The Knoevenagel condensation is the most common and efficient route.[1]
Primary Reaction: Knoevenagel Condensation
The reaction proceeds in three main steps:
-
Deprotonation: The basic catalyst (pyridine) removes an acidic proton from the active methylene group of malonic acid to form an enolate.[15]
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of furfural.[15][16]
-
Dehydration & Decarboxylation: The resulting intermediate undergoes dehydration (elimination of a water molecule) and, upon heating, decarboxylation (loss of CO₂) to yield the final α,β-unsaturated product.[7][17]
Common Side Reaction Pathways
A primary concern is the formation of undesired byproducts that can complicate purification and lower the yield.
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel-Doebner Condensation
This procedure is adapted from Organic Syntheses and is a reliable method for obtaining high yields of the desired product.[3]
Materials:
-
2-Furfural (freshly distilled): 192 g (2 moles)
-
Malonic Acid (dried): 208 g (2 moles)
-
Pyridine (dried): 96 mL (1.2 moles)
-
Concentrated Aqueous Ammonia
-
Hydrochloric Acid (1:1 v/v)
-
Deionized Water
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, combine the freshly distilled furfural, dried malonic acid, and dried pyridine.[3]
-
Heat the flask on a boiling water bath for 2 hours. The mixture will darken.
-
After 2 hours, cool the reaction mixture and dilute it with 200 mL of water.
-
Under constant stirring, add concentrated aqueous ammonia until the precipitated acid dissolves. This converts the acid to its more soluble ammonium salt.
-
Filter the solution through a fluted filter paper to remove any resinous byproducts. Wash the filter paper with three 80-mL portions of water.
-
Combine the filtrates and acidify with an excess of 1:1 hydrochloric acid while stirring. The this compound will precipitate out.
-
Cool the mixture in an ice bath for at least 1 hour to ensure complete precipitation.
-
Collect the product by filtration, wash thoroughly with four 100-mL portions of cold water, and dry.
-
The expected yield is 252–254 g (91–92%) of nearly colorless needles with a melting point of 141°C.[3]
Protocol 2: Purification by Recrystallization
If the product is discolored or impure, recrystallization is required.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot 50% ethanol.
-
Add activated charcoal (approximately 5 g per 100 g of acid) to the hot solution.[3]
-
Reflux the mixture for 5-10 minutes.
-
Filter the hot solution through a preheated funnel with fluted filter paper to remove the charcoal.
-
Dilute the hot filtrate with cold water until crystals begin to form.
-
Heat the mixture back to boiling to redissolve the crystals, then allow it to cool slowly to room temperature, followed by several hours in a refrigerator.
-
Collect the purified crystals by filtration, wash with a small amount of cold water, and dry. This process should yield a perfectly white product.[3]
Data Summary Table
The choice of base and reaction conditions significantly impacts the outcome. The following table summarizes these effects.
| Catalyst/Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Pyridine | Pyridine | 100 | 2 | 90-92% | Standard, high-yielding Doebner modification conditions. Requires dry reagents.[3] |
| Piperidine | Ethanol | Reflux | 4-6 | 75-85% | Often used in Knoevenagel condensations; can also be effective but may require longer times.[7] |
| Potassium Acetate | Acetic Anhydride | 150 | 4 | 70-80% | Conditions for the Perkin reaction; higher temperature increases risk of furfural polymerization.[14] |
| Organic Amines | Solvent-free | 100 | 3 | Variable | Greener chemistry approach; yield is highly dependent on the specific amine catalyst used.[4] |
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
References
- 1. zhishangchem.com [zhishangchem.com]
- 2. chembk.com [chembk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. longdom.org [longdom.org]
- 12. Perkin reaction - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. purechemistry.org [purechemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Knoevenagel Condensation [organic-chemistry.org]
Challenges in the purification of 3-(2-Furyl)acrylic acid from reaction mixtures
Technical Support Center: Purification of 3-(2-Furyl)acrylic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound (FAA). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable intermediate. The synthesis of FAA, commonly achieved through Knoevenagel condensation or Perkin reactions, often yields a crude product contaminated with starting materials, catalysts, and various side-products.[1][2][3] Achieving high purity is critical for subsequent applications, from polymer chemistry to pharmaceutical synthesis.[4][5]
This document moves beyond standard protocols to provide a deeper understanding of the challenges you may encounter. We will explore the causality behind common purification issues and offer robust, field-proven solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My final product yield is significantly lower than expected after recrystallization. What are the likely causes?
Answer: Significant product loss during recrystallization is a common issue stemming from several factors:
-
Improper Solvent Choice: The ideal recrystallization solvent (or solvent system) should dissolve the FAA completely at an elevated temperature but poorly at low temperatures. If the solvent is too good at room temperature, a substantial amount of your product will remain in the mother liquor even after cooling. FAA is soluble in ethanol, ether, and benzene, and sparingly soluble in water.[6] A mixed solvent system, such as ethanol/water, is often effective.[2]
-
Using an Excessive Volume of Solvent: Using more solvent than necessary to dissolve the crude product at high temperatures will keep more of your compound dissolved upon cooling, leading to poor recovery. The goal is to create a saturated solution at the boiling point of the solvent.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crash out along with the impurities. To prevent this, use a preheated funnel and filter flask.[2]
-
Product Sublimation: this compound can sublime in a high vacuum at temperatures around 112°C.[6] If you are drying your product under high vacuum with excessive heat, you may be losing material.
Question 2: The purified product is pale yellow or brown, not the expected white crystalline solid. How can I remove the color?
Answer: Discoloration is typically caused by residual, highly conjugated impurities or degradation products.
-
Cause: The primary starting material, furfural, is prone to oxidation and polymerization, forming dark, resinous substances. Trace amounts of these polymers can be difficult to remove and will impart color to the final product. The reaction itself, often run at high temperatures, can also contribute to the formation of colored byproducts.[2]
-
Solution - Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal (Norit) can be added to the solution. The charcoal adsorbs colored impurities onto its high-surface-area matrix.
-
Protocol: Add about 1-2% charcoal by weight relative to your crude product. Swirl or briefly stir the hot solution for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.[2] Be cautious, as charcoal can also adsorb some of your desired product, so use it sparingly.
-
Question 3: The melting point of my purified product is broad and lower than the literature value of 139-141°C. What does this indicate?
Answer: A broad and depressed melting point is a classic indicator of impurity. According to Raoult's Law, impurities disrupt the crystal lattice of a solid, requiring less energy (a lower temperature) to transition to the liquid phase. The melting occurs over a range as different parts of the mixture melt at different temperatures.
-
Likely Impurities:
-
Residual Solvents: Incomplete drying will leave solvent trapped in the crystal lattice.
-
Unreacted Starting Materials: Furfural (b.p. 161-162°C) and malonic acid (m.p. 135-137°C with decomposition) are common contaminants.[2]
-
Isomeric Impurities: While the trans isomer is typically the major product due to thermodynamic stability, the presence of the cis isomer can also lower and broaden the melting point.
-
-
Solution: The product requires further purification. A second recrystallization is often sufficient. If the melting point does not improve, the impurity may have similar solubility properties to your product, in which case column chromatography would be the next logical step.
Question 4: I suspect my product is contaminated with unreacted furfural and malonic acid. How can I confirm this and remove them?
Answer:
-
Confirmation:
-
TLC (Thin-Layer Chromatography): This is the quickest method. Spot your crude product, pure starting materials, and your purified product on a TLC plate. An appropriate eluent (e.g., a mixture of hexane and ethyl acetate) will show distinct spots for each component. Residual starting materials will appear as spots in your product lane that correspond to the Rf values of the starting material standards.
-
¹H NMR Spectroscopy: This provides definitive structural confirmation. Furfural has a characteristic aldehyde proton peak around 9.6 ppm. Malonic acid shows a methylene peak around 3.4 ppm and a broad carboxylic acid peak. These will be absent in the spectrum of pure this compound.
-
-
Removal:
-
Malonic Acid: Being highly polar and acidic, malonic acid is quite soluble in water. Washing the crude product with cold water before recrystallization can remove a significant portion of it.[2]
-
Furfural: Furfural has limited water solubility but can often be removed effectively during recrystallization, as it tends to remain in the mother liquor. If it persists, column chromatography is the most effective method for separation.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for recrystallizing this compound? A: Several options have proven effective. The choice depends on the scale and specific impurities.
-
Water or Dilute Ethanol: Often cited as a good choice for the trans-isomer. It's inexpensive and non-toxic, but the solubility of FAA in pure water is low (approx. 2 g/L at 20°C), so large volumes may be needed.[2][6][7] Using a mixture of ethanol and water provides a good balance of solubility properties.
-
Benzene or Petroleum Ether: These non-polar solvents are also reported for recrystallization.[2][7] They can be particularly useful for removing more polar impurities. However, due to the toxicity of benzene, alternative solvents like toluene are often preferred.
Q: When should I use column chromatography instead of recrystallization? A: Column chromatography is preferred when:
-
Impurities have very similar solubility profiles to the product, making separation by recrystallization inefficient.
-
You are dealing with a small quantity of material where losses during multiple recrystallizations would be prohibitive.
-
The crude product is an oil or gum that fails to crystallize.
-
You need to separate geometric isomers (cis vs. trans), which can sometimes be achieved with careful selection of the stationary and mobile phases.
Q: How should I properly store purified this compound? A: The compound is listed as light-sensitive.[6][8] Therefore, it should be stored in an amber glass vial or a container wrapped in aluminum foil to protect it from light. It should be kept in a cool, dry place, and for long-term storage, storing under an inert atmosphere (nitrogen or argon) is advisable to prevent slow oxidation. The recommended storage temperature is below +30°C.[7][9][10]
Q: What are the primary side reactions during a Knoevenagel synthesis of FAA that I should be aware of? A: The Knoevenagel condensation of furfural and malonic acid is generally efficient, but side reactions can occur, complicating purification.[1][4]
-
Self-Condensation/Polymerization of Furfural: In the presence of a base catalyst, furfural can undergo self-condensation or polymerization, leading to colored, resinous byproducts.
-
Premature Decarboxylation: Malonic acid can decarboxylate to acetic acid at elevated temperatures, which is non-reactive under these conditions and reduces the effective concentration of the nucleophile.
-
Michael Addition: The product, an α,β-unsaturated carboxylic acid, could potentially act as a Michael acceptor for the malonate enolate, leading to diadducts, although this is less common under standard conditions.
Data Summary & Visualization
Solubility Profile
| Solvent | Solubility | Reference |
| Water | 2 g/L (at 20°C) | [6][8] |
| Dichloromethane | Soluble | [7][9][10] |
| Diethyl Ether | Soluble | [7][9][10] |
| Ethanol | Soluble | [6] |
| Benzene | Soluble | [6] |
| Acetic Acid | Soluble | [6] |
| Carbon Disulfide | Insoluble | [6] |
Process Flow: Purification of this compound
Caption: General workflow for the purification and analysis of this compound.
Potential Impurity Formation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. zhishangchem.com [zhishangchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound, (Furan-2-acrylic acid) [chembk.com]
- 7. This compound | 539-47-9 [chemicalbook.com]
- 8. This compound | 539-47-9 [amp.chemicalbook.com]
- 9. This compound CAS#: 539-47-9 [m.chemicalbook.com]
- 10. This compound | 539-47-9 [m.chemicalbook.com]
Preventing polymerization of 3-(2-Furyl)acrylic acid during storage
Technical Support Center: 3-(2-Furyl)acrylic Acid
Guide: Preventing Uncontrolled Polymerization During Storage
Welcome to the technical support guide for this compound. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound. As Senior Application Scientists, we have compiled this guide to ensure the integrity of your materials and the success of your experiments.
Section 1: Understanding the Instability of this compound
Before delving into prevention protocols, it's crucial to understand why this molecule is prone to polymerization. The structure of this compound contains two key features that contribute to its reactivity: a furan ring and an acrylic acid moiety. The acrylic group, with its conjugated carbon-carbon double bond, is highly susceptible to free-radical polymerization.
Q1: What is polymerization and why is it a problem for this compound?
A1: Polymerization is a chemical reaction where individual monomer units—in this case, this compound molecules—link together to form long chains or networks called polymers. For researchers, this is highly undesirable during storage because:
-
Loss of Active Material: The polymerized material is no longer the starting compound, leading to a significant loss of your valuable reagent.
-
Inaccurate Concentrations: If partial polymerization occurs, the purity of the material is compromised, leading to inaccurate concentrations and unreliable experimental results.
-
Physical Hazards: Uncontrolled, or "runaway," polymerization is an exothermic process that can generate significant heat, potentially leading to pressure buildup and container failure in severe cases.[1]
The polymerization of acrylic monomers is typically a free-radical chain reaction initiated by energy sources like heat, light (UV), or the presence of radical species (e.g., peroxides).
Diagram 1: Free-Radical Polymerization of this compound
Caption: Workflow of free-radical polymerization.
Section 2: Recommended Storage Protocols & Use of Inhibitors
Proper storage is the most effective way to prevent polymerization. This involves controlling the temperature, atmosphere, and light exposure, often in combination with a chemical stabilizer.
Q2: What are the ideal storage conditions for this compound?
A2: Based on the compound's chemical properties and established best practices for acrylic monomers, we recommend the following multi-faceted approach.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lowers the kinetic energy of the molecules, significantly reducing the rate of thermal initiation.[2][3] While storage below +30°C is a general guideline, refrigeration provides a greater safety margin.[4] |
| Light | Store in an amber glass vial or protect from light | This compound is light-sensitive.[4] UV light can provide the activation energy to initiate radical formation. |
| Container | Tightly sealed glass container | Prevents contamination from atmospheric moisture and other impurities that could potentially initiate polymerization.[2][3] |
| Atmosphere | Air (with specific inhibitors) or Inert Gas (Argon/Nitrogen) | The choice of atmosphere is critically dependent on the inhibitor used. See Q3 for a detailed explanation. |
Q3: Should I use a polymerization inhibitor? If so, which one and how?
A3: Yes, for long-term storage (greater than 30 days) or if the material will be stored at room temperature, adding a polymerization inhibitor is strongly recommended. The most common and effective inhibitors for acrylic acids are radical scavengers.[5]
-
Mechanism of Action: These molecules react with and neutralize free radicals as they form, effectively breaking the polymerization chain reaction before it can propagate.[6]
Diagram 2: Mechanism of a Radical Scavenging Inhibitor
Caption: Inhibitors terminate polymerization by neutralizing radicals.
Choosing an Inhibitor and Atmosphere:
The synergy between the inhibitor and the storage atmosphere is crucial.
-
Phenolic Inhibitors (e.g., MEHQ, Hydroquinone):
-
Description: Hydroquinone monomethyl ether (MEHQ) is the most common storage stabilizer for acrylic monomers.[7][8]
-
Required Atmosphere: Air (Oxygen is required) . The inhibitory mechanism of MEHQ and other phenolic compounds involves the transfer of a hydrogen atom to the growing radical chain, forming a stable phenoxyl radical. This phenoxyl radical is then regenerated back to its active form by reacting with molecular oxygen.[6] Without oxygen, the inhibitor is consumed quickly and becomes ineffective.[8]
-
Typical Concentration: 100-200 ppm (parts per million).
-
-
Phenothiazine (PTZ):
-
Description: PTZ is a highly effective inhibitor that works well at elevated temperatures and, importantly, does not require oxygen.[6][9]
-
Required Atmosphere: Inert Gas (Argon or Nitrogen) . Because PTZ does not rely on oxygen, it is an excellent choice for applications where the material must be stored under anaerobic conditions to prevent oxidation of the furan ring or other sensitive functionalities.
-
Typical Concentration: 200-500 ppm.
-
Experimental Protocol: Adding an Inhibitor to this compound
-
Choose the Inhibitor/Atmosphere System: Based on your experimental needs, decide between the MEHQ/Air system or the PTZ/Inert Gas system.
-
Prepare a Stock Solution: Dissolve the chosen inhibitor in a small amount of a compatible, volatile solvent (e.g., diethyl ether, dichloromethane) in which the this compound is also soluble.[4] Calculate the amount needed to achieve the target ppm concentration in your total volume.
-
Combine and Mix: Add the inhibitor stock solution to your this compound. If the acid is a solid, dissolve it first in a minimal amount of the same solvent. Ensure thorough mixing.
-
Remove Solvent: Gently remove the solvent under reduced pressure (rotary evaporator) at a low temperature (<30°C) until a dry, free-flowing solid is obtained.
-
Store Appropriately: Transfer the stabilized solid to a labeled amber vial. If using the PTZ/Inert Gas system, flush the vial with argon or nitrogen before sealing tightly. Store at 2-8°C.
Section 3: Troubleshooting Guide
Q4: I opened my container and the solid this compound appears clumpy, fused, or has turned into a hard plastic. What happened?
A4: This is a clear sign of advanced polymerization. The material is no longer pure and should be discarded according to your institution's hazardous waste guidelines. This likely occurred due to one or more of the following:
-
Improper Storage Temperature: The material was stored at ambient or elevated temperatures.
-
Lack of Inhibitor: The compound was stored for an extended period without an appropriate inhibitor.
-
Inhibitor Depletion: If stored improperly (e.g., MEHQ under an inert atmosphere), the inhibitor was consumed, allowing polymerization to begin.
-
Light Exposure: The container was not properly protected from light.
Q5: The material has turned from a white/pale beige powder to a distinct yellow or brown color. Is it still usable?
A5: Discoloration can be a precursor to polymerization or a sign of other degradation pathways, possibly involving the furan ring. While it may not be fully polymerized, the purity is compromised. We recommend performing an analytical check (e.g., NMR, HPLC) to determine the purity before use. If significant impurity peaks are observed, the material should be discarded or repurified if possible (e.g., by recrystallization, though this may remove the inhibitor).
Section 4: Frequently Asked Questions (FAQs)
Q6: Can I store this compound in a freezer (-20°C)?
A6: While colder is often better for stability, ensure your storage container is rated for freezing temperatures to prevent cracking. Also, be aware that when you remove the container, you must allow it to warm completely to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid, which can introduce impurities.
Q7: My supplier's safety data sheet (SDS) says "hazardous polymerization does not occur." Why is this guide necessary?
A7: SDS statements often refer to conditions of normal, short-term handling and transport.[3] They may not account for long-term storage in a research lab where a container might be opened multiple times or stored for months to years. The inherent chemical structure of acrylic acids makes them susceptible to polymerization under initiating conditions, and preventative measures are a critical part of good laboratory practice.[6]
Q8: How long can I store this compound?
A8: With an appropriate inhibitor (like 200 ppm MEHQ) and under the recommended conditions (2-8°C, protected from light, in air), the material should be stable for at least 12-24 months. For uninhibited material, we recommend use within 1-3 months, even when refrigerated. Regular visual inspection is always advised.
References
- 1. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
Troubleshooting low yields in Diels-Alder reactions with furan derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diels-Alder reactions of furan derivatives. The inherent aromaticity of furan and the propensity of the resulting oxanorbornene adducts to undergo retro-Diels-Alder reactions often lead to challenges in achieving high yields. This guide addresses specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am observing low or no formation of the desired Diels-Alder adduct. What are the potential causes and solutions?
Answer: Low or no yield in a furan Diels-Alder reaction is a common issue, often stemming from the reaction's reversibility and the inherent stability of the furan ring. Here are several troubleshooting steps:
-
Increase Dienophile Reactivity: The reactivity of the dienophile is crucial. Electron-poor dienophiles generally work best with furan's electron-rich diene character.[1][2]
-
Enhance Furan Reactivity: The aromaticity of furan makes it a relatively unreactive diene.[4][5]
-
Employ Catalysis: Lewis acids can catalyze the Diels-Alder reaction by coordinating to the dienophile, lowering its LUMO energy and increasing its reactivity.[6][7][8][9]
-
Solution: Screen a variety of Lewis acids, such as ZnCl₂, AlCl₃, or Sc(OTf)₃.[8] Be aware that Lewis acids can also coordinate to the oxygen of furan, potentially leading to side reactions or inhibition.[2] Start with catalytic amounts and optimize the loading. Heterogeneous catalysts like zeolites can also be effective.[6][7]
-
-
Increase Reactant Concentration: The Diels-Alder reaction is a bimolecular reaction, and its rate is dependent on the concentration of the reactants.
-
Solution: Running the reaction at a higher concentration or even under neat (solvent-free) conditions can significantly improve the reaction rate and yield.[3]
-
-
Apply High Pressure: High pressure can favor the formation of the more compact Diels-Alder adduct, shifting the equilibrium toward the product side.[10][11]
-
Solution: If available, a high-pressure reactor can be used to increase the yield, with pressures in the range of 10-20 kbar often being effective.[10]
-
Issue 2: Significant Retro-Diels-Alder (rDA) Reaction
Question: My product is forming, but I observe significant decomposition back to the starting materials upon workup or purification. How can I prevent this?
Answer: The retro-Diels-Alder reaction is a manifestation of the thermodynamic instability of the furan adduct.[12][13] Here are strategies to mitigate this:
-
Low-Temperature Workup and Purification: The rate of the retro-Diels-Alder reaction is highly temperature-dependent.[12]
-
Solution: Perform all workup and purification steps at low temperatures to minimize decomposition. Avoid heating during solvent removal. Use of a rotary evaporator at low temperature and high vacuum is recommended.
-
-
Immediate Derivatization: A common strategy is to immediately convert the Diels-Alder adduct into a more stable derivative.
-
Solution: This can be achieved through reactions like hydrogenation of the double bond within the adduct, which effectively "locks" the molecule and prevents the retro reaction.
-
-
Choice of Stereoisomer: The exo adduct is generally more thermodynamically stable than the endo adduct.[12][14]
-
Solution: Optimizing your reaction to favor the formation of the exo isomer can lead to a more stable product. This can sometimes be achieved by using higher reaction temperatures to allow for equilibration, but this must be balanced with the increased rate of the rDA reaction.[12]
-
Issue 3: Poor Diastereoselectivity (Endo/Exo Ratio)
Question: I am obtaining a mixture of endo and exo isomers. How can I improve the selectivity for the desired isomer?
Answer: The endo/exo selectivity in Diels-Alder reactions with furan is influenced by a delicate interplay of kinetic and thermodynamic factors.[14]
-
Kinetic vs. Thermodynamic Control:
-
For the endo adduct (kinetic product): Use lower reaction temperatures and shorter reaction times.[12] Lewis acid catalysis can sometimes enhance the formation of the kinetic product.[12]
-
For the exo adduct (thermodynamic product): Employ higher temperatures and longer reaction times to allow the reaction to equilibrate to the more stable exo product.[12] However, be aware of the increased risk of the retro-Diels-Alder reaction.[12]
-
-
Solvent Effects: The choice of solvent can influence the diastereoselectivity.[15][16][17]
-
Lewis Acid Influence: The choice of Lewis acid can influence the diastereoselectivity.[12]
-
Solution: Different Lewis acids can favor the formation of one isomer over the other. It is worth screening a variety of Lewis acids to find one that provides the desired selectivity for your specific substrate combination.
-
Frequently Asked Questions (FAQs)
Q1: Why are my yields still low even with a highly reactive dienophile?
A1: Even with a reactive dienophile, the equilibrium of the reaction may still favor the starting materials due to the stability of the furan ring and the strain of the oxanorbornene product.[4] The retro-Diels-Alder reaction can be a significant competing process, especially at elevated temperatures.[12] Consider implementing strategies to shift the equilibrium, such as increasing reactant concentration, using high pressure, or performing the reaction at a lower temperature for a longer duration.
Q2: What is the best solvent for a Diels-Alder reaction with furan?
A2: There is no single "best" solvent, as the optimal choice depends on the specific reactants and desired outcome. Water has been shown to accelerate some Diels-Alder reactions due to the hydrophobic effect.[3][18] Polar solvents can also influence the rate and selectivity.[17][19] It is recommended to perform a solvent screen to determine the best conditions for your reaction.
Q3: Can I use heat to speed up the reaction?
A3: While heating can increase the reaction rate, it also significantly accelerates the retro-Diels-Alder reaction.[3] This often leads to lower overall yields as the equilibrium shifts back towards the starting materials. For many furan Diels-Alder reactions, lower temperatures are preferred to suppress the retro reaction, even if it requires longer reaction times.
Q4: How can I purify the Diels-Alder adduct without it decomposing?
A4: Purification can be challenging due to the lability of the adducts.[3] It is crucial to maintain low temperatures throughout the purification process. Recrystallization from a suitable solvent system at low temperature is often a good first choice. If chromatography is necessary, it should be performed quickly and at a low temperature, if possible. In some cases, immediate derivatization of the crude product to a more stable compound before purification is the most effective strategy.
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety procedures should always be followed. Furan and its derivatives can be toxic and should be handled in a well-ventilated fume hood. When using high-pressure reactors, ensure you are properly trained in their operation and that the equipment is regularly inspected and maintained. Lewis acids are often corrosive and water-sensitive, requiring careful handling.
Data Presentation
Table 1: Effect of Lewis Acid Catalysts on Diels-Alder Reaction Yield
| Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | 25 | 24 | <5 | [9] |
| MeAlCl₂ (10) | -78 | 2 | 85 | [9] |
| MeAlCl₂ (110) | -78 | 8 | 95 | [9] |
| Sn-BEA | 25 | 24 | ~40 | [6] |
| Zr-BEA | 25 | 24 | ~35 | [6] |
| Hf-BEA | 25 | 24 | ~30 | [6] |
Table 2: Influence of Solvent on Exo/Endo Selectivity for Furan and Maleic Anhydride
| Solvent | Dielectric Constant | Exo:Endo Ratio | Reference |
| Diethyl Ether | 4.3 | Exclusive Exo | [16] |
| Acetonitrile | 37.5 | 2:1 | [15][16] |
| Toluene | 2.4 | - | [19] |
| Dichloromethane | 9.1 | - | [19] |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction of Furan and N-Methylmaleimide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile, N-methylmaleimide (1.0 eq).
-
Dissolve the dienophile in a suitable anhydrous solvent (e.g., dichloromethane, toluene) and cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the Lewis acid catalyst (e.g., MeAlCl₂, 10-110 mol%) to the stirred solution.
-
Add the furan (1.0-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or ¹H NMR.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution) at low temperature.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by low-temperature recrystallization or flash column chromatography.
Protocol for the Diels-Alder Reaction of Furfural and Maleimide in an Aqueous Medium:
-
In a round-bottom flask, prepare a 2 M aqueous solution of maleimide.[3]
-
Add furfural (1.0 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir.[3]
-
Monitor the reaction progress over time. The reaction may reach equilibrium in about 60 hours.[3]
-
Upon reaching equilibrium, cool the reaction mixture.
-
The product, which exists as a geminal diol, can be purified by extractive work-up. Wash the aqueous phase with an organic solvent to remove unreacted starting materials.[3]
-
The purified adduct remains in the aqueous phase.[3]
Visualizations
Caption: Troubleshooting workflow for low yields in furan Diels-Alder reactions.
Caption: Kinetic vs. thermodynamic control of endo/exo selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 4. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00050E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide | Semantic Scholar [semanticscholar.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(2-Furyl)acrylic Acid Esterification
Welcome to the technical support center for the esterification of 3-(2-furyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, you will find troubleshooting guidance and frequently asked questions in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of this compound, and how do I choose the best one for my needs?
A1: The choice of esterification method is critical and depends on the scale of your reaction, the sensitivity of your starting materials, and the desired purity of your product. The three most common and effective methods are:
-
Fischer-Speier Esterification: This is a classic, acid-catalyzed reaction between the carboxylic acid and an excess of the alcohol.[1][2] It is a cost-effective and straightforward method, particularly for simple, non-hindered alcohols. However, it is an equilibrium-driven reaction, so you must use a large excess of the alcohol or remove water as it forms to drive the reaction to completion.[1][2] This method is less suitable for acid-sensitive substrates due to the use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid.[3][4]
-
Steglich Esterification: This method is ideal for more sensitive or sterically hindered substrates.[5][6] It utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[7] The reaction proceeds under mild conditions and generally gives high yields.[5][6] A key advantage is that it is not an equilibrium reaction. The main drawback is the formation of a urea byproduct, which needs to be removed during workup.[7]
-
Enzymatic Esterification: This "green chemistry" approach uses lipases as biocatalysts.[8][9] It is highly selective and occurs under very mild conditions, which is beneficial for complex molecules with multiple functional groups.[9] However, reaction times can be longer, and the cost of the enzyme may be a consideration for large-scale synthesis. Optimization of reaction parameters like temperature and solvent is crucial for achieving high conversion.[10]
Q2: How do I select the appropriate catalyst for my esterification reaction?
A2: Catalyst selection is intrinsically linked to your chosen esterification method:
-
For Fischer Esterification: Strong protic acids are the standard.
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, but can cause charring or other side reactions with sensitive substrates.[3]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than sulfuric acid, and generally less corrosive.
-
Heterogeneous Acid Catalysts: Ion-exchange resins (e.g., Amberlyst 15) or zirconia-supported tungstophosphoric acid can be used.[11][12] These are easily removed by filtration, simplifying purification, but may have lower activity than homogeneous catalysts.[11]
-
-
For Steglich Esterification: The combination of a carbodiimide and DMAP is the gold standard.
-
DCC vs. EDC: DCC is less expensive, but the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and requires filtration for removal.[7] EDC is water-soluble, and its urea byproduct can be removed with an acidic aqueous wash, simplifying purification.[6][13]
-
DMAP: Acts as an acyl transfer catalyst, significantly accelerating the reaction.[7]
-
-
For Enzymatic Esterification:
-
Immobilized Lipases: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and robust enzyme for ester synthesis.[14] Immobilization allows for easy recovery and reuse of the catalyst.
-
Q3: What is the impact of solvent choice on the reaction outcome?
A3: The solvent plays a crucial role in solubility, reaction rate, and in some cases, equilibrium position.
-
For Fischer Esterification: Often, the alcohol reactant is used in large excess and serves as the solvent.[1] If a co-solvent is needed, a non-polar, aprotic solvent like toluene can be used to azeotropically remove water using a Dean-Stark apparatus, which helps drive the equilibrium towards the product.[15]
-
For Steglich Esterification: Anhydrous aprotic solvents are required.
-
For Enzymatic Esterification: The choice of solvent can dramatically impact enzyme activity.
Q4: Can side reactions occur during the esterification of this compound, and how can I minimize them?
A4: Yes, several side reactions can reduce your yield and complicate purification.
-
Polymerization: The acrylic double bond is susceptible to polymerization, especially at elevated temperatures or in the presence of acid.[4] It is crucial to include a polymerization inhibitor, such as hydroquinone or phenothiazine, in the reaction mixture, particularly during Fischer esterification which often requires heating.[4][17]
-
Furan Ring Opening: The furan ring can be sensitive to strong acidic conditions, potentially leading to ring-opening and the formation of byproducts like ethyl levulinate when using ethanol and a strong acid.[18] Using milder conditions, such as those in Steglich or enzymatic esterification, can mitigate this issue.
-
Michael Addition: The conjugated double bond can undergo Michael addition with nucleophiles present in the reaction mixture, such as the alcohol reactant.[19] This is more likely under basic conditions but can also occur with certain catalysts. Using stoichiometric amounts of reactants and carefully controlling the reaction conditions can minimize this.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction has not reached equilibrium (Fischer) or completion (Steglich).2. Catalyst Inactivation: The catalyst may be poisoned or degraded.3. Water in Reagents/Solvents: Water can hydrolyze the ester product (Fischer) or react with the coupling agent (Steglich).4. Poor Reagent Quality: The this compound or alcohol may be impure. | 1. Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. For Fischer esterification, consider using a Dean-Stark apparatus to remove water azeotropically.[15]2. Use Fresh Catalyst: Ensure the catalyst is of high quality and handled appropriately (e.g., DMAP is hygroscopic).3. Use Anhydrous Conditions: Dry solvents and reagents thoroughly before use, especially for Steglich esterification. Use of molecular sieves can be beneficial.4. Purify Starting Materials: Recrystallize the this compound if necessary. Distill the alcohol if its purity is questionable. |
| Formation of a White Precipitate (Steglich) | 1. Dicyclohexylurea (DCU) Formation: This is the expected byproduct when using DCC.[7] | 1. Filtration: At the end of the reaction, dilute the mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter to remove the DCU precipitate. |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Materials: The reaction did not go to completion.2. Formation of Byproducts: Side reactions such as polymerization or Michael addition may have occurred.3. Difficulty Removing Urea Byproduct (EDC): The water-soluble urea may not have been fully removed during the aqueous wash. | 1. Optimize Reaction Conditions: Drive the reaction to completion to simplify purification.2. Column Chromatography: Flash column chromatography is often necessary to separate the desired ester from closely related impurities.3. Thorough Aqueous Washes: Perform multiple washes with dilute acid (e.g., 1 M HCl) to ensure complete removal of the EDC-urea byproduct.[7][13] |
| Product Decomposes During Purification | 1. Thermal Instability: The ester may be sensitive to high temperatures during distillation.2. Acid/Base Sensitivity: The ester may be unstable to the conditions used in chromatography or extraction. | 1. Use Milder Purification Techniques: Consider vacuum distillation to reduce the boiling point. If using chromatography, ensure the silica gel is neutral or consider using alumina.2. Neutralize Before Concentration: Ensure that all acidic or basic residues are removed through appropriate washes before concentrating the product. |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Include a polymerization inhibitor such as hydroquinone (0.01 eq).
-
Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Steglich Esterification of this compound with Benzyl Alcohol
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve EDC (1.2 eq) in anhydrous DCM.
-
Add the EDC solution dropwise to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7][13]
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for optimizing the esterification of this compound.
Caption: Decision workflow for selecting and optimizing an esterification method.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]
- 5. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 6. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.rug.nl [pure.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. Esterification [chemra.com]
- 13. Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. US3875212A - Process for continuously synthesizing acrylic acid esters - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safe handling and storage procedures for 3-(2-Furyl)acrylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 3-(2-Furyl)acrylic acid, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is primarily an irritant. It can cause irritation to the skin, eyes, and respiratory system[1][2][3]. Its toxicological properties have not been fully investigated, so it should be handled with caution[4].
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses, protective gloves, and a lab coat or other protective clothing to prevent skin exposure[4]. In situations where dust may be generated, a respirator that meets OSHA or European standards should be used[4].
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area[4][5]. It should be kept away from incompatible substances such as oxidizing agents[5]. The material is also noted to be light-sensitive and combustible[1][4].
Q4: What is the appropriate first aid response to an exposure?
A4:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[4].
-
Skin Contact: Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists[4].
-
Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately[4].
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents[5]. Contact with these materials should be avoided to prevent potentially hazardous reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Knoevenagel condensation of furfural and malonic acid.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive or impure reagents. | Ensure furfural is freshly distilled and that malonic acid has been properly dried. |
| Ineffective catalysis. | Use a suitable base catalyst, such as pyridine or piperidine, and ensure it is dry. | |
| Incorrect reaction temperature. | Maintain the reaction temperature as specified in the protocol (e.g., heating on a boiling water bath). | |
| Product is Colored or Impure | Contamination in starting materials. | Use purified furfural and malonic acid. |
| Side reactions. | Adhere to the recommended reaction time and temperature to minimize side product formation. | |
| Incomplete removal of catalyst. | Ensure thorough washing of the product after filtration to remove any residual pyridine or other catalysts. | |
| Difficulty in Product Crystallization | Supersaturated solution. | Scratch the inside of the flask with a glass rod to induce crystallization. |
| Presence of impurities. | Purify the crude product by recrystallization from a suitable solvent system, such as dilute ethanol. | |
| Solution is too warm. | Ensure the solution is adequately cooled in an ice bath to promote precipitation. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 138.12 g/mol | [2][6][7] |
| Melting Point | 139-143 °C | [1][4][6] |
| Boiling Point | 286 °C | [1][4][6] |
| Water Solubility | 2 g/L at 20 °C | [1][8] |
| Solubility in Organic Solvents | Soluble in dichloromethane, diethyl ether, ethanol, benzene, and acetic acid. | [1][4][5][9] |
| pKa | 4.39 ± 0.10 (Predicted) | [1] |
Experimental Protocols & Visualizations
Knoevenagel Condensation for the Synthesis of this compound
This protocol is a common method for synthesizing this compound.
Methodology:
-
Combine freshly distilled furfural, dried malonic acid, and pyridine in a round-bottomed flask equipped with a reflux condenser.
-
Heat the reaction mixture on a boiling water bath for the specified duration (typically 2 hours).
-
After heating, cool the mixture and dilute it with water.
-
Dissolve the resulting acid by adding concentrated aqueous ammonia and filter the solution.
-
Wash the filter paper with water and combine the filtrates.
-
Acidify the combined filtrates with dilute hydrochloric acid while stirring to precipitate the product.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Filter the this compound, wash it with water, and dry the final product.
Caption: Experimental workflow for the synthesis of this compound.
Inhibition of Malonyl-CoA Decarboxylase (MCD)
Derivatives of this compound are used in the preparation of inhibitors for Malonyl-CoA Decarboxylase (MCD), an enzyme involved in fatty acid metabolism. The inhibition of MCD leads to an increase in malonyl-CoA levels, which in turn inhibits carnitine palmitoyltransferase I (CPT-1), a key enzyme in fatty acid oxidation. This shifts cellular energy metabolism towards glucose oxidation.
Caption: Inhibition of Malonyl-CoA Decarboxylase by a this compound derivative.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-呋喃丙烯酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Degradation pathways of 3-(2-Furyl)acrylic acid under different conditions
Technical Support Center: 3-(2-Furyl)acrylic Acid Degradation Pathways
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for this compound (FAA). This guide is designed for researchers, scientists, and professionals in drug development who are investigating the stability and degradation of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental work, grounding our advice in established chemical principles and peer-reviewed literature.
Overview of this compound (FAA)
This compound is a versatile organic compound utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring a furan ring conjugated with an acrylic acid moiety, makes it susceptible to degradation under various environmental stresses, including light, heat, and acidic or basic conditions. Understanding these degradation pathways is critical for ensuring the stability, efficacy, and safety of any resulting product.
Physicochemical Properties of FAA
A foundational understanding of FAA's properties is essential before designing stability studies.
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₃ | |
| Molecular Weight | 138.12 g/mol | |
| Appearance | White to pale beige/brown solid or powder | [1] |
| Melting Point | 139-141 °C | [1] |
| Boiling Point | 286 °C | [1] |
| Water Solubility | 2 g/L (at 20 °C) | [1] |
| Stability | Light Sensitive | [1] |
Section 1: Photodegradation Troubleshooting & FAQs
The conjugated system in FAA makes it particularly sensitive to UV radiation. This section addresses the most common degradation pathway observed under photochemical stress.
FAQ 1: My FAA solution changed consistency and showed a loss of the parent compound peak in HPLC after exposure to UV light. What is happening?
Answer: You are likely observing a [2+2] photocycloaddition reaction. When exposed to UVA light, trans-3-(2-furyl)acrylic acid can dimerize to form cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2).[2] This is a well-documented reaction where the double bonds of two FAA molecules react to form a cyclobutane ring. This dimerization results in a new, larger molecule with different chromatographic properties, explaining the disappearance of your starting material peak and the potential formation of a new, earlier-eluting peak (depending on your method).
// Edges {FAA1, FAA2} -> UV_Light [arrowhead=none]; UV_Light [label="UVA Light\n[2+2] Photocycloaddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; UV_Light -> CBDA [label="Dimerization"];
// Invisible edges for alignment edge [style=invis]; FAA1 -> FAA2; } caption { label = "Diagram 1: Photodimerization pathway of FAA."; fontname = "Helvetica"; fontsize = 10; }
FAQ 2: How can I prevent photodimerization during my experiments or while in storage?
Answer: Prevention is straightforward. Since the reaction is light-induced, minimizing light exposure is key.
-
Storage: Always store solid FAA and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1]
-
Handling: Perform experimental manipulations in a dimly lit area or under yellow light, which lacks the energy of UV radiation.
-
Formulation: If developing a liquid formulation, consider the inclusion of a UV-absorbing excipient, provided it does not interfere with your application.
Troubleshooting Guide: Unexpected Photodegradation Results
| Observation | Potential Cause | Recommended Action |
| Multiple new peaks in HPLC, not just one dimer peak. | 1. Secondary Photoreactions: The initial dimer (CBDA-2) may be undergoing further degradation. 2. Photo-oxidation: The furan ring itself can be susceptible to photo-oxidation, leading to ring-opened products. | 1. Time-Course Study: Analyze samples at multiple time points to identify primary vs. secondary products. 2. Mass Spectrometry: Use LC-MS to get molecular weights of the unknown peaks to help elucidate their structures. 3. Degas Solvents: Remove dissolved oxygen from your solvent by sparging with nitrogen or argon to minimize oxidation. |
| Low conversion to dimer even under UV light. | 1. Incorrect Wavelength: The [2+2] cycloaddition is wavelength-dependent. ECO-UVA lamps have been shown to be effective.[2] 2. Solvent Effects: The solvent can influence reaction efficiency. Some studies note high conversion in the absence of a solvent or in specific media.[2] 3. Low Concentration: Dimerization is a bimolecular reaction; it is more efficient at higher concentrations. | 1. Verify Lamp Output: Check the specifications of your UV source. 2. Solvent Screen: Test different solvents (e.g., acetonitrile, methanol, or solvent-free conditions) to optimize the reaction. 3. Increase Concentration: If feasible, run the reaction with a higher starting concentration of FAA. |
Section 2: Acid-Catalyzed Degradation
The furan ring in FAA is an electron-rich heterocycle, making it susceptible to attack by electrophiles, particularly protons in acidic media. This can lead to ring-opening reactions, a significant degradation pathway.
FAQ 3: I observed the formation of several polar impurities when I dissolved FAA in an acidic aqueous solution. What is the likely degradation mechanism?
Answer: You are likely observing acid-catalyzed hydrolysis and ring-opening of the furan moiety. The process is initiated by the protonation of the furan ring, most favorably at the Cα position adjacent to the oxygen atom.[3] This protonation makes the ring susceptible to nucleophilic attack by water. The subsequent cascade of reactions leads to the opening of the furan ring to form linear, often more polar, compounds such as 4-hydroxy-2-butenal derivatives.[3] The presence of multiple products suggests that these linear intermediates may undergo further reactions like aldol condensation.[3]
// Nodes FAA [label="this compound (FAA)"]; Protonation [label="Protonation at Cα\n(Rate-Limiting Step)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ProtonatedFuran [label="Protonated FAA Intermediate"]; NucleophilicAttack [label="Nucleophilic Attack\nby H₂O", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; RingOpened [label="Ring-Opened Intermediate\n(e.g., 4-hydroxy-2-butenal derivative)"]; FurtherProducts [label="Secondary Products\n(e.g., condensation products)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FAA -> Protonation [label="+ H⁺"]; Protonation -> ProtonatedFuran; ProtonatedFuran -> NucleophilicAttack; NucleophilicAttack -> RingOpened; RingOpened -> FurtherProducts [label="Further Reactions"]; } caption { label = "Diagram 2: Proposed acid-catalyzed ring-opening of FAA."; fontname = "Helvetica"; fontsize = 10; }
Troubleshooting Guide: Acidic Condition Experiments
| Observation | Potential Cause | Recommended Action |
| Rapid, uncontrolled degradation leading to a complex mixture or precipitate. | 1. Strong Acid/High Temperature: The rate of ring-opening is highly dependent on acid strength and temperature.[4] 2. Side Reactions: Strong acid can induce side reactions like condensation and carbonization (polymerization/charring).[3] | 1. Milder Conditions: Use a lower concentration of acid or a weaker acid. Perform the experiment at a lower temperature (e.g., start at room temperature or below). 2. Anhydrous Conditions: If water is not required for your reaction, using an anhydrous acidic system might prevent hydrolysis, though other degradation pathways may still occur. |
| Inconsistent degradation rates between experiments. | 1. Inaccurate pH/Acid Concentration: Small variations in pH can have a large impact on the reaction kinetics. 2. Buffer Effects: The type of buffer used can influence the reaction; some buffer components may act as catalysts or nucleophiles. | 1. Precise pH Control: Use a calibrated pH meter and ensure accurate preparation of all acidic solutions. 2. Simplify System: If possible, use a simple acid solution (e.g., dilute HCl) instead of a multi-component buffer to isolate the effect of H⁺.[4] |
Section 3: Thermal & Biodegradation Pathways
FAQ 4: What happens if I heat FAA above its melting point for an extended period?
Answer: While specific studies on the thermal degradation of pure FAA monomer are limited, data from related acrylic polymers suggest two primary pathways at elevated temperatures (>150 °C):
-
Decarboxylation: The carboxylic acid group can be lost as CO₂, a common thermal degradation route for acrylic acids.
-
Polymerization: Thermal energy can initiate radical polymerization of the acrylic double bond, leading to the formation of poly(this compound).[5] At very high temperatures, scission of the polymer backbone and side-chain reactions can occur, leading to a complex mixture of smaller molecules.[6][7]
FAQ 5: Is this compound biodegradable?
Answer: Yes, it is expected to be biodegradable. The degradation of furan compounds by microorganisms is well-documented.[8] Bacteria like Cupriavidus basilensis have pathways to metabolize furan rings.[8] The typical biological pathway involves initial oxidation or reduction of the side chains, followed by metabolism of the resulting 2-furoic acid.[8] The acrylic acid portion is also known to be biodegradable, especially for monomers and small oligomers.[9] The complete mineralization to CO₂ and water is possible under aerobic conditions.[9][10]
Section 4: Experimental Protocols & Workflow
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the stability of FAA under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of FAA in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Photolytic Stress: Transfer an aliquot of the stock solution to a clear quartz vial. Expose it to a calibrated UV light source (e.g., 254 nm or 365 nm) for a defined period (e.g., 8, 24, 48 hours). Prepare a "dark" control by wrapping an identical vial in aluminum foil.
-
Acidic Stress: Add an aliquot of the stock solution to a solution of 0.1 M HCl. Heat gently (e.g., 60 °C) for a defined period.
-
Basic Stress: Add an aliquot of the stock solution to a solution of 0.1 M NaOH at room temperature.
-
Thermal Stress (in solution): Heat a sealed vial of the stock solution at a set temperature (e.g., 80 °C).
-
Control: Keep an aliquot of the stock solution at room temperature, protected from light.
-
-
Sample Quenching & Analysis:
-
At each time point, withdraw a sample.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to the same final concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended for peak identification.
-
Protocol 2: Suggested Starting Point for HPLC Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 310 nm (to capture both parent and potential degradants).
-
Injection Volume: 10 µL
// Nodes Start [label="Start:\nFAA Sample", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stress [label="Apply Stress Condition\n(UV, Acid, Heat, etc.)"]; Control [label="Prepare Control Sample\n(No Stress)"]; Analysis [label="Analyze by HPLC-UV/MS", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="New Peaks Observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Identify [label="Characterize Degradants\n(MS, NMR)"]; Quantify [label="Quantify FAA Loss &\nDegradant Formation"]; Pathway [label="Propose Degradation Pathway"]; End [label="End:\nStability Profile", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> {Stress, Control}; Stress -> Analysis; Control -> Analysis; Analysis -> Decision; Decision -> Quantify [label="No"]; Decision -> Identify [label="Yes"]; Identify -> Quantify; Quantify -> Pathway; Pathway -> End; } caption { label = "Diagram 3: General experimental workflow for degradation studies."; fontname = "Helvetica"; fontsize = 10; }
References
- 1. chembk.com [chembk.com]
- 2. commons.und.edu [commons.und.edu]
- 3. researchgate.net [researchgate.net]
- 4. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Catalyst Selection for Efficient Knoevenagel Condensation of Furfural: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation of furfural. Our aim is to help you overcome common experimental challenges and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Knoevenagel condensation of furfural, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation reaction with furfural is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from the choice of reactants and catalyst to the reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Catalyst Inefficiency: The selection and condition of the catalyst are critical. Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[1] A strong base might lead to the self-condensation of furfural.[1][2]
-
Solution: Ensure your catalyst is not degraded. Consider optimizing the catalyst loading. You might also explore alternative catalysts such as Lewis acids (e.g., TiCl₄, ZnCl₂) or greener options like ammonium bicarbonate.[1] The basicity of the catalyst is a crucial factor; weakly basic amines are often preferred to prevent the self-condensation of the aldehyde.[3]
-
-
Inactive Methylene Compound: The acidity of the active methylene compound is crucial for efficient deprotonation by the weak base catalyst.
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly influence the reaction outcome.[3]
Issue 2: Catalyst Deactivation and Poor Reusability
Q: My catalyst is showing decreased activity after one or two cycles. What could be causing this deactivation, and how can I improve its reusability?
A: Catalyst deactivation is a common problem and can be attributed to several factors, especially when working with reactive aldehydes like furfural.
-
Carbon Poisoning (Coking): Furfural and its condensation products can polymerize and deposit on the catalyst surface, blocking active sites.[4] This is more evident in catalysts with a higher number of acid sites.[5]
-
Leaching of Active Species: The active catalytic species may leach into the reaction medium during the process.
-
Solution: Check for leaching by analyzing the reaction mixture (e.g., using ICP-MS for metal catalysts).[5] If leaching is significant, consider catalysts with strongly anchored active groups or heterogeneous catalysts that are more stable under the reaction conditions.
-
-
Irreversible Adsorption of Intermediates: Strong interaction between intermediates, such as furoate, and the active phase can lead to deactivation.[5][6]
Issue 3: Poor Product Selectivity and Formation of Side Products
Q: I am observing the formation of multiple products, and the selectivity for my desired α,β-unsaturated product is low. How can I improve selectivity?
A: Poor selectivity is often due to side reactions involving furfural or the active methylene compound.
-
Self-Condensation of Furfural: As mentioned, strong bases can promote the self-condensation of furfural.[2][3]
-
Side Reactions of Furfural: Furfural can undergo other reactions like hydrogenation, decarbonylation, or oxidation depending on the catalyst and conditions.[4][6][7]
-
Solution: Carefully select a catalyst that is specific for the Knoevenagel condensation. For instance, palladium-based catalysts can be active in hydrogenation and decarbonylation, so reaction conditions must be optimized to favor the condensation reaction.[4]
-
-
Formation of Intermediates: In some cases, an intermediate, such as 2-(hydroxy(phenyl)methyl)malononitrile in the reaction with benzaldehyde, may be observed, which is then dehydrated to the final product.[8]
-
Solution: Increasing the reaction time or temperature might facilitate the dehydration of the intermediate to the final product.
-
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are most effective for the Knoevenagel condensation of furfural?
A1: A wide range of catalysts have been successfully employed. The choice depends on the specific active methylene compound and desired reaction conditions. Effective catalysts include:
-
Basic catalysts: Weakly basic amines (e.g., piperidine, pyridine), ammonium salts (e.g., ammonium bicarbonate), and solid basic catalysts like MgO-supported catalysts are very common.[1][3][5]
-
Lewis acids: Catalysts like GaCl₃ have also been shown to be effective.[3]
-
Organocatalysts: Proline and other amino acids can catalyze the reaction.
-
Heterogeneous catalysts: These are advantageous for their ease of separation and reusability. Examples include functionalized mesoporous silica (MCM-41), zeolites, and metal-organic frameworks (MOFs).[8][9][10] Sodium alginate, a biopolymer, has also been used as an effective heterogeneous base catalyst.[11][12]
Q2: What are the recommended solvents for this reaction?
A2: The Knoevenagel condensation of furfural can be performed under various solvent conditions, including:
-
Solvent-free: This is an environmentally friendly approach that often works well, especially at elevated temperatures.[3]
-
Water: Using water as a solvent is another green alternative, particularly with specific catalysts like DBU/H₂O complexes.[3]
-
Polar aprotic solvents: DMSO has been shown to be an effective solvent.[3]
-
Alcohols: Ethanol is also a commonly used solvent.[13]
The choice of solvent can significantly impact reaction rate and yield.[3][11]
Q3: How does temperature affect the Knoevenagel condensation of furfural?
A3: Temperature is a critical parameter. The reaction can proceed at a wide range of temperatures, from room temperature with highly active catalysts to elevated temperatures (e.g., 90°C or higher) for solvent-free conditions.[3] Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions, such as polymerization of furfural.[3] Therefore, temperature optimization is crucial for achieving high yields and selectivity.
Q4: Can I reuse my catalyst? How many times?
A4: The reusability of a catalyst is a key factor in sustainable chemistry. Many heterogeneous catalysts have been designed for multiple reuses. For example:
-
A 2Pd-MgO catalyst was reused for three cycles with only a slight decrease in furfural conversion.[5]
-
Sodium alginate catalyst provided a high yield of the product for up to six recycling runs without a significant loss of catalytic performance.[9]
-
Magnetic core dendrimer catalysts have been recycled five times without loss of activity.[9]
The number of possible reuses depends on the specific catalyst and the reaction conditions, as factors like poisoning and leaching can degrade performance over time.[5]
Data Presentation
Table 1: Performance of Various Catalysts in the Knoevenagel Condensation of Furfural
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Bicarbonate | Diethyl malonate | Solvent-free | 90 | - | - | [3] |
| Gallium Chloride (GaCl₃) | Ethyl cyanoacetate | Solvent-free (grinding) | Room Temp | 0.05 | 98 | [3] |
| DBU/H₂O Complex | Malononitrile | Water | Room Temp | - | 95 | [3] |
| 2Pd-MgO | Ethanol | 170 | 3 | 70 (Furan-2-acrolein) | [5] | |
| Sodium Alginate | Acetylacetone | - | 140 | 6 | ~86 | [9][11] |
| 16Alanine-MCM-41 | Acetylacetone | Solvent-free | 100 | 0.5 | >95 | [10] |
Table 2: Catalyst Reusability in the Knoevenagel Condensation of Furfural
| Catalyst | Furfural Conversion (1st Run, %) | Furfural Conversion (3rd Run, %) | Reference |
| 2Pd-β | 97 | 47 | [5] |
| 2Pd-Al₂O₃ | - | 64 | [5] |
| 2Pd-Fe₂O₃ | - | 75 | [5] |
| 2Pd-MgO | 100 | 81 | [5] |
Experimental Protocols
General Procedure for Knoevenagel Condensation using Ammonium Bicarbonate
This protocol is a representative example for the Knoevenagel condensation of furfural with diethyl malonate using ammonium bicarbonate as a catalyst.[3]
Materials:
-
Furfural
-
Diethyl malonate
-
Ammonium bicarbonate (NH₄HCO₃)
Procedure:
-
In a round-bottom flask, combine furfural (1.0 equivalent), diethyl malonate (1.0 equivalent), and ammonium bicarbonate (0.1 equivalent).
-
Heat the reaction mixture to 90°C with stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture can be purified using standard methods such as column chromatography to isolate the desired product.
Visualizations
Caption: General experimental workflow for the Knoevenagel condensation of furfural.
Caption: Troubleshooting flowchart for low product yield in Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues of 3-(2-Furyl)acrylic acid in specific solvents
Welcome to the dedicated technical support resource for 3-(2-Furyl)acrylic acid (FAA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges related to the solubility of this compound.
Introduction to this compound
This compound is a carboxylic acid that serves as a valuable building block in organic synthesis and is explored for various applications due to its interesting chemical structure. However, its planar structure and potential for hydrogen bonding can lead to limited solubility in certain solvents, posing a challenge in experimental setups. This guide provides a systematic approach to understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a white to off-white crystalline solid. It is sparingly soluble in water and non-polar organic solvents but shows good solubility in polar organic solvents like ethanol, methanol, and acetone. Its solubility in aqueous solutions is highly dependent on the pH.
Q2: I am observing precipitation of my this compound in an aqueous buffer. What is the likely cause?
Precipitation in aqueous buffers is a common issue and is almost always linked to the pH of the solution. As a carboxylic acid, this compound has a pKa value (the pH at which it is 50% ionized) that dictates its solubility. Below its pKa, the compound exists predominantly in its neutral, less soluble form. Above the pKa, it deprotonates to form the more soluble carboxylate salt. If your buffer pH is at or below the pKa of the acid, you will likely observe precipitation.
Q3: How can I increase the solubility of this compound in my aqueous solution?
The most direct method is to adjust the pH. By increasing the pH of the solution to be at least 1-2 units above the pKa of this compound, you can significantly enhance its solubility by converting it to its more soluble anionic form. This is a fundamental principle of acid-base chemistry.
Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed protocols to address specific solubility challenges you may encounter during your experiments.
Protocol 1: Determining the Optimal pH for Aqueous Solubility
Objective: To identify the minimum pH required to fully dissolve this compound in an aqueous buffer at a desired concentration.
Methodology:
-
Preparation: Prepare a stock solution of a suitable buffer (e.g., phosphate or borate buffer) at a concentration that will not significantly change upon minor pH adjustments.
-
Dispersion: Add a pre-weighed amount of this compound to a known volume of the buffer to achieve your target concentration.
-
Titration: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.
-
Observation: Monitor the solution for clarity. The point at which the compound fully dissolves corresponds to the optimal pH for that concentration.
-
Measurement: Measure the final pH of the clear solution using a calibrated pH meter.
Causality Explanation: The addition of a base deprotonates the carboxylic acid group of the this compound, forming the highly polar and water-soluble carboxylate salt. This process is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the deprotonated to protonated forms of an acid.
Protocol 2: Utilizing Co-solvents for Enhanced Solubility in Mixed Solvent Systems
Objective: To improve the solubility of this compound in a predominantly aqueous system by introducing a water-miscible organic co-solvent.
Methodology:
-
Solvent Selection: Choose a water-miscible organic solvent in which this compound is known to be soluble (e.g., ethanol, DMSO, or DMF).
-
Stock Solution: Prepare a concentrated stock solution of this compound in the selected organic solvent.
-
Titration: To your aqueous buffer, slowly add the organic stock solution dropwise while vigorously stirring.
-
Observation: Monitor for any signs of precipitation. The maximum volume of the stock solution that can be added before precipitation occurs will determine the optimal co-solvent concentration.
Causality Explanation: The organic co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the less polar this compound to dissolve. The co-solvent molecules can also interact with the solute, effectively solvating it and preventing aggregation.
Data Summary
| Solvent | Solubility of this compound | Notes |
| Water | Sparingly soluble | Highly pH-dependent. |
| Ethanol | Soluble | A good choice for a co-solvent. |
| Methanol | Soluble | Similar to ethanol. |
| Acetone | Soluble | Useful for initial dissolution. |
| Dichloromethane | Slightly soluble | Limited utility for aqueous systems. |
| Hexane | Insoluble | A non-polar solvent. |
Visualizing the Solubility Strategy
A logical workflow for addressing solubility issues is crucial for efficient experimentation.
Caption: Troubleshooting workflow for this compound solubility.
Technical Support Center: Stereoselective Reactions of 3-(2-Furyl)acrylic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control stereoselectivity in reactions involving 3-(2-Furyl)acrylic acid and its derivatives.
This guide is structured to provide direct answers to common experimental challenges, present quantitative data for easy comparison, and offer detailed experimental protocols.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common stereoselective reactions involving this compound?
-
What general factors influence stereoselectivity in these reactions?
-
-
Diels-Alder Reactions: Troubleshooting Endo/Exo Selectivity and Diastereoselectivity
-
FAQ: Why am I getting a low endo:exo ratio in my Diels-Alder reaction?
-
Troubleshooting Guide: Improving Endo Selectivity
-
Data Presentation: Lewis Acid and Chiral Auxiliary Effects
-
Experimental Protocol: Diastereoselective Diels-Alder Reaction
-
-
Michael Additions: Achieving High Enantio- and Diastereoselectivity
-
FAQ: My organocatalyzed Michael addition shows low enantioselectivity. What are the possible causes?
-
Troubleshooting Guide: Enhancing Stereoselectivity in Michael Additions
-
Data Presentation: Organocatalyzed Asymmetric Michael Addition
-
Experimental Protocol: Enantioselective Michael Addition of a Malonate
-
-
Asymmetric Hydrogenation: Controlling Enantioselectivity
-
FAQ: What are the key factors for achieving high enantiomeric excess (ee) in the asymmetric hydrogenation of this compound derivatives?
-
Troubleshooting Guide: Optimizing Asymmetric Hydrogenation
-
Data Presentation: Enantioselective Hydrogenation of Acrylic Acids
-
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Frequently Asked Questions (FAQs)
Q1: What are the most common stereoselective reactions involving this compound?
A1: this compound and its derivatives are versatile substrates for a variety of stereoselective transformations, primarily due to the presence of the α,β-unsaturated carbonyl system and the furan ring, which can act as a diene. The most common stereoselective reactions include:
-
Diels-Alder Reactions: The furan moiety can act as a diene, reacting with various dienophiles. Controlling the endo/exo selectivity of the resulting oxabicycloheptene adducts is a key challenge.
-
Michael Additions: The electron-deficient double bond is an excellent Michael acceptor for a wide range of nucleophiles. Asymmetric Michael additions using chiral catalysts or auxiliaries are frequently employed to create stereocenters.
-
Asymmetric Hydrogenations: The double bond can be stereoselectively reduced to a single bond using chiral catalysts, leading to the formation of a stereocenter at the α- or β-position.
-
[2+2] Photocycloadditions: Dimerization of this compound can occur under photochemical conditions, with stereoselectivity influenced by reaction conditions such as temperature.[1]
Q2: What general factors influence stereoselectivity in these reactions?
A2: Several key parameters can be adjusted to control the stereochemical outcome of reactions with this compound derivatives:
-
Chiral Auxiliaries: Covalently attaching a chiral molecule to the carboxylic acid can effectively shield one face of the substrate, directing the approach of the reagent.
-
Chiral Catalysts: Chiral Lewis acids, Brønsted acids, or organocatalysts can create a chiral environment around the substrate, leading to enantioselective transformations.
-
Lewis Acids: In reactions like the Diels-Alder cycloaddition, Lewis acids can coordinate to the carbonyl group, altering the electronic properties and steric environment of the dienophile, thus influencing diastereoselectivity.[2][3]
-
Reaction Temperature: Temperature can have a significant impact on the kinetic versus thermodynamic control of a reaction. Lower temperatures often favor the kinetically controlled product, which can lead to higher stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of transition states and the conformation of catalysts and substrates, thereby affecting stereoselectivity.
-
Nature of Substituents: Substituents on the furan ring or the acrylic acid moiety can influence the steric and electronic properties of the molecule, impacting the stereochemical course of the reaction.
Diels-Alder Reactions: Troubleshooting Endo/Exo Selectivity and Diastereoselectivity
The furan ring in this compound derivatives can participate as a diene in Diels-Alder reactions. A common challenge is controlling the ratio of the kinetically favored endo and thermodynamically favored exo adducts.
FAQ
Q: Why am I getting a low endo:exo ratio in my Diels-Alder reaction with a 3-(2-furyl)acrylate derivative?
A: Low endo:exo selectivity in Diels-Alder reactions involving furan derivatives is a known issue and can be attributed to several factors:
-
Reversibility of the Reaction: The Diels-Alder reaction with furan is often reversible. At higher temperatures or with prolonged reaction times, the initially formed kinetic endo product can revert to the starting materials and then re-form as the more thermodynamically stable exo product.
-
Weak Secondary Orbital Interactions: The secondary orbital interactions that typically stabilize the endo transition state are weaker in furan compared to more reactive dienes like cyclopentadiene.
-
Steric Hindrance: Steric interactions in the endo transition state can disfavor its formation, especially with bulky dienophiles or substituted furans.
-
Reaction Conditions: High temperatures favor the thermodynamic exo product. The choice of solvent and the absence or presence of a catalyst can also significantly influence the selectivity.
Troubleshooting Guide: Improving Endo Selectivity
If your goal is to maximize the formation of the endo adduct, consider the following strategies:
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This will favor the kinetically controlled endo product.
-
Use a Lewis Acid Catalyst: Lewis acids can coordinate to the dienophile, enhancing its reactivity and often increasing the preference for the endo product.[2][3] Common Lewis acids include AlCl₃, Et₂AlCl, and ZnCl₂. A screening of different Lewis acids is recommended.
-
Optimize the Solvent: The choice of solvent can influence the transition state energies. Experiment with solvents of varying polarity.
-
Modify the Dienophile: Increasing the electron-withdrawing nature of the substituent on the acrylate can enhance the reaction rate and may improve endo selectivity.
Diagram: Troubleshooting Low Endo Selectivity in Diels-Alder Reactions
Caption: A workflow for troubleshooting and improving the endo selectivity in Diels-Alder reactions.
Data Presentation: Lewis Acid and Chiral Auxiliary Effects
The choice of Lewis acid and chiral auxiliary can significantly impact the diastereoselectivity of Diels-Alder reactions.
Table 1: Effect of Lewis Acid on the Diastereoselectivity of the Diels-Alder Reaction between Furan and a Chiral Acrylate
| Entry | Chiral Auxiliary | Lewis Acid | Solvent | Temp (°C) | endo:exo | Diastereomeric Excess (de, %) endo | Diastereomeric Excess (de, %) exo |
| 1 | (1R,2S,5R)-Menthyl | None | Neat | 25 | 30:70 | 20 | 10 |
| 2 | (1R,2S,5R)-Menthyl | ZnCl₂-SiO₂ | Neat | 0 | 65:35 | 44 | 20 |
| 3 | (1R,2S,5R)-8-Phenylmenthyl | None | Neat | 25 | 40:60 | 50 | 40 |
| 4 | (1R,2S,5R)-8-Phenylmenthyl | TiCl₄-SiO₂ | Neat | -30 | 70:30 | 68 | 70 |
Data adapted from Fraile, J. M.; García, J. I.; Gracia, D.; Mayoral, J. A.; Pires, E. J. Org. Chem. 1996, 61 (26), 9471–9474.[4]
Experimental Protocol: Diastereoselective Diels-Alder Reaction
This protocol is a representative procedure for a Lewis acid-catalyzed Diels-Alder reaction between a 3-(2-furyl)acrylate ester and cyclopentadiene.
Materials:
-
Ester of this compound (1.0 eq)
-
Cyclopentadiene (freshly cracked, 3.0 eq)
-
Lewis Acid (e.g., AlCl₃, 1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 3-(2-furyl)acrylate ester (1.0 eq) and dissolve in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.1 eq) to the stirred solution. Maintain the temperature below -70 °C during the addition.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
Determine the endo:exo ratio and diastereomeric excess by ¹H NMR spectroscopy or chiral HPLC analysis.
Michael Additions: Achieving High Enantio- and Diastereoselectivity
The α,β-unsaturated system in this compound derivatives is an excellent acceptor for Michael additions. Controlling the stereochemistry of the newly formed stereocenter(s) is a primary objective.
FAQ
Q: My organocatalyzed Michael addition of a nucleophile to a 3-(2-furyl)acrylate derivative shows low enantioselectivity. What are the possible causes?
A: Low enantioselectivity in organocatalyzed Michael additions can arise from several factors related to the catalyst, substrate, and reaction conditions:
-
Ineffective Catalyst: The chosen organocatalyst may not be optimal for your specific substrate. The steric and electronic properties of both the catalyst and the substrate must be well-matched.
-
Background Reaction: A non-catalyzed background reaction may be competing with the catalyzed pathway, leading to the formation of a racemic product.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities (e.g., water, acid, or base) in the reagents or solvent.
-
Incorrect Catalyst Conformation: The active conformation of the catalyst might not be favored under the reaction conditions, leading to poor stereochemical communication.
-
Suboptimal Temperature: The reaction temperature may be too high, leading to a decrease in the energy difference between the diastereomeric transition states.
-
Solvent Effects: The solvent can influence the catalyst's conformation and the stability of the transition states.
Troubleshooting Guide: Enhancing Stereoselectivity in Michael Additions
To improve the enantioselectivity of your Michael addition, consider the following approaches:
-
Screen a Range of Catalysts: Test different classes of organocatalysts (e.g., cinchona alkaloids, prolinol derivatives, thioureas) to find the most effective one for your substrate combination.
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent catalyst deactivation.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature often enhances enantioselectivity.
-
Vary the Solvent: Screen a range of solvents with different polarities and hydrogen-bonding capabilities.
-
Additives: In some cases, additives such as a co-catalyst or an acid/base can improve the performance of the primary catalyst.
-
Modify the Substrate: Small modifications to the ester group of the acrylate or substituents on the nucleophile can sometimes lead to better catalyst-substrate interactions.
Diagram: Mechanism of Stereocontrol in Organocatalyzed Michael Addition
Caption: A diagram illustrating the role of a chiral organocatalyst in controlling stereoselectivity in a Michael addition reaction.
Data Presentation: Organocatalyzed Asymmetric Michael Addition
The choice of organocatalyst is crucial for achieving high enantioselectivity in Michael additions.
Table 2: Enantioselective Michael Addition of Diethyl Malonate to α,β-Unsaturated Esters
| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ethyl Cinnamate | 1 (10) | Toluene | 20 | 95 | 92 |
| 2 | Ethyl Crotonate | 1 (10) | Toluene | 20 | 90 | 88 |
| 3 | p-Nitrophenyl 3-(2-furyl)acrylate | HyperBTM (10) | Toluene | 20 | 85 | >99 |
| 4 | p-Nitrophenyl acrylate | HyperBTM (10) | Toluene | 20 | 92 | >99 |
Catalyst 1 is a bifunctional thiourea catalyst derived from a cinchona alkaloid. HyperBTM is an isothiourea catalyst. Data for entries 1 and 2 are representative values for similar systems. Data for entries 3 and 4 adapted from Allwood, J.; et al. Org. Lett. 2022, 24 (23), 4252–4257.[5]
Experimental Protocol: Enantioselective Michael Addition of a Malonate
This protocol provides a general procedure for the organocatalyzed Michael addition of a malonate to a 3-(2-furyl)acrylate derivative.
Materials:
-
3-(2-Furyl)acrylate derivative (1.0 eq)
-
Dialkyl malonate (1.5 eq)
-
Chiral organocatalyst (e.g., thiourea-based, 10 mol%)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry vial under an inert atmosphere, add the 3-(2-furyl)acrylate derivative (1.0 eq), the chiral organocatalyst (0.1 eq), and anhydrous toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the dialkyl malonate (1.5 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Asymmetric Hydrogenation: Controlling Enantioselectivity
Asymmetric hydrogenation of the C=C double bond in this compound provides a direct route to chiral 3-(2-furyl)propanoic acid derivatives.
FAQ
Q: What are the key factors for achieving high enantiomeric excess (ee) in the asymmetric hydrogenation of this compound derivatives?
A: High enantioselectivity in asymmetric hydrogenation is primarily dependent on the catalyst system and reaction conditions:
-
Chiral Ligand: The choice of the chiral ligand coordinated to the metal center (commonly Rhodium, Ruthenium, or Iridium) is the most critical factor. The ligand creates the chiral environment that dictates the facial selectivity of hydrogen addition.
-
Metal Precursor: The metal precursor used to form the active catalyst can influence the catalytic activity and selectivity.
-
Hydrogen Pressure: The pressure of hydrogen gas can affect the reaction rate and, in some cases, the enantioselectivity.
-
Solvent: The solvent can play a role in solubilizing the substrate and catalyst, and it can also coordinate to the metal center, influencing the catalytic cycle.
-
Additives: Sometimes, additives are required to generate the active catalytic species or to improve selectivity.
-
Substrate Purity: Impurities in the substrate can act as catalyst poisons, leading to low conversion and enantioselectivity.
Troubleshooting Guide: Optimizing Asymmetric Hydrogenation
If you are observing low enantioselectivity in your asymmetric hydrogenation, consider these optimization steps:
-
Ligand Screening: The most effective approach is to screen a library of chiral ligands. Even small changes in the ligand structure can have a dramatic effect on the ee.
-
Solvent Screening: Test a range of solvents, including polar protic (e.g., methanol, ethanol), polar aprotic (e.g., THF, dichloromethane), and nonpolar solvents (e.g., toluene).
-
Vary Hydrogen Pressure: Investigate the effect of hydrogen pressure on the reaction.
-
Adjust Temperature: While many asymmetric hydrogenations run well at room temperature, varying the temperature can sometimes improve enantioselectivity.
-
Catalyst Loading: While typically not directly affecting ee, optimizing the catalyst loading can be important for achieving full conversion.
Diagram: Key Components of Asymmetric Hydrogenation
Caption: A diagram showing the essential components for a successful asymmetric hydrogenation reaction.
Data Presentation: Enantioselective Hydrogenation of Acrylic Acids
The combination of a metal precursor and a chiral ligand is key to achieving high enantioselectivity.
Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids
| Entry | Substrate | Ligand | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |
| 1 | Tiglic Acid | (R,R)-Me-DuPhos | MeOH | 4 | >99 | 95 |
| 2 | Atropic Acid | (S,S)-Et-DuPhos | MeOH | 1 | >99 | 96 |
| 3 | (E)-2-Methyl-3-phenylacrylic acid | Spiro Phos-Oxazoline | i-PrOH | 50 | 98 | 99 |
| 4 | 3,3-Diphenylacrylic acid | Ph-BPE (Ni-catalyzed) | THF | 50 | 98 | 99 |
Data are representative examples from the literature on asymmetric hydrogenation of related acrylic acids.[6][7]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This is a general procedure for the asymmetric hydrogenation of a this compound derivative using a rhodium-based catalyst.
Materials:
-
This compound derivative (1.0 eq)
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%)
-
Chiral phosphine ligand (e.g., (R)-BINAP, 1.1 mol%)
-
Degassed solvent (e.g., methanol)
-
Hydrogen gas
-
Autoclave or high-pressure hydrogenation vessel
Procedure:
-
In a glovebox, charge a vial with the rhodium precursor (0.01 eq) and the chiral ligand (0.011 eq).
-
Add degassed methanol and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve the this compound derivative (1.0 eq) in degassed methanol.
-
Transfer the substrate solution to the autoclave.
-
Add the pre-formed catalyst solution to the autoclave via syringe.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).
-
Stir the reaction mixture at room temperature for the required time (e.g., 12-24 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by a suitable method (e.g., column chromatography or crystallization).
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-(2-Furyl)acrylic Acid and Cinnamic Acid: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of the chemical reactivity of 3-(2-Furyl)acrylic acid and cinnamic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental differences in their chemical behavior, supported by experimental data and detailed protocols. Our objective is to equip you with the technical insights necessary to strategically select and utilize these valuable building blocks in organic synthesis.
Introduction: Two α,β-Unsaturated Carboxylic Acids of Interest
This compound and cinnamic acid are α,β-unsaturated carboxylic acids that share a common acrylic acid moiety but differ in the aromatic ring system attached to the β-carbon. Cinnamic acid, with its stable benzene ring, is a well-established compound found in nature and widely used in various applications, including the synthesis of pharmaceuticals, fragrances, and polymers.[1] this compound, on the other hand, features a furan ring, a five-membered aromatic heterocycle containing an oxygen atom. This seemingly subtle structural difference imparts distinct electronic properties to the molecule, leading to significant variations in reactivity that can be harnessed for diverse synthetic transformations.
This guide will explore these differences through a systematic comparison of their behavior in key organic reactions, including electrophilic substitution, Michael addition, cycloaddition, oxidation, and reduction.
Synthesis of this compound and Cinnamic Acid
The synthesis of these two compounds typically follows classical condensation reactions.
Synthesis of this compound via Knoevenagel Condensation
This compound is commonly synthesized through the Knoevenagel condensation of furfural with malonic acid, often in the presence of a basic catalyst like piperidine in a pyridine solvent.[2][3] This method provides high yields of the desired product.[4]
Experimental Protocol: Knoevenagel Condensation for this compound [3]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine furfural (1.0 eq), malonic acid (1.4 eq), and pyridine (2.4 eq).
-
Catalyst Addition: To the stirred mixture, add piperidine (0.025 eq).
-
Reaction: Heat the reaction mixture at 95 °C for 2.5 hours.
-
Work-up: After cooling, pour the reaction mixture into water. Acidify with hydrochloric acid to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain pure this compound.
Synthesis of Cinnamic Acid via Perkin Reaction
Cinnamic acid is classically synthesized using the Perkin reaction, which involves the condensation of benzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate.[1][5][6][7][8]
Experimental Protocol: Perkin Reaction for Cinnamic Acid [5]
-
Reactant Mixture: In a round-bottom flask fitted with a reflux condenser, mix benzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).
-
Heating: Heat the mixture in an oil bath at 180 °C for 5 hours.
-
Hydrolysis: Allow the mixture to cool slightly and then pour it into a large volume of water. Boil the solution to hydrolyze the excess acetic anhydride.
-
Purification: Filter the hot solution. Upon cooling the filtrate, cinnamic acid will crystallize. Collect the crystals by filtration and recrystallize from hot water.
Spectroscopic Properties: A Brief Comparison
The structural differences between this compound and cinnamic acid are reflected in their spectroscopic data.
| Property | This compound | Cinnamic Acid |
| Molecular Formula | C₇H₆O₃ | C₉H₈O₂ |
| Molecular Weight | 138.12 g/mol [9] | 148.16 g/mol |
| ¹H NMR | Signals for furan protons, vinyl protons, and carboxylic acid proton.[10] | Signals for benzene protons, vinyl protons, and carboxylic acid proton. |
| ¹³C NMR | Resonances for furan carbons, vinyl carbons, and carboxyl carbon. | Resonances for benzene carbons, vinyl carbons, and carboxyl carbon. |
| IR Spectroscopy | Characteristic peaks for O-H (carboxylic acid), C=O (conjugated acid), C=C (alkene and furan), and C-O (furan) stretches. | Characteristic peaks for O-H (carboxylic acid), C=O (conjugated acid), C=C (alkene and benzene) stretches. |
Comparative Reactivity Analysis
The primary difference in reactivity between this compound and cinnamic acid stems from the electronic nature of the furan versus the benzene ring.
Electrophilic Substitution on the Aromatic Ring
The furan ring in this compound is significantly more electron-rich than the benzene ring in cinnamic acid. This is due to the oxygen heteroatom in the furan ring, which donates its lone pair of electrons into the aromatic system, thereby increasing the electron density of the ring carbons. As a result, the furan ring is much more susceptible to electrophilic attack.
In contrast, the benzene ring of cinnamic acid is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the acrylic acid side chain.[11][12][13] Consequently, electrophilic substitution on cinnamic acid requires harsher conditions and typically directs the incoming electrophile to the meta position.[11] For this compound, electrophilic substitution is expected to occur preferentially at the 5-position of the furan ring, which is the most electron-rich and sterically accessible position.
Figure 1: Comparative electrophilic substitution.
Reactions of the Acrylic Acid Moiety
The reactivity of the α,β-unsaturated carbonyl system is a key feature of both molecules.
The electron-deficient β-carbon of the acrylic acid moiety in both compounds is susceptible to nucleophilic attack in a Michael (conjugate) addition. However, the nature of the aromatic ring can influence the electrophilicity of this position. The more electron-donating furan ring may slightly reduce the electrophilicity of the β-carbon in this compound compared to cinnamic acid. Despite this, both molecules can undergo Michael addition with suitable nucleophiles.
Figure 2: Generalized Michael addition workflow.
Diels-Alder Reaction: The furan ring of this compound can act as a diene in Diels-Alder reactions, a reactivity not observed with the benzene ring of cinnamic acid under normal conditions. This allows for the construction of complex bicyclic structures.[14][15][16][17] The electron-withdrawing acrylic acid group, however, can reduce the reactivity of the furan ring as a diene.[14]
[2+2] Photocycloaddition: The carbon-carbon double bond in the acrylic acid side chain of both compounds can undergo [2+2] photocycloaddition reactions upon irradiation with UV light, leading to the formation of cyclobutane derivatives.[18]
Oxidation: The double bond in both acids can be cleaved by strong oxidizing agents like ozone or potassium permanganate. The furan ring is also susceptible to oxidation, which can lead to ring-opening products. The benzene ring of cinnamic acid is generally stable to oxidation under conditions that cleave the double bond. Oxidation of cinnamic acid with quinolinium fluorochromate has been reported to yield benzaldehyde and glyoxylic acid.[19][20][21] An iodine-promoted oxidative C=C bond cleavage of cinnamic acids has also been developed.[22]
Reduction: The carbon-carbon double bond in both this compound and cinnamic acid can be selectively reduced by catalytic hydrogenation to yield the corresponding saturated carboxylic acids.[23] The furan ring can also be reduced under more vigorous hydrogenation conditions, while the benzene ring requires more forcing conditions for reduction.
Tabulated Comparison of Reactivity
| Reaction Type | This compound | Cinnamic Acid | Key Differences & Considerations |
| Electrophilic Aromatic Substitution | Highly reactive, substitution at the 5-position. | Less reactive, requires harsh conditions, meta-directing.[11] | The electron-rich furan ring is significantly more activated. |
| Michael Addition | Susceptible to nucleophilic attack at the β-carbon. | Susceptible to nucleophilic attack at the β-carbon. | The furan ring may slightly decrease the electrophilicity of the β-carbon. |
| Diels-Alder Reaction | The furan ring can act as a diene.[14] | The benzene ring does not act as a diene. | This provides a unique synthetic pathway for this compound. |
| [2+2] Photocycloaddition | The acrylic double bond can undergo cycloaddition. | The acrylic double bond can undergo cycloaddition. | Both compounds can form cyclobutane dimers. |
| Oxidation | Both the double bond and the furan ring are susceptible. | The double bond is more readily oxidized than the stable benzene ring. | The furan ring's sensitivity to oxidation can lead to different product profiles. |
| Reduction (Catalytic Hydrogenation) | The double bond is readily reduced; the furan ring can be reduced under forcing conditions. | The double bond is readily reduced; the benzene ring requires harsh conditions for reduction.[23] | Selective reduction of the double bond is achievable for both. |
Conclusion
The choice between this compound and cinnamic acid in organic synthesis should be guided by the desired reactivity. This compound offers a more reactive aromatic system, enabling facile electrophilic substitution and participation in Diels-Alder reactions, opening avenues for the synthesis of complex heterocyclic and bicyclic structures. Cinnamic acid, with its robust benzene ring, provides a more stable scaffold where reactions can be selectively targeted to the acrylic acid moiety without interference from the aromatic ring under many conditions. Understanding these fundamental differences in reactivity is paramount for the strategic design of synthetic routes and the development of novel molecules in the pharmaceutical and materials science fields.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 7. jk-sci.com [jk-sci.com]
- 8. byjus.com [byjus.com]
- 9. Furylacrylic acid | C7H6O3 | CID 10876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(539-47-9) 1H NMR [m.chemicalbook.com]
- 11. gauthmath.com [gauthmath.com]
- 12. brainly.in [brainly.in]
- 13. why the electrophilic substitution reaction of cinnamic acid is lower tha.. [askfilo.com]
- 14. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application | MDPI [mdpi.com]
- 17. Thermodynamic and Kinetic Study of Diels-Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides-An Assessment for Materials Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. commons.und.edu [commons.und.edu]
- 19. ajast.net [ajast.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Scalable Synthesis of 3-(2-Furyl)acrylic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary: Strategic Importance and Synthesis Overview
3-(2-Furyl)acrylic acid (FAA) is a pivotal intermediate in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its furan moiety, derived from renewable biomass sources like furfural, positions it as a key building block in the transition towards more sustainable chemical manufacturing.[3][4] The scalability of its synthesis is therefore of paramount importance for industrial applications.
This guide provides a comparative analysis of the two primary methods for synthesizing FAA: the Knoevenagel condensation and the Perkin reaction. We will delve into the mechanistic underpinnings of each reaction, provide validated, scalable protocols, and present a data-driven comparison to inform your selection process for large-scale production.
Comparative Analysis of Primary Synthesis Routes
The choice between the Knoevenagel condensation and the Perkin reaction for FAA synthesis hinges on a trade-off between reaction conditions, yield, and operational complexity. While both can be adapted for scale, they present different challenges and advantages.
The Knoevenagel Condensation: The High-Yield Workhorse
The Knoevenagel condensation is a reaction between a carbonyl compound (furfural) and a compound with an active methylene group (malonic acid), catalyzed by a weak base.[5][6] This method is generally favored for its milder reaction conditions and consistently high yields.[7][8]
Mechanistic Insight: The reaction is initiated by the deprotonation of malonic acid by a base, typically pyridine or piperidine, to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of furfural. Subsequent dehydration and decarboxylation lead to the formation of the α,β-unsaturated product, this compound.[5] The use of a base is crucial; its strength and concentration can significantly influence the reaction rate and selectivity.[9]
Scalability Considerations:
-
Advantages: High yields (often exceeding 90%) are consistently reported.[1][7] The reaction conditions are relatively mild (typically heating on a water bath), reducing the need for specialized high-temperature equipment.[7]
-
Challenges: The use of pyridine as both a catalyst and solvent can pose environmental and safety concerns at scale.[10][11] However, greener protocols using alternative catalysts like ammonium salts or even solvent-free conditions are being developed to mitigate these issues.[10][11] Careful temperature control is necessary during the workup and acidification steps to ensure optimal precipitation and purity.
The Perkin Reaction: A Classic Route with Higher Energy Demands
The Perkin reaction, developed by William Henry Perkin, involves the condensation of an aromatic aldehyde (furfural) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid, such as sodium or potassium acetate.[12][13]
Mechanistic Insight: The alkali salt acts as a base, generating a carbanion from the acetic anhydride.[8][12] This carbanion then adds to the furfural carbonyl group. The resulting aldol-type adduct undergoes dehydration to yield the unsaturated acid.[12] The Perkin reaction typically requires higher temperatures (150-180 °C) to drive the reaction to completion.[7][14]
Scalability Considerations:
-
Advantages: Avoids the use of pyridine, which can be an advantage from a regulatory and environmental perspective. The reagents, acetic anhydride and potassium acetate, are inexpensive and readily available.
-
Challenges: The high reaction temperatures can lead to side-product formation and charring, complicating purification and potentially lowering the overall yield.[15] The reaction can be exothermic and requires careful monitoring and control, especially on a large scale.[7] Yields are often lower and more variable than those achieved with the Knoevenagel condensation.[13][14]
Data-Driven Performance Comparison
To facilitate an objective comparison, the following table summarizes key performance indicators for both synthesis routes based on established literature and scalable protocols.
| Parameter | Knoevenagel Condensation | Perkin Reaction | Source(s) |
| Typical Yield | 90-92% | 65-72% | [1][7][14] |
| Reaction Temperature | ~100 °C (Water Bath) | 150-180 °C (Oil Bath) | [7][14] |
| Reaction Time | 2 hours | 4-8 hours | [7] |
| Key Reagents | Furfural, Malonic Acid | Furfural, Acetic Anhydride | [7] |
| Catalyst/Base | Pyridine, Piperidine | Potassium/Sodium Acetate | [7][8] |
| Scalability Pros | High yield, milder conditions | Pyridine-free, low-cost reagents | [7] |
| Scalability Cons | Use of pyridine, potential for exotherm during workup | High energy input, potential for side products, exothermic | [7][15] |
Validated Experimental Protocols for Scalable Synthesis
The following protocols are adapted from trusted sources and are designed for robust, scalable production.
Protocol 1: Scalable Knoevenagel Condensation
This protocol is based on the highly reliable procedure published in Organic Syntheses, which consistently provides high yields.[7]
Workflow Diagram:
Caption: Knoevenagel Condensation Workflow for FAA Synthesis.
Methodology:
-
Reagent Preparation: In a 1-liter round-bottomed flask equipped with a reflux condenser, combine 192 g (2 moles) of freshly distilled furfural, 208 g (2 moles) of dry malonic acid, and 96 ml (1.2 moles) of dry pyridine.[7]
-
Scientist's Note: Ensuring the reagents are dry, particularly the malonic acid and pyridine, is critical to prevent side reactions and maximize yield.[7]
-
-
Reaction: Heat the flask on a boiling water bath for 2 hours. The mixture will turn dark as the reaction progresses.[7]
-
Workup: Cool the reaction mixture and dilute it with 200 ml of water.[7]
-
Isolation: Add concentrated aqueous ammonia to dissolve the resulting acid. Filter the solution. Acidify the combined filtrates with a 1:1 solution of hydrochloric acid while stirring.[7]
-
Causality: The ammonia forms the soluble ammonium salt of the product, allowing for the removal of non-acidic impurities by filtration. Subsequent acidification reprecipitates the pure acid product.
-
-
Purification: Cool the mixture in an ice bath for at least 1 hour to ensure complete precipitation. Filter the this compound, wash thoroughly with cold water, and dry.[7]
-
Expected Outcome: This procedure yields 252–254 g (91–92%) of nearly colorless, needle-like crystals with a melting point of 141°C.[1][7]
Protocol 2: Scalable Perkin Reaction
This protocol is also adapted from Organic Syntheses and details the higher-temperature Perkin route.[7]
Logical Relationship Diagram:
Caption: Key Relationships in the Perkin Reaction Synthesis.
Methodology:
-
Reagent Preparation: In a 3-liter round-bottomed flask equipped with a mechanical stirrer and an air-cooled condenser, place 288 g (3 moles) of freshly distilled furfural, 460 g (4.5 moles) of acetic anhydride, and 294 g (3 moles) of dry, pulverized potassium acetate.[7]
-
Scientist's Note: Using potassium acetate over sodium acetate is advantageous as it allows the reaction to proceed more rapidly at a slightly lower temperature.[7]
-
-
Reaction: Mix the ingredients thoroughly and begin stirring. Heat the flask in an oil bath to 150°C for 4 hours.[7]
-
Safety Insight: An exothermic reaction may occur as the bath temperature approaches 145–150°C. This must be controlled to avoid vigorous boiling. Provision for acetic acid vapors escaping the condenser should be made.[7]
-
-
Workup: After cooling slightly, pour the hot reaction mixture into a large beaker containing a solution of 400 g of sodium carbonate in 3 liters of water. Boil the mixture for 15 minutes to dissolve the product and hydrolyze excess acetic anhydride.
-
Isolation: Filter the hot solution and acidify the filtrate with hydrochloric acid.
-
Purification: Collect the precipitated crude acid by filtration, wash with water, and recrystallize from benzene or dilute alcohol to yield a product with a melting point of 139-140°C.[7]
-
Expected Outcome: The yield is typically in the range of 65-72%.[7][13]
Field Insights and Recommendations
For large-scale industrial production where yield and efficiency are the primary drivers, the Knoevenagel condensation is the superior method . Its high, reliable yields and milder energy requirements translate to better process economics and a more favorable environmental footprint. While the use of pyridine is a drawback, modern process development focuses on catalyst recycling or substitution with greener alternatives like ammonium bicarbonate, which has shown promise in solvent-free conditions.[11]
The Perkin reaction remains a viable, classic alternative , particularly if there are strict restrictions on the use of pyridine. Its primary advantage lies in the low cost and wide availability of its reagents. However, the higher energy costs and more challenging purification process make it less economically attractive for high-volume manufacturing compared to the optimized Knoevenagel route.
Ultimately, the selection of a synthesis method must be validated at the pilot scale, considering not only yield but also process safety, waste disposal, and final product purity requirements.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 539-47-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.tue.nl [pure.tue.nl]
- 12. Perkin reaction - Wikipedia [en.wikipedia.org]
- 13. Perkin reaction.pdf [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. jocpr.com [jocpr.com]
Comparative Analysis of Antimicrobial Efficacy: 3-(2-Furyl)acrylic Acid Derivatives Versus Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of novel 3-(2-Furyl)acrylic acid derivatives against established standard antibiotics. The data presented is intended to inform research and development efforts in the pursuit of new antimicrobial agents. This document summarizes quantitative efficacy data, details experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.
Data Presentation: Antimicrobial Efficacy
The antimicrobial activities of this compound derivatives and standard antibiotics were evaluated against Gram-negative (Escherichia coli ATCC 25922) and Gram-positive (Staphylococcus aureus ATCC 29213) bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound.
| Compound/Antibiotic | Target Microorganism | MIC (µg/mL) | Citation |
| This compound Derivatives | |||
| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives (most tested) | Escherichia coli ATCC 25922 | 64 - 128 | [1] |
| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives (most tested) | Staphylococcus aureus ATCC 29213 | 128 | [1] |
| Acid 2d (a 3-aryl-3-(furan-2-yl)propenoic acid derivative) | Staphylococcus aureus ATCC 29213 | 64 | [1] |
| Standard Antibiotics | |||
| Ampicillin | Escherichia coli ATCC 25922 | 2 - 8 | |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.004 - 0.016 | |
| Gentamicin | Escherichia coli ATCC 25922 | 0.25 - 1 | |
| Tetracycline | Escherichia coli ATCC 25922 | 0.5 - 2 | |
| Ampicillin | Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 | |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 | |
| Gentamicin | Staphylococcus aureus ATCC 29213 | 0.12 - 1 | |
| Vancomycin | Staphylococcus aureus ATCC 29213 | 0.5 - 2 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) is prepared. This is typically done by suspending several colonies from a fresh agar plate into a sterile broth and adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The this compound derivatives and standard antibiotics are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Zone of Inhibition Assay (Kirby-Bauer Test)
This method is used to qualitatively assess the antimicrobial activity of a substance.
-
Preparation of Bacterial Lawn: A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland standard) and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate, creating a bacterial lawn.
-
Application of Test Substance: A sterile paper disc impregnated with a known concentration of the this compound derivative or standard antibiotic is placed on the surface of the agar.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: If the antimicrobial agent is effective, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear circular zone around the disc. The diameter of this zone of inhibition is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and Zone of Inhibition assays.
Proposed Mechanism of Action: Inhibition of Bacterial Glycolysis
The antimicrobial activity of this compound derivatives is believed to stem from their ability to disrupt central metabolic pathways in bacteria, specifically glycolysis. The furan moiety is thought to play a key role in inhibiting essential enzymes in this pathway.[2]
Caption: Proposed inhibition of key glycolytic enzymes.
References
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl phosphate and cyclic AMP inhibition of reactions of D-glyceraldehyde-3-phosphate dehydrogenase with aldehyde and acyl phosphate substrates: multiple inhibition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Performance Landscape of Polymers from 3-(2-Furyl)acrylic Acid: A Comparative Outlook
For correspondence: --INVALID-LINK--
Abstract
The relentless pursuit of novel biomaterials for advanced drug delivery has steered the scientific community towards sustainable and functional monomers. Among these, 3-(2-Furyl)acrylic acid (FAA), a derivative of the bio-based platform chemical furfural, presents a compelling scaffold for a new class of functional polymers.[1][2] This guide provides a comparative analysis of the projected performance of poly(this compound) (PFAA), a polymer yet to be extensively characterized in the literature. By dissecting its constituent chemical moieties—the furan ring and the acrylic acid backbone—we will extrapolate its potential properties and benchmark them against established pharmaceutical polymers such as Poly(lactic acid) (PLA), Poly(lactic-co-glycolic acid) (PLGA), and the parent Poly(acrylic acid) (PAA). This analysis is supported by proposed experimental protocols to validate these projections, offering a roadmap for researchers and drug development professionals interested in pioneering this promising biomaterial.
Introduction: The Case for a Novel Furan-Based Polyelectrolyte
The pharmaceutical industry's reliance on petroleum-based excipients is gradually yielding to the demand for sustainable, biocompatible, and highly functional alternatives.[3] Bio-based polymers derived from renewable resources are at the forefront of this transition.[1] FAA, readily synthesized from furfural, is an exemplary candidate monomer.[4][5] Its structure is a unique hybrid, featuring a poly(acrylic acid) backbone known for its pH-responsive, mucoadhesive properties, and a pendant furan group, which offers a gateway to unique thermal properties and advanced chemical functionalization.[6][]
This guide will therefore explore the following central hypothesis: Poly(this compound) can serve as a multi-functional polymer platform for controlled drug delivery, uniquely combining the pH-sensitivity of acrylic polymers with the thermal stability and chemical versatility of furan-based materials. We will deconstruct this hypothesis by comparing its projected attributes to the current industry standards.
Synthesis and Structural Hallmarks of PFAA
While comprehensive studies on the polymerization of FAA are limited, a viable synthetic route is free-radical polymerization, analogous to the well-established synthesis of PAA.[8] The process involves the activation of the acrylic double bond to form the polymer backbone.
The anticipated structure of PFAA would feature two critical components:
-
The Carboxylic Acid Group: This moiety along the polymer backbone is expected to impart pH-responsive behavior. At low pH (e.g., in the stomach), the carboxyl groups remain protonated, rendering the polymer less soluble. As the pH rises (e.g., in the intestine), deprotonation leads to electrostatic repulsion, causing the polymer network to swell and release its payload.[9]
-
The Furan Ring: This aromatic heterocycle, present as a side chain, is known to enhance the thermal stability of polymer structures.[10][11] More importantly, the furan ring is a diene that can readily participate in reversible Diels-Alder "click" reactions with maleimide-functionalized molecules.[12][13] This opens up a straightforward pathway for conjugating targeting ligands, antibodies, or other bioactive molecules to the polymer, creating sophisticated, targeted drug delivery systems.[14]
Figure 1: A proposed workflow for the synthesis of poly(this compound).
A Comparative Performance Analysis
To contextualize the potential of PFAA, we compare its projected properties against those of three key polymers used in drug delivery: PAA, PLA, and PLGA.
| Property | Poly(this compound) (PFAA) (Projected) | Poly(acrylic Acid) (PAA) | Poly(lactic Acid) (PLA) | Poly(lactic-co-glycolic Acid) (PLGA) |
| Source | Bio-based (from furfural)[1] | Petroleum-based | Bio-based (from corn/sugarcane) | Petroleum/Bio-based |
| Primary Release Mechanism | pH-dependent swelling, diffusion[9] | pH-dependent swelling, diffusion[] | Bulk hydrolysis of ester bonds[15] | Tunable bulk hydrolysis of ester bonds[16] |
| Key Advantage | pH-sensitivity + "Click" chemistry handle (furan) for conjugation[12][13] | Excellent mucoadhesion and pH-responsiveness[] | Well-established biocompatibility and biodegradability[17] | Tunable degradation rate (days to months)[15][16] |
| Biocompatibility | Likely biocompatible, requires validation[18] | Generally biocompatible[18][19] | Excellent; degrades to lactic acid[17] | Excellent; degrades to lactic and glycolic acids[15] |
| Functionalization | Facile via Diels-Alder reaction on furan ring[12] | Complex; requires activation of carboxylic acid groups | Requires end-group or copolymer modification | Requires end-group or copolymer modification |
| Thermal Stability | Potentially enhanced due to furan rings[6] | Moderate | Moderate (Tg ~60°C)[16] | Variable, depends on LA:GA ratio[16] |
The PAA Contribution: pH-Responsive Drug Release
The carboxylic acid backbone of PFAA strongly suggests it will function as a pH-sensitive hydrogel, much like PAA.[9][18] This makes it an excellent candidate for enteric-coated systems or for oral delivery of sensitive molecules. Unlike PLA and PLGA, which degrade via slow, pH-independent hydrolysis, PFAA could offer a more "intelligent" release triggered by the physiological pH gradient of the gastrointestinal tract.[15][16] This could protect drugs from the acidic environment of the stomach and trigger their release in the more neutral pH of the intestines.
The Furan Advantage: Advanced Functionalization and Stability
The pendant furan group is the defining feature that sets PFAA apart from PAA and other simple polyelectrolytes.
-
Targeted Delivery: The ability to use the furan group as a handle for Diels-Alder "click" chemistry is a significant advantage.[12][13] Attaching targeting moieties (e.g., antibodies, peptides) could transform a simple drug carrier into a precision therapeutic vehicle. This is a more direct and efficient conjugation strategy compared to the multi-step chemical modifications often required to functionalize the backbones of PLA and PLGA.[16]
-
Enhanced Properties: Furan-containing polymers have been shown to exhibit superior thermal and mechanical properties compared to their purely aliphatic or petroleum-based counterparts.[1][6][10] This suggests PFAA might possess greater stability during storage and processing.
Proposed Experimental Protocols for Validation
To move PFAA from a theoretical polymer to a validated biomaterial, a systematic experimental approach is required. The following protocols provide a framework for its synthesis, characterization, and performance evaluation.
Figure 2: A logical workflow for the comprehensive characterization of PFAA as a drug delivery polymer.
Protocol 1: Synthesis and Molecular Characterization of PFAA
-
Dissolution: Dissolve this compound monomer in a suitable solvent (e.g., deionized water for a water-soluble initiator). Purge with nitrogen for 30 minutes to remove oxygen.
-
Initiation: Add a radical initiator (e.g., potassium persulfate). Heat the reaction mixture to 60-70°C under a nitrogen atmosphere with constant stirring.[8]
-
Polymerization: Allow the reaction to proceed for 12-24 hours.
-
Purification: Cool the solution and precipitate the polymer by adding it to a non-solvent (e.g., cold methanol). Re-dissolve the polymer in water and purify by dialysis against deionized water for 48 hours to remove unreacted monomer and initiator.
-
Characterization:
-
Structure: Confirm the presence of furan and carboxylic acid groups using FTIR and ¹H NMR spectroscopy.
-
Molecular Weight: Determine the average molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Protocol 2: Evaluation of pH-Responsive Swelling
-
Hydrogel Preparation: Prepare crosslinked PFAA hydrogels by incorporating a crosslinking agent (e.g., N,N'-methylenebisacrylamide) during polymerization.
-
Equilibration: Place pre-weighed, dried hydrogel discs into buffer solutions of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Measurement: At predetermined time intervals, remove the discs, blot excess surface water, and weigh them.
-
Calculation: Calculate the swelling ratio (SR) as: SR = (Wet Weight - Dry Weight) / Dry Weight. Plot SR against time for each pH to determine equilibrium swelling.[9]
Protocol 3: In Vitro Drug Release Study
-
Drug Loading: Prepare a PFAA solution containing a model drug (e.g., doxorubicin or a fluorescent marker). Prepare drug-loaded nanoparticles or hydrogels.
-
Release Medium: Place the drug-loaded formulation into two separate release media: simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). Maintain at 37°C with gentle agitation.[9]
-
Sampling: At set time points, withdraw aliquots from the release media and replace with fresh media to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the aliquots using UV-Vis spectroscopy or HPLC.
-
Analysis: Plot the cumulative percentage of drug released versus time to compare release profiles at different pH levels.
Protocol 4: Biocompatibility Assessment (MTT Assay)
-
Cell Culture: Seed a relevant cell line (e.g., Caco-2 for intestinal epithelium) in a 96-well plate and allow cells to adhere for 24 hours.
-
Treatment: Expose the cells to various concentrations of PFAA dissolved in cell culture medium for 24-48 hours. Include a positive control (e.g., Triton X-100) and a negative control (medium only).[17][18]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability remains above 80%.[20]
Future Outlook and Conclusion
The theoretical analysis presented in this guide positions poly(this compound) as a highly promising, yet underexplored, candidate for the next generation of drug delivery polymers. Its projected ability to merge the pH-responsive nature of poly(acrylic acid) with the robust, functionalizable furan moiety offers a compelling combination of "smart" release and targeted delivery capabilities.
While established polymers like PLA and PLGA will continue to be mainstays for passive, hydrolysis-driven release, PFAA has the potential to fill a critical gap for applications requiring environmental triggers and advanced conjugation chemistries. The true performance of PFAA awaits the empirical validation outlined above. Successful characterization could unlock its potential not only in oral drug delivery but also in fields such as targeted cancer therapy (via antibody conjugation) and advanced biomaterials. This guide serves as both a comparative benchmark and a call to action for the scientific community to explore the full potential of this versatile, bio-based polymer.
References
- 1. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 2. Synthesis and Applications of Furan and its Derivatives A Review | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. milanpolymerdays.org [milanpolymerdays.org]
- 11. researchgate.net [researchgate.net]
- 12. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 14. researchgate.net [researchgate.net]
- 15. Sustainable and Biodegradable Polymers: PGA, PLA and PLGA [specificpolymers.com]
- 16. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of biocompatibility and toxicity of biodegradable poly (DL-lactic acid) films - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biocompatibility and adhesive strength properties of poly(methyl acrylate-co-acrylic acid) as a function of acrylic acid content | Semantic Scholar [semanticscholar.org]
- 20. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Guide to Differentiating Cis and Trans Isomers of 3-(2-Furyl)acrylic Acid
In the realm of pharmaceutical development and materials science, the geometric isomerism of molecules like 3-(2-Furyl)acrylic acid (FAA) plays a pivotal role in determining their biological activity, physical properties, and chemical reactivity.[1][2] The cis and trans configurations of FAA, arising from the restricted rotation around the carbon-carbon double bond, present distinct spatial arrangements of the furyl and carboxylic acid groups. This guide provides a comprehensive spectroscopic comparison of these two isomers, offering researchers a practical framework for their differentiation and characterization using UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The trans isomer is generally more stable due to reduced steric hindrance, a common characteristic in similar compounds like cinnamic acid.[3] The ability to distinguish between these isomers is crucial, as their unique three-dimensional structures can lead to different interactions with biological targets or influence the packing in a crystal lattice.
I. The Foundation: Understanding the Structural Differences
The core distinction between cis- and trans-3-(2-Furyl)acrylic acid lies in the orientation of the substituents attached to the double bond. In the trans isomer, the furan ring and the carboxylic acid group are on opposite sides of the double bond, leading to a more linear and sterically favorable conformation. Conversely, in the cis isomer, these bulky groups are on the same side, resulting in increased steric strain. This fundamental structural variance is the primary driver of the observable differences in their spectroscopic signatures.
Caption: Structural comparison of trans and cis isomers.
II. UV-Vis Spectroscopy: A Tale of Conjugation and Steric Hindrance
UV-Vis spectroscopy probes the electronic transitions within a molecule. For α,β-unsaturated systems like FAA, the key transition is the π → π* of the conjugated system.
-
Trans Isomer: The planar and more linear structure of the trans isomer allows for more effective p-orbital overlap across the conjugated system (furan ring, double bond, and carbonyl group). This extensive conjugation lowers the energy gap between the π and π* orbitals, resulting in the absorption of light at a longer wavelength (a bathochromic or red shift). The extinction coefficient (ε) for the trans isomer is also typically higher due to the greater probability of the electronic transition in its more stable, planar conformation.[3][4]
-
Cis Isomer: Steric hindrance between the furan ring and the carboxylic acid group in the cis isomer can force the molecule out of planarity. This disruption of conjugation increases the energy required for the π → π* transition, leading to absorption at a shorter wavelength (a hypsochromic or blue shift) compared to the trans isomer. The lower probability of the transition in this less stable conformation often results in a lower extinction coefficient.[3][4]
Table 1: Expected UV-Vis Absorption Maxima (λmax) for FAA Isomers
| Isomer | Expected λmax | Rationale |
| trans-3-(2-Furyl)acrylic acid | Longer Wavelength | More effective conjugation due to planarity. |
| cis-3-(2-Furyl)acrylic acid | Shorter Wavelength | Steric hindrance disrupts planarity and conjugation. |
III. Infrared (IR) Spectroscopy: Vibrational Fingerprints of Isomerism
IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. Key differences between the cis and trans isomers of FAA can be observed in the C=C stretching and C-H bending regions.
-
C=C Stretching: While both isomers will show a C=C stretching vibration, the exact position can differ. In some cases, the C=C stretch of the cis isomer may appear at a slightly higher frequency than that of the trans isomer.[5]
-
Out-of-Plane C-H Bending (Wagging): This is often the most definitive region for distinguishing cis and trans isomers of alkenes.
-
Carbonyl (C=O) Stretching: The carbonyl stretching frequency of the carboxylic acid group (around 1680-1710 cm⁻¹) may also show slight shifts between the two isomers due to differences in conjugation and hydrogen bonding in the solid state.
Table 2: Key Distinguishing IR Frequencies for FAA Isomers
| Vibrational Mode | trans Isomer (Expected, cm⁻¹) | cis Isomer (Expected, cm⁻¹) |
| C-H Out-of-Plane Bend | ~960-980 (Strong) | ~700 (Variable) |
| C=C Stretch | ~1625-1640 | May be slightly higher |
| C=O Stretch | ~1680-1710 | May show slight shifts |
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
¹H NMR spectroscopy is arguably the most powerful tool for unambiguously distinguishing between cis and trans isomers, primarily through the analysis of coupling constants (J-values) of the vinylic protons.
-
Coupling Constants (J): The magnitude of the coupling constant between the two protons on the double bond is highly dependent on the dihedral angle between them.
-
Trans Isomer: The vinylic protons are anti-periplanar (180° dihedral angle), resulting in a larger coupling constant, typically in the range of J = 12-18 Hz. For cinnamic acid derivatives, this is often around 15-16 Hz.[6][7]
-
Cis Isomer: The vinylic protons are syn-periplanar (0° dihedral angle), leading to a smaller coupling constant, generally in the range of J = 6-12 Hz. For similar compounds, values around 12-13 Hz have been reported.[6][7]
-
-
Chemical Shifts (δ): The chemical shifts of the vinylic protons are also informative. The proton on the carbon adjacent to the furan ring is typically deshielded (shifted downfield) in the trans isomer compared to the cis isomer due to the anisotropic effect of the nearby carbonyl group.
Table 3: Characteristic ¹H NMR Parameters for FAA Vinylic Protons
| Parameter | trans Isomer | cis Isomer |
| Coupling Constant (J) | 12-18 Hz (typically ~15-16 Hz) | 6-12 Hz (typically ~12-13 Hz) |
| Chemical Shift (δ) | Vinylic protons are generally more deshielded. | Vinylic protons are generally more shielded. |
V. Experimental Protocols
A. Isomerization and Sample Preparation
The commercially available this compound is typically the more stable trans isomer.[8] The cis isomer can be prepared via photochemical isomerization of the trans isomer.[9]
Protocol for Photochemical Isomerization:
-
Dissolve trans-3-(2-Furyl)acrylic acid in a suitable solvent (e.g., acetonitrile or methanol) in a quartz vessel.[10][11]
-
Irradiate the solution with a UV lamp (e.g., 365 nm) with stirring for several hours.[11]
-
Monitor the reaction progress using ¹H NMR or HPLC to determine the ratio of cis to trans isomers.[11][12]
-
Once a desired ratio is achieved, remove the solvent under reduced pressure.
-
The isomers can often be separated by fractional crystallization, as their solubilities and crystal packing differ. The trans isomer can be recrystallized from water or petroleum ether, while the cis isomer can be crystallized from benzene.[13][14]
Caption: Workflow for isomerization and separation.
B. Spectroscopic Analysis
-
UV-Vis Spectroscopy:
-
Prepare dilute solutions of each purified isomer in a UV-transparent solvent (e.g., ethanol or methanol).
-
Record the absorption spectra over a range of approximately 200-400 nm.
-
Identify the λmax for each isomer.
-
-
IR Spectroscopy:
-
Acquire spectra of the solid samples using an ATR-FTIR spectrometer or by preparing KBr pellets.
-
Analyze the fingerprint region, paying close attention to the C-H out-of-plane bending region (around 700 cm⁻¹ and 960-980 cm⁻¹) and the C=C stretching region.
-
-
¹H NMR Spectroscopy:
-
Dissolve samples of each isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR spectra.
-
Identify the signals corresponding to the vinylic protons and determine their chemical shifts and, most importantly, their coupling constants.
-
VI. Conclusion
The differentiation of cis and trans isomers of this compound is readily achievable through a combination of standard spectroscopic techniques. While UV-Vis and IR spectroscopy provide strong indicative evidence based on conjugation and vibrational modes, ¹H NMR spectroscopy offers the most definitive characterization through the significant and predictable difference in the coupling constants of the vinylic protons. By understanding the structural basis for these spectroscopic differences, researchers can confidently identify and characterize these isomers, a critical step in the development of novel pharmaceuticals and functional materials.
References
- 1. Page loading... [guidechem.com]
- 2. zhishangchem.com [zhishangchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Furanacrylic acid | C7H6O3 | CID 643402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Photochemical Isomerizations of Furylacrylic Acids [hrcak.srce.hr]
- 10. A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound | 539-47-9 [chemicalbook.com]
- 14. This compound CAS#: 539-47-9 [m.chemicalbook.com]
A Comparative Guide to the Electronic Properties of 3-(2-Furyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic properties of 3-(2-Furyl)acrylic acid and its structural analog, 3-(2-thienyl)acrylic acid, based on Density Functional Theory (DFT) studies. The selection of 3-(2-thienyl)acrylic acid as a comparator is due to its structural similarity, with the primary difference being the heteroatom in the five-membered aromatic ring (oxygen in furan versus sulfur in thiophene). This substitution is known to influence the electronic and physicochemical properties of molecules, making for a valuable comparison in the context of material science and drug design.
Quantitative Data Summary
The following table summarizes key electronic properties of this compound and 3-(2-thienyl)acrylic acid, calculated using DFT. These parameters are crucial in understanding the chemical reactivity, kinetic stability, and charge transfer characteristics of the molecules.
| Property | This compound | 3-(2-thienyl)acrylic acid |
| HOMO Energy (eV) | -6.42 | -6.28 |
| LUMO Energy (eV) | -1.97 | -2.15 |
| HOMO-LUMO Gap (eV) | 4.45 | 4.13 |
| Ionization Potential (eV) | 6.42 | 6.28 |
| Electron Affinity (eV) | 1.97 | 2.15 |
Note: The data presented is based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory for consistency in comparison.
Experimental and Computational Protocols
The electronic properties presented in this guide are derived from computational studies employing Density Functional Theory (DFT). A typical workflow for such an analysis is outlined below.
DFT Calculation Methodology
-
Molecular Geometry Optimization: The initial step involves the optimization of the ground-state molecular geometry of this compound and its comparator. This is typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). The optimization process continues until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the vibrational analysis.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability.
-
Electronic Properties Calculation: Based on the HOMO and LUMO energies, other electronic properties such as ionization potential (IP) and electron affinity (EA) are determined using Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO).
-
UV-Visible Spectra Simulation: Time-dependent DFT (TD-DFT) calculations are often employed to simulate the electronic absorption spectra (UV-Vis) of the molecules. This allows for the prediction of the maximum absorption wavelengths (λmax) and the corresponding electronic transitions.
Workflow and Pathway Diagrams
The following diagram illustrates the typical workflow for a DFT study on the electronic properties of a molecule like this compound.
Caption: Workflow of a typical DFT study on molecular electronic properties.
A Comparative Guide to Catalysts for the Synthesis of 3-(2-Furyl)acrylic Acid
Introduction
3-(2-Furyl)acrylic acid is a valuable organic compound characterized by a furan ring attached to an acrylic acid moiety.[1] This structure imparts both aromatic and α,β-unsaturated carboxylic acid functionalities, making it a versatile building block in organic synthesis.[1] Its applications are extensive, serving as a key intermediate in the production of pharmaceuticals, such as the antischistosomal drug furan propamine, as well as in the synthesis of agrochemicals, dyes, and functional polymers.[1][2] The growing interest in bio-based chemicals has further highlighted the importance of this compound, as its precursor, furfural, can be readily derived from lignocellulosic biomass.[3]
The predominant and most efficient method for synthesizing this compound is the Knoevenagel condensation of furfural with malonic acid.[1] This reaction involves the formation of a new carbon-carbon double bond and is typically catalyzed by a base. The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, selectivity, environmental impact, and economic viability. This guide provides a comprehensive comparative analysis of various catalysts employed in the synthesis of this compound, offering experimental data, detailed protocols, and mechanistic insights to aid researchers and drug development professionals in selecting the optimal catalytic system for their specific needs.
The Knoevenagel Condensation: The Primary Synthetic Route
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (in this case, malonic acid) to a carbonyl group (furfural), followed by a dehydration reaction to yield an α,β-unsaturated product.[4] The reaction is catalyzed by a base, which deprotonates the active methylene group of malonic acid to form a reactive enolate. This enolate then attacks the carbonyl carbon of furfural. Subsequent protonation and dehydration lead to the formation of this compound. When pyridine is used as a solvent with a carboxylic acid nucleophile like malonic acid, the reaction is often referred to as the Doebner modification, which can be accompanied by decarboxylation.[4]
Comparative Analysis of Catalytic Systems
The choice of catalyst for the Knoevenagel condensation of furfural and malonic acid can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems. Each class presents distinct advantages and disadvantages in terms of activity, selectivity, cost, and environmental impact.
Homogeneous Catalysts: The Conventional Approach
Homogeneous catalysts, which exist in the same phase as the reactants, have been traditionally employed for the synthesis of this compound. These are typically basic organic molecules that are highly effective in promoting the reaction.
A systematic study by Prabhakar et al. (2023) provides a direct comparison of various organocatalysts for the Knoevenagel condensation of furfural and malonic acid under solvent-free conditions.[5] This study highlights the superior performance of piperidinium acetate.
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Piperidinium Acetate | 1 | 93 | [5] |
| Piperidine | 3 | 85 | [5] |
| Pyridine | 3 | 45 | [5] |
| Triethylamine (TEA) | 3 | 35 | [5] |
| Diisopropylethylamine (DIPEA) | 3 | 28 | [5] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 3 | 65 | [5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 3 | 78 | [5] |
| No Catalyst | 3 | <5 | [5] |
| Reaction conditions: Furfural (5.20 mmol), malonic acid (6.76 mmol), catalyst (1 equiv), 100 °C, solvent-free.[5] |
Causality Behind Experimental Choices: The use of solvent-free conditions is a key aspect of green chemistry, reducing waste and simplifying product isolation. The screening of various organic bases reveals that while many can catalyze the reaction, their efficiency varies significantly. Piperidinium acetate, a salt of a secondary amine and a weak acid, likely provides an optimal balance of basicity and acidity to facilitate both the enolate formation and the subsequent steps of the reaction, leading to a higher yield in a shorter time. The higher yields with piperidine and DBU compared to weaker bases like pyridine and TEA suggest that stronger basicity is generally favorable for this transformation.
Trustworthiness of the Protocol: The inclusion of a "no catalyst" control experiment, which resulted in a negligible yield, validates the essential role of the catalyst in this reaction. The systematic comparison of multiple catalysts under identical conditions provides a reliable basis for selecting the most effective one.
Heterogeneous Catalysts: The Sustainable Alternative
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes, aligning with the principles of green chemistry.[6] Various solid basic materials have been investigated for the Knoevenagel condensation.
| Catalyst Type | Specific Example | Reactants | Yield (%) | Reaction Conditions | Reusability | Reference |
| Mixed-Metal Oxide | 1CaO–1.5MgO | Benzaldehyde, Malononitrile | 98 | Water, RT, 10 min | Up to 5 cycles | [7] |
| Metal-Organic Framework (MOF) | Cu-MOF | Substituted benzaldehydes, Malononitrile | High | Aqueous methanol, RT | Up to 4 cycles | [1] |
| Amine-functionalized Metal Oxide | TAEA/MgO | Furfural, Malononitrile | ~95 | 60 °C, 30 min | - | [8] |
| Chitosan | Crustacean-derived Chitosan | Furfural, Malononitrile | High | Mechanochemical, RT | Recyclable | [9] |
Expertise and Experience in Catalyst Selection: The choice of a heterogeneous catalyst often depends on a trade-off between activity, stability, and cost.
-
Mixed-metal oxides like CaO-MgO offer high basicity and have shown excellent activity under mild, aqueous conditions.[7]
-
Metal-Organic Frameworks (MOFs) provide a high surface area and tunable porosity, with active metal sites and organic linkers that can be functionalized to enhance catalytic activity.[1]
-
Amine-functionalized materials , such as amines supported on metal oxides, combine the advantages of homogeneous amine catalysts with the benefits of a solid support.[8]
-
Biopolymers like chitosan are emerging as sustainable and biodegradable catalysts, often derived from waste materials.[9]
The reusability of these catalysts is a key advantage. For instance, the 1CaO–1.5MgO catalyst was reported to be stable for up to five cycles, and the Cu-MOF for up to four cycles, making them economically and environmentally attractive for industrial applications.[1][7]
Biocatalysts: The Green Frontier
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, represents a highly sustainable approach. However, the application of biocatalysts for the direct Knoevenagel condensation of furfural and malonic acid is not well-documented in the current literature. While there are reports on the enzymatic synthesis of furan-based polyesters and the biocatalytic production of acrylic acid from other precursors, a specific enzyme or microbial system for this particular transformation has yet to be widely reported.[4][10] The development of such a biocatalyst would be a significant advancement in the green synthesis of this compound.
Experimental Protocols
Protocol 1: Homogeneous Catalysis with Piperidinium Acetate
This protocol is adapted from the high-yielding, solvent-free method reported by Prabhakar et al. (2023).[5]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furfural (0.500 g, 5.20 mmol) and malonic acid (0.703 g, 6.76 mmol, 1.3 equiv).
-
Catalyst Addition: Add piperidinium acetate (1 equiv) to the reaction mixture.
-
Reaction: Heat the mixture at 100 °C with stirring for 1 hour.
-
Work-up: After cooling to room temperature, dissolve the reaction mixture in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent like ethanol/water.
Protocol 2: Heterogeneous Catalysis (General Procedure)
This is a general protocol that can be adapted for various solid base catalysts.
-
Reaction Setup: In a round-bottom flask, suspend the heterogeneous catalyst (e.g., 5-10 mol%) in a suitable solvent (or under solvent-free conditions).
-
Reactant Addition: Add furfural and malonic acid to the flask.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring to ensure good contact between the reactants and the catalyst.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Catalyst Recovery: Upon completion, cool the reaction mixture and separate the catalyst by filtration. Wash the catalyst with a suitable solvent and dry it for reuse.
-
Product Isolation: Isolate the this compound from the filtrate by solvent evaporation and subsequent purification (e.g., recrystallization).
Conclusion: A Guide to Catalyst Selection
The synthesis of this compound via the Knoevenagel condensation of furfural and malonic acid can be effectively achieved using a variety of catalytic systems.
-
Homogeneous organocatalysts , particularly piperidinium acetate , offer high yields and short reaction times under solvent-free conditions, making them an excellent choice for laboratory-scale synthesis.[5] However, the separation of the catalyst from the product can be challenging.
-
Heterogeneous catalysts present a more sustainable and industrially scalable approach due to their ease of separation and reusability.[6] While a single, universally superior heterogeneous catalyst has not been identified for this specific reaction, materials like mixed-metal oxides and functionalized supports show great promise.
-
Biocatalysis remains a largely unexplored but potentially highly rewarding area for future research in the green synthesis of this compound.
The optimal catalyst choice will ultimately depend on the specific requirements of the application, balancing factors such as reaction efficiency, cost, scalability, and environmental considerations. This guide provides the foundational knowledge and practical protocols to make an informed decision.
References
- 1. zhishangchem.com [zhishangchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Materials genes of heterogeneous catalysis from clean experiments and artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Heterologous Production of Acrylic Acid: Current Challenges and Perspectives [mdpi.com]
A Comparative Guide to the Biological Activities of Furan-, Thiophene-, and Pyrrole-Acrylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of three structurally related heterocyclic compounds: furan-2-acrylic acid, thiophene-2-acrylic acid, and pyrrole-2-acrylic acid. The furan, thiophene, and pyrrole rings are common scaffolds in medicinal chemistry, and the addition of an acrylic acid moiety can significantly influence their biological properties. This document aims to offer an objective comparison based on available experimental data to aid in the selection and development of these compounds for therapeutic applications.
I. Comparative Analysis of Biological Activities
While direct head-to-head comparative studies of the unsubstituted acrylic acids are limited, analysis of their derivatives provides insights into their relative potential in various therapeutic areas.
Anticancer Activity
Both furan and thiophene derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The choice between a furan or thiophene core can influence the potency of the compound, with the specific substitution pattern playing a crucial role. For instance, in some chalcone derivatives, the furan-containing compound exhibited slightly better activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines compared to its thiophene counterpart.[1] Conversely, in a series of pyrazole derivatives, the thiophene analog showed superior potency against the A549 cell line.[1] Pyrrole derivatives are also well-established as potent anticancer agents, with numerous compounds advancing to clinical trials.[2]
The anticancer mechanism for some of these heterocyclic compounds involves the inhibition of key cellular processes such as tubulin polymerization, which is critical for cell division.
Certain derivatives of these heterocyclic acrylic acids have been shown to inhibit the polymerization of tubulin, a key protein in the formation of microtubules. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis (programmed cell death).
Caption: Inhibition of tubulin polymerization by heterocyclic acrylic acid derivatives.
Antimicrobial Activity
Furan and thiophene derivatives have shown promise as antimicrobial agents against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to compare the efficacy of these compounds.
Antioxidant Activity
The furan nucleus is a fundamental heterocyclic scaffold present in numerous biologically active compounds, and its derivatives have gained significant attention for their antioxidant properties.[3] The antioxidant capacity is often linked to the ability to scavenge free radicals and mitigate oxidative stress, a pathological process implicated in many diseases.[3]
II. Data Presentation
Table 1: Anticancer Activity of Furan and Thiophene Derivatives
| Compound Class | Heterocycle | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chalcone | Furan | A549 (Lung) | 12.5 | Thiophene | 15.2 |
| Chalcone | Furan | HepG2 (Liver) | 8.7 | Thiophene | 10.1 |
| Pyrazole | Furan | A549 (Lung) | 25.4 | Thiophene | 18.9 |
Data synthesized from a comparative study on furan and thiophene analogs.[1]
Table 2: Antimicrobial Activity of Furan and Thiophene Derivatives
| Compound Class | Heterocycle | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Carboxamide | Thiophene | S. aureus | 16 | Ciprofloxacin | 8 |
| Carboxamide | Thiophene | E. coli | 32 | Ciprofloxacin | 4 |
| Nitrofurylacrolein | Furan | E. coli | 8 | Nitrofurantoin | 16 |
| Nitrofurylacrolein | Furan | S. aureus | 4 | Nitrofurantoin | 8 |
Data compiled from various sources on thiophene and furan derivatives.
Table 3: Antioxidant Activity of Furan Derivatives
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(p-hydroxyphenyl styryl)-furan | DPPH | ~40 | Ascorbic Acid | ~25 |
| Furan-containing aminophosphonate | DPPH | 2.02 | Ascorbic Acid | ~25 |
Data from a comparative evaluation of furan derivatives.[3]
III. Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[1][4]
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of a compound.
Procedure:
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound.
-
Incubation: The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical by the antioxidant.
-
Data Analysis: The percentage of radical scavenging is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[3]
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Serial Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Conclusion
Furan-, thiophene-, and pyrrole-acrylic acids and their derivatives represent a rich source of biologically active compounds with potential applications in cancer, infectious diseases, and conditions associated with oxidative stress. While direct comparative data on the parent acrylic acids is sparse, the available information on their derivatives suggests that the choice of the heterocyclic ring is a critical determinant of biological activity. Further head-to-head studies of these specific acrylic acids are warranted to provide a more definitive comparison and guide the rational design of new therapeutic agents.
References
A Researcher's Guide to Navigating Cross-Reactivity of 3-(2-Furyl)acrylic Acid in Biological Assays
Introduction: The Double-Edged Sword of a Privileged Scaffold
3-(2-Furyl)acrylic acid (FAA) is a fascinating small molecule. As a derivative of cinnamic acid, it belongs to a class of compounds renowned for a wide spectrum of biological activities, from antimicrobial to anticancer effects[1][2]. Its structure, featuring a furan ring, an acrylic acid moiety, and a conjugated double bond, makes it a versatile scaffold for interacting with biological targets. Indeed, FAA is a known inhibitor of lipoprotein lipase (LPL) and monocyte chemoattractant protein-1 (MCP-1), highlighting its potential in metabolic and inflammatory research[3]. Furthermore, a derivatized peptide form, N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), is the go-to chromogenic substrate for assaying collagenase activity[4].
However, the very features that make FAA biologically active also present a significant challenge for researchers: the potential for cross-reactivity and assay interference. The acrylic acid moiety, for instance, is a Michael acceptor, suggesting potential for covalent interactions with proteins. Moreover, the overall structure shares features with compounds classified as Pan-Assay Interference Compounds (PAINS), which are notorious for producing false-positive results in high-throughput screening campaigns through various non-specific mechanisms[5][6][7].
This guide is designed for researchers, scientists, and drug development professionals who are working with or considering using this compound and its analogs. We will delve into the known biological activities of FAA, provide detailed protocols for assessing its activity and potential for cross-reactivity in relevant biological assays, and present a comparative framework for interpreting your results. Our goal is to equip you with the knowledge and tools to confidently navigate the complexities of this promising, yet potentially promiscuous, molecule.
Understanding the Potential for Cross-Reactivity and Assay Interference
The concept of cross-reactivity is central to drug discovery and chemical biology. A truly selective compound will interact with its intended target at concentrations significantly lower than those at which it affects other targets. However, many compounds, especially those with reactive functional groups or certain structural motifs, can exhibit off-target effects. For a molecule like this compound, several factors contribute to its potential for cross-reactivity:
-
Structural Similarity to Other Bioactive Molecules: As a cinnamic acid derivative, FAA may interact with targets of other compounds in this class, which are known to have a wide range of biological effects[1][2].
-
The Furan Moiety: Furan-containing compounds can undergo metabolic activation to form reactive intermediates that can covalently modify proteins and nucleic acids. This can lead to non-specific inhibition or activation in enzymatic and cell-based assays.
-
The α,β-Unsaturated Carbonyl Group: This is a classic Michael acceptor, which can react with nucleophilic residues like cysteine on proteins. This covalent modification can lead to irreversible inhibition and can be a source of false positives in screens.
-
Pan-Assay Interference Compounds (PAINS) Alerts: The styryl-like substructure within FAA is a known PAINS motif[8]. PAINS can interfere with assays through various mechanisms, including fluorescence quenching, aggregation, and redox cycling[5][7].
Therefore, a thorough investigation of FAA's cross-reactivity is not just good practice; it is essential for the validation of any observed biological activity.
Comparative Biological Activities of this compound and Related Compounds
To illustrate the importance of assessing cross-reactivity, the following table summarizes hypothetical, yet plausible, IC50 data for this compound and two structural analogs against a panel of enzymes.
| Compound | Lipoprotein Lipase (IC50, µM) | MCP-1 (IC50, µM) | Collagenase (MMP-1) (IC50, µM) | A Thiol-Sensitive Enzyme (e.g., a Cysteine Protease) (IC50, µM) |
| This compound | 15 | 25 | >100 | 50 |
| Analog A (Saturated acrylic acid chain) | 80 | 95 | >100 | >100 |
| Analog B (Furan ring replaced with phenyl) | 20 | 40 | >100 | 65 |
Data Interpretation:
-
This hypothetical data suggests that this compound has moderate inhibitory activity against LPL and MCP-1.
-
The lack of activity against collagenase is expected, as its derivative is a substrate, not an inhibitor.
-
The activity against a thiol-sensitive enzyme suggests potential for non-specific covalent interactions, a hallmark of some PAINS.
-
Analog A, lacking the reactive Michael acceptor, shows significantly reduced activity across the board, highlighting the importance of this functional group for the observed biological effects.
-
Analog B, with a phenyl ring instead of a furan ring, shows comparable activity to FAA, suggesting that the furan moiety may not be essential for these particular interactions, but could play a role in other off-target effects or metabolic liabilities.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally assess the cross-reactivity of this compound, a panel of well-controlled assays is necessary. Below are detailed protocols for key assays relevant to the known and potential activities of FAA.
Enzyme Inhibition Assay: Lipoprotein Lipase (LPL)
This protocol describes a generic approach to determine the IC50 of this compound against lipoprotein lipase.
Principle: The activity of LPL is measured by the hydrolysis of a fluorogenic or chromogenic substrate. The reduction in signal in the presence of an inhibitor is used to determine the extent of inhibition.
Materials:
-
Purified lipoprotein lipase
-
Fluorogenic or chromogenic LPL substrate
-
Assay buffer (e.g., Tris-HCl buffer with appropriate co-factors)
-
This compound
-
96-well microplate (black or clear, depending on the substrate)
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Enzyme Preparation: Dilute the purified LPL to the desired working concentration in pre-warmed assay buffer.
-
Assay Setup:
-
Add a small volume of each concentration of this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the diluted LPL to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This pre-incubation allows the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the LPL substrate to each well to start the enzymatic reaction.
-
Detection: Immediately begin reading the fluorescence or absorbance at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Causality and Controls:
-
Vehicle Control: Wells containing the enzyme and substrate with only the solvent used to dissolve the test compound (e.g., DMSO) are essential to determine the 100% activity level.
-
No Enzyme Control: Wells containing only the substrate and buffer are used to measure background signal.
-
Positive Control Inhibitor: A known LPL inhibitor should be included to validate the assay.
-
Pre-incubation Step: This is crucial to allow time for the inhibitor to bind to the enzyme, especially for slow-binding or irreversible inhibitors.
Cell-Based Assay: MCP-1 Inhibition
This protocol outlines a method to assess the ability of this compound to inhibit the release of MCP-1 from stimulated cells.
Principle: Cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a monocytic cell line like THP-1) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to produce and secrete MCP-1. The amount of MCP-1 in the cell culture supernatant is then quantified, typically by ELISA.
Materials:
-
Cells capable of producing MCP-1 (e.g., THP-1 cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or another suitable stimulant
-
This compound
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
MCP-1 ELISA kit
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours) before stimulation.
-
Cell Stimulation: Add the stimulant (e.g., LPS) to the wells to induce MCP-1 production and incubate for a suitable time (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
MCP-1 Quantification: Perform an ELISA on the collected supernatants according to the manufacturer's instructions to determine the concentration of MCP-1.
-
Cell Viability Assessment: In a parallel plate or after collecting the supernatant, perform a cell viability assay to ensure that the observed reduction in MCP-1 is not due to cytotoxicity of the compound.
-
Data Analysis:
-
Calculate the percentage of MCP-1 inhibition for each concentration of the test compound relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Causality and Controls:
-
Unstimulated Control: Cells that are not treated with the stimulant serve as a baseline for MCP-1 production.
-
Stimulated Vehicle Control: Cells treated with the stimulant and the vehicle solvent represent 100% MCP-1 production.
-
Cytotoxicity Control: The cell viability assay is critical to distinguish true inhibition of MCP-1 production from non-specific cell death.
Assay Interference Assessment: FALGPA Assay for Collagenase Activity
This protocol uses the FALGPA assay to demonstrate how a compound can be a component of an assay system rather than an inhibitor and to check for potential interference.
Principle: The synthetic peptide N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) is cleaved by collagenase, leading to a decrease in absorbance at 345 nm. The rate of this decrease is proportional to the enzyme's activity.
Materials:
-
Collagenase (e.g., from Clostridium histolyticum)
-
FALGPA substrate
-
Assay buffer (e.g., Tricine buffer with CaCl2 and NaCl)
-
This compound (as a potential interferent)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading at 345 nm
Protocol:
-
Reagent Preparation: Prepare solutions of collagenase, FALGPA, and this compound in the assay buffer.
-
Assay Setup:
-
Standard Reaction: Add collagenase and assay buffer to a well.
-
Interference Test: Add collagenase, assay buffer, and a high concentration of this compound to another well.
-
Blank: Add only assay buffer and FALGPA to a well.
-
-
Initiate Reaction: Add the FALGPA solution to all wells to start the reaction.
-
Detection: Immediately measure the absorbance at 345 nm in kinetic mode for a set period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of absorbance change (ΔA345/min) for the standard reaction and the interference test.
-
Compare the rates. A significant difference would suggest that free this compound interferes with the assay, possibly through product inhibition or by affecting the spectrophotometric reading.
-
Causality and Controls:
-
Blank: This is essential to correct for any non-enzymatic degradation of the substrate.
-
No-Enzyme Control with FAA: A well containing FALGPA and FAA but no enzyme will show if FAA itself absorbs at 345 nm and contributes to the signal.
-
Rationale for Interference Check: Since the product of the reaction is related to FAA, high concentrations of FAA could potentially inhibit the reaction through product feedback inhibition, a common phenomenon in enzyme kinetics.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of MCP-1 production and action.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. This compound | 539-47-9 | FF71549 | Biosynth [biosynth.com]
- 4. N-(3-(2-Furyl)acryloyl)phenylalanine | 4950-66-7 | Benchchem [benchchem.com]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Diels-Alder Reactivity of 3-(2-Furyl)acrylic Acid and Other Furan Derivatives
The Influence of Substituents on Furan's Diels-Alder Reactivity
The aromatic character of furan generally renders it less reactive in Diels-Alder reactions compared to non-aromatic dienes. The nature of the substituent on the furan ring plays a critical role in modulating this reactivity. Electron-donating groups (EDGs) at the C2 position, such as in furfuryl alcohol, enhance the reactivity of the furan ring as a diene by increasing the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups (EWGs), like the carboxyl group in 2-furoic acid, decrease the HOMO energy, generally leading to lower reactivity in normal electron demand Diels-Alder reactions.
However, recent studies have shown that even electron-poor furans, such as 2-furoic acid, can participate efficiently in Diels-Alder reactions, particularly with maleimide dienophiles in aqueous media.[1] The acrylic acid moiety in 3-(2-Furyl)acrylic acid is also an electron-withdrawing group, suggesting its reactivity might be comparable to other electron-poor furans. The extended conjugation provided by the acrylic group is an additional factor that could influence its reactivity, making it an interesting candidate for further experimental investigation.
Quantitative Comparison of Furan Derivatives in Diels-Alder Reactions
To provide a clear benchmark for the Diels-Alder reactivity of various furans, the following table summarizes available quantitative data for the reaction of different furan derivatives with common dienophiles.
| Diene | Dienophile | Solvent | Temperature (°C) | Rate Constant (k) | Yield (%) | Endo/Exo Ratio | Reference |
| Furan | Maleimide | Dichloromethane | 25 | - | - | endo favored | [2] |
| Furan | Maleimide | Dichloromethane | 90 | - | - | exo favored | [2] |
| Furan | N-phenylmaleimide | - | - | - | - | Exclusive exo | [2] |
| Furan | Maleic Anhydride | Diethyl Ether | Room Temp | - | - | endo favored (quick reaction) | [2] |
| Furan | Maleic Anhydride | Diethyl Ether | Refrigerator | - | - | exo favored (long reaction) | [2] |
| Furfuryl alcohol | Maleic Anhydride | scCO₂ | 35 | 10x faster than in diethyl ether | - | - | [3] |
| 2-Furanmethanethiol | N-phenylmaleimide | Diethyl Ether | Room Temp | - | - | Exclusive exo | [4] |
| Furan | Dimethyl Acetylenedicarboxylate (DMAD) | - | ≤ 50 | - | - | - | [5] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
While a specific protocol for the Diels-Alder reaction of this compound is not available, the following general procedure for the reaction of a furan derivative with maleic anhydride can be adapted for initial investigations.
General Experimental Protocol: Diels-Alder Reaction of a Furan Derivative with Maleic Anhydride
Materials:
-
Furan derivative (e.g., furan, furfuryl alcohol, or this compound)
-
Maleic anhydride
-
Solvent (e.g., diethyl ether, dichloromethane, or water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve maleic anhydride in the chosen solvent. A typical molar ratio is 1:1 or with a slight excess of the furan derivative.[2]
-
Reaction Initiation: Add the furan derivative to the solution of maleic anhydride while stirring.
-
Reaction Conditions:
-
For kinetically controlled reactions favoring the endo product, the reaction is typically run at room temperature or below for a shorter duration.[2]
-
For thermodynamically controlled reactions favoring the exo product, the reaction may be stirred for a longer period at room temperature or gently heated.[2] The use of aqueous media has been shown to enhance the reaction rate for electron-poor furans.[1]
-
-
Product Isolation:
-
The Diels-Alder adduct may precipitate out of the solution upon formation or after cooling the reaction mixture in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from an appropriate solvent.
-
Characterize the purified product using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis to determine its structure and purity, including the endo/exo ratio.
-
Reaction Workflow and Influencing Factors
The following diagram illustrates the general workflow of a Diels-Alder reaction involving a substituted furan and a dienophile, highlighting key factors that influence the reaction's outcome.
This guide provides a foundational understanding of the comparative Diels-Alder reactivity of furan derivatives. While direct experimental data for this compound is pending, the provided information on related compounds and general principles offers a solid starting point for researchers to design and conduct their own investigations into this promising renewable chemical building block.
References
- 1. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commons.und.edu [commons.und.edu]
- 3. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-(2-Furyl)acrylic Acid: A Protocol for Enhanced Laboratory Safety and Environmental Compliance
As a Senior Application Scientist, my primary objective extends beyond the application of chemical products to ensuring the safety and integrity of the entire research lifecycle. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a comprehensive, step-by-step protocol for the disposal of 3-(2-Furyl)acrylic acid, grounding every recommendation in established safety principles and regulatory standards. Our goal is to empower researchers to manage this chemical waste stream with confidence, ensuring personal safety and environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of a chemical is the first step in managing its risks. This compound (CAS No. 539-47-9) is a brown, odorless solid powder.[1][2] While comprehensive toxicological data is not fully available, existing GHS classifications identify it as a substance that requires careful handling.[3]
-
Primary Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of its dust.[4][5]
-
Thermal Decomposition: Like many organic compounds, heating this compound to decomposition can lead to the release of irritating and potentially toxic gases and vapors.[1][2]
-
Incompatibility: It is incompatible with strong oxidizing agents, and contact should be avoided.[1]
Therefore, before beginning any work that will generate this compound waste, a thorough risk assessment must be conducted.[6] This assessment validates the necessity of the stringent disposal procedures outlined below.
Core Directive: Segregation as Non-Hazardous Waste is Prohibited
Due to its irritant properties and the potential for unknown hazards, all waste streams containing this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in standard trash or washed down the drain.[7][8] Discharging chemical waste into sewer systems is prohibited and can cause significant environmental damage and interfere with wastewater treatment processes.[7][9] The fundamental principle is containment and controlled disposal through a licensed facility.[8]
Step-by-Step Disposal Protocol for this compound Waste
This protocol covers pure, unused this compound and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE) Engagement
Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary defense against accidental exposure.[10]
-
Eye Protection: Wear chemical safety goggles.[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[8]
-
Body Protection: A fully buttoned lab coat is mandatory to protect skin and clothing.[11]
Step 2: Waste Segregation and Containment
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Solid Waste:
-
This includes unused this compound, contaminated weigh boats, paper towels, and gloves.
-
Sweep up solid material, taking care to minimize dust generation.[3][8]
-
Place all solid waste into a designated, sealable, and chemically compatible container (e.g., a wide-mouth polyethylene jar) labeled for solid hazardous chemical waste.[8][12]
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, the entire solution is considered hazardous waste.
-
Collect the solution in a sealable, compatible liquid waste container (e.g., a polyethylene carboy).[12]
-
Crucially, do not mix this waste with other waste streams unless you have confirmed compatibility. Never mix incompatible chemicals, such as acids with bases or oxidizers.[13]
-
Step 3: Labeling the Waste Container
Accurate labeling is a regulatory requirement and is critical for safety.
-
Attach a completed hazardous waste label to the container before adding any waste.[12]
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including solvents and their approximate concentrations.
-
Clearly write "this compound" on the label.
Step 4: Temporary Storage in the Laboratory
Waste containers must be stored safely pending pickup.
-
Keep the waste container tightly closed except when adding waste.[1][14]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, heat sources, and open flames.[13][14]
Step 5: Arranging for Final Disposal
Laboratory personnel are not authorized to dispose of hazardous waste directly.
-
Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[8][12]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
-
Small Spill (Solid):
-
Ensure the area is well-ventilated.[8]
-
Wearing your full PPE, gently sweep up the solid material.[1][3] Avoid any actions that could create dust.[8]
-
Place the swept material and any contaminated cleaning items (e.g., paper towels) into your designated solid hazardous waste container.[8]
-
Wash the spill area with soap and water after cleanup is complete.[13]
-
-
Skin Contact:
-
Eye Contact:
Quantitative Data and Hazard Summary
The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 539-47-9 | [4][15] |
| Molecular Formula | C₇H₆O₃ | [4][16] |
| Molecular Weight | 138.12 g/mol | [4][16] |
| Physical State | Powder Solid | [1] |
| Appearance | Brown | [1][2] |
| Melting Point | 140 - 143 °C | [1] |
| GHS Hazard Statements | H315: Causes skin irritation | [4][5] |
| H319: Causes serious eye irritation | [4][5] | |
| H335: May cause respiratory irritation | [5] |
Disposal Decision Workflow
The following diagram illustrates the essential decision-making process for handling waste generated from this compound.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Furylacrylic acid | C7H6O3 | CID 10876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Furanacrylic acid | C7H6O3 | CID 643402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. arkema.com [arkema.com]
- 8. capotchem.com [capotchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. csub.edu [csub.edu]
- 11. ethz.ch [ethz.ch]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. nj.gov [nj.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. This compound | 539-47-9 [amp.chemicalbook.com]
- 16. This compound(539-47-9) IR Spectrum [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
